Allysine
Description
Propriétés
IUPAC Name |
(2S)-2-amino-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c7-5(6(9)10)3-1-2-4-8/h4-5H,1-3,7H2,(H,9,10)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXYTQPNNXGICT-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC=O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Allysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001263 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6665-12-9 | |
| Record name | Allysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006665129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allysine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02571 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ALLYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/425I4Y24YZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Allysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001263 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Role of Allysine in Collagen Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allysine, a key aldehyde derivative of lysine (B10760008), is central to the structural integrity and stability of collagen, the most abundant protein in the extracellular matrix (ECM). This technical guide provides an in-depth exploration of the critical role of this compound in collagen synthesis, with a particular focus on the enzymatic processes, regulatory pathways, and analytical methodologies relevant to researchers and professionals in drug development. The formation of this compound, catalyzed by the copper-dependent enzyme lysyl oxidase (LOX), initiates the cascade of covalent cross-linking within and between collagen molecules. These cross-links are indispensable for the tensile strength and mechanical properties of connective tissues. Dysregulation of this compound formation and subsequent collagen cross-linking is implicated in a range of pathologies, including fibrosis, cardiovascular diseases, and cancer, making the LOX-allysine axis a compelling target for therapeutic intervention. This document details the biochemical pathways, presents quantitative data on this compound and LOX activity in various physiological and pathological states, provides comprehensive experimental protocols for their analysis, and illustrates key processes through detailed diagrams.
Introduction: The Significance of this compound in Collagen Biology
Collagen provides the structural framework for tissues and organs, and its mechanical properties are fundamentally dependent on a series of post-translational modifications. Among the most critical of these is the formation of covalent intermolecular and intramolecular cross-links. This process is initiated by the oxidative deamination of specific lysine and hydroxylysine residues within the telopeptide regions of collagen molecules, a reaction catalyzed by the enzyme lysyl oxidase (LOX). This enzymatic conversion yields highly reactive aldehyde residues, namely this compound and hydroxythis compound.
This compound is not a free amino acid but exists as a residue within the polypeptide chain. Its aldehyde group is the precursor to a variety of bifunctional and multifunctional cross-links that stabilize the staggered arrangement of collagen molecules within a fibril. The extent and nature of this cross-linking are tissue-specific and change with age and in various disease states, highlighting the dynamic regulation of this process. Understanding the role of this compound is therefore crucial for elucidating the mechanisms of tissue homeostasis, aging, and the pathogenesis of numerous diseases.
The Biochemical Pathway of this compound Formation and Collagen Cross-Linking
The synthesis of stable collagen fibrils is a multi-step process that begins with the enzymatic conversion of lysine to this compound.
The Role of Lysyl Oxidase (LOX)
Lysyl oxidase (LOX), a copper-dependent amine oxidase, is the key enzyme responsible for the formation of this compound.[1] It is synthesized as a proenzyme and secreted into the extracellular space, where it is cleaved to its active form.[2] LOX catalyzes the oxidative deamination of the ε-amino group of lysine and hydroxylysine residues in collagen and elastin (B1584352). This reaction consumes molecular oxygen and produces the corresponding aldehyde (this compound or hydroxythis compound), hydrogen peroxide, and ammonia.[3]
Spontaneous Cross-Link Formation
Once formed, the highly reactive aldehyde group of this compound spontaneously undergoes a series of condensation reactions with other this compound residues or with the ε-amino groups of other lysine or hydroxylysine residues on adjacent collagen molecules. These reactions do not require further enzymatic catalysis. The initial products are typically bifunctional cross-links, which can mature over time into more complex, stable, multivalent cross-links.
Two primary pathways for collagen cross-linking are initiated by LOX, one based on this compound and the other on hydroxythis compound.[4] The this compound pathway is predominant in tissues like skin and cornea.
Quantitative Data on this compound and Lysyl Oxidase
The levels of this compound and the activity of lysyl oxidase are tightly regulated and vary significantly between different tissues and in pathological conditions. Increased this compound concentration is often associated with fibrotic diseases.[5]
| Parameter | Tissue/Condition | Quantitative Value | Reference |
| This compound Concentration | Normal Mouse Lung | 80 ± 6 nmol/g | [5] |
| Fibrotic Mouse Lung (Bleomycin-induced) | 150 ± 16 nmol/g | [5] | |
| Lysyl Oxidase Activity | Normal Mouse Lung | (Baseline) | [6] |
| Fibrotic Mouse Lung (1 week post-bleomycin) | 4.5-fold increase vs. sham | [6] | |
| Fibrotic Mouse Lung (2 weeks post-bleomycin) | 3.4-fold increase vs. sham | [6] | |
| Lox-/- Mouse Skin Fibroblasts | ~80% reduction vs. Wild Type | [7] | |
| Lox-/- Mouse Aortic Smooth Muscle Cells | ~80% reduction vs. Wild Type | [7] |
Signaling Pathways Regulating Lysyl Oxidase and this compound Formation
The expression and activity of lysyl oxidase are regulated by a complex network of signaling pathways, making it a key integration point for various physiological and pathological stimuli.
Transforming Growth Factor-β (TGF-β) Signaling
TGF-β is a potent profibrotic cytokine that upregulates LOX expression in various cell types, including granulosa cells and gingival fibroblasts.[8][9] This induction is mediated through both canonical Smad and non-Smad (e.g., JNK/AP-1) signaling pathways.[10][11] TGF-β1 has been shown to increase LOX enzyme activity and mRNA levels in a dose- and time-dependent manner.[9]
Caption: TGF-β signaling pathway regulating LOX expression.
Hypoxia-Inducible Factor-1α (HIF-1α) Signaling
Hypoxia is a key feature of many pathological microenvironments, including solid tumors and fibrotic tissues. The master regulator of the cellular response to hypoxia is HIF-1α. Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it induces the expression of a wide range of target genes, including LOX.[12][13] The upregulation of LOX in hypoxic tumors is associated with increased collagen cross-linking, which can promote tumor stiffness and metastasis.
Caption: HIF-1α signaling pathway leading to LOX expression.
Follicle-Stimulating Hormone (FSH) Signaling
In the ovary, the regulation of ECM remodeling is crucial for follicular development. FSH has been shown to dose-dependently inhibit LOX mRNA expression and enzyme activity in rat granulosa cells.[14] This effect is mediated, at least in part, through the cAMP signaling pathway. This suggests a complex interplay of endocrine signals in the local regulation of collagen cross-linking during folliculogenesis.
Caption: FSH signaling pathway inhibiting LOX expression.
Experimental Protocols
Accurate quantification of this compound and lysyl oxidase activity, along with the characterization of collagen cross-links, is essential for research in this field.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This method is based on the derivatization of this compound with a fluorescent tag, allowing for sensitive detection.
Principle: this compound is reacted with sodium 2-naphthol-7-sulfonate during acid hydrolysis of the tissue sample. This reaction forms a stable, fluorescent bis-naphthol derivative of this compound, which can be separated and quantified by reverse-phase HPLC with fluorescence detection.[15][16]
Methodology:
-
Sample Preparation:
-
Homogenize tissue samples in an appropriate buffer.
-
In a high-pressure reaction tube, combine the tissue homogenate (e.g., 250 µL) with water, an internal standard (e.g., 100 µL of 4 mM fluorescein), 12 M HCl (to a final concentration of 6 M), and sodium 2-naphthol-7-sulfonate (e.g., 40 mg).[15]
-
-
Hydrolysis and Derivatization:
-
Seal the reaction tube and heat at 110°C for 24 hours. This step simultaneously hydrolyzes the protein and derivatizes the this compound.[15]
-
-
Neutralization and Analysis:
-
Cool the reaction mixture and neutralize with 6 M NaOH.
-
Analyze the sample by reverse-phase HPLC with a fluorescence detector.
-
-
Chromatography Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in an appropriate buffer (e.g., sodium acetate).
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for the bis-naphthol derivative.
-
-
Quantification:
-
Generate a standard curve using known concentrations of L-allysine ethylene (B1197577) acetal.
-
Calculate the this compound concentration in the sample based on the peak area relative to the standard curve and normalized to the internal standard and tissue weight.
-
Caption: Experimental workflow for HPLC quantification of this compound.
Measurement of Lysyl Oxidase Activity
Several commercial kits are available for the fluorometric determination of LOX activity.
Principle: These assays are typically based on the detection of hydrogen peroxide, a byproduct of the LOX-catalyzed reaction. A LOX substrate is oxidized by the enzyme, releasing H2O2, which is then detected by a probe in a horseradish peroxidase (HRP)-coupled reaction, generating a fluorescent signal.
Methodology (based on a generic fluorometric assay kit):
-
Sample Preparation:
-
Prepare cell culture supernatants or tissue extracts in the provided assay buffer.
-
-
Reaction Setup:
-
In a 96-well black plate, add the sample, positive control (recombinant LOX), and negative controls (sample with a LOX inhibitor like β-aminopropionitrile, BAPN).
-
-
Reaction Mix Preparation:
-
Prepare a reaction mix containing the LOX substrate, developer, and fluorescent probe in assay buffer according to the kit's instructions.
-
-
Incubation and Measurement:
-
Add the reaction mix to each well.
-
Incubate at 37°C and measure the fluorescence kinetically (e.g., every 30-60 seconds for at least 60 minutes) using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the negative control) from the sample readings.
-
Calculate the LOX activity based on the rate of fluorescence increase, often by comparison to a standard curve generated with a known amount of H2O2 or active LOX.
-
Analysis of Collagen Cross-Links by Mass Spectrometry (MS)
MS-based proteomics is a powerful tool for identifying and quantifying the specific types of cross-links in collagen.
Principle: Collagen is enzymatically digested into smaller peptides. The resulting peptide mixture, which contains cross-linked species, is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass and fragmentation pattern of the cross-linked peptides allow for their identification and characterization.
Methodology:
-
Sample Preparation:
-
Purify collagen from the tissue of interest.
-
For immature, reducible cross-links, a reduction step with sodium borohydride (B1222165) (NaBH4) is necessary to stabilize the cross-links prior to analysis.
-
Digest the collagen with a specific protease, such as trypsin or bacterial collagenase.
-
-
LC-MS/MS Analysis:
-
Separate the peptide digest using reverse-phase liquid chromatography (e.g., using a C8 or C18 column).
-
The eluting peptides are introduced into the mass spectrometer.
-
Acquire data in a data-dependent manner, where the instrument automatically selects precursor ions for fragmentation (MS/MS).
-
-
Data Analysis:
-
Use specialized software to search the MS/MS spectra against a collagen sequence database to identify the cross-linked peptides. The software must be capable of searching for modifications corresponding to the mass of the cross-linking moieties.
-
Quantification can be performed using label-free or label-based approaches.
-
Caption: Experimental workflow for mass spectrometry analysis of collagen cross-links.
Implications for Drug Development
The central role of the LOX-allysine axis in collagen cross-linking makes it a prime target for therapeutic intervention in diseases characterized by aberrant ECM remodeling.
-
Fibrotic Diseases: In conditions such as idiopathic pulmonary fibrosis, liver cirrhosis, and scleroderma, excessive LOX activity leads to increased collagen deposition and cross-linking, resulting in tissue stiffening and organ dysfunction. Inhibitors of LOX are being investigated as potential anti-fibrotic agents.
-
Cancer: The tumor microenvironment is often characterized by a stiff, cross-linked ECM, which can promote tumor progression, invasion, and metastasis. LOX expression is frequently upregulated in hypoxic tumors and is associated with poor prognosis. Targeting LOX may therefore represent a strategy to modulate the tumor microenvironment and inhibit cancer spread.
-
Cardiovascular Disease: The mechanical properties of blood vessels are determined by the collagen and elastin content of their walls. Alterations in LOX-mediated cross-linking can contribute to aortic aneurysms and atherosclerosis.
Conclusion
This compound is a pivotal, albeit transient, molecule in the biosynthesis of collagen. Its formation, tightly regulated by the enzyme lysyl oxidase and a network of signaling pathways, initiates the essential process of collagen cross-linking. This process is fundamental to the structural integrity and function of all connective tissues. The methodologies detailed in this guide provide a robust framework for the quantitative analysis of this compound and its enzymatic machinery, which is critical for advancing our understanding of collagen biology and for the development of novel therapeutics targeting diseases of the extracellular matrix. Further research into the intricate regulation of this compound formation and the diverse chemistry of its subsequent cross-linking reactions will continue to unveil new opportunities for therapeutic intervention.
References
- 1. Lysyl Oxidase: Its Diversity in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. LOXL2 upregulates hypoxia-inducible factor-1α signaling through Snail-FBP1 axis in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Molecular Magnetic Resonance Imaging of Lung Fibrogenesis with an Oxyamine Based Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - Molecular imaging of oxidized collagen quantifies pulmonary and hepatic fibrogenesis [insight.jci.org]
- 7. Lysyl Oxidase Is Essential for Normal Development and Function of the Respiratory System and for the Integrity of Elastic and Collagen Fibers in Various Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rep.bioscientifica.com [rep.bioscientifica.com]
- 9. Regulation of lysyl oxidase, collagen, and connective tissue growth factor by TGF-beta1 and detection in human gingiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Transforming Growth Factor–β Induces Extracellular Matrix Protein Cross-Linking Lysyl Oxidase (LOX) Genes in Human Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cusabio.com [cusabio.com]
- 13. raybiotech.com [raybiotech.com]
- 14. researchgate.net [researchgate.net]
- 15. High sensitivity HPLC method for determination of the this compound concentration in tissue by use of a naphthol derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High sensitivity HPLC method for determination of the this compound concentration in tissue by use of a naphthol derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Allysine's Function in Elastin Cross-Linking Mechanisms: A Technical Guide
Executive Summary: Elastin (B1584352), the protein responsible for the resilience of tissues such as blood vessels, lungs, and skin, derives its remarkable properties from a highly stable, covalently cross-linked network. The formation of this network is critically dependent on the enzymatic conversion of lysine (B10760008) residues to the reactive aldehyde, allysine. This technical guide provides an in-depth examination of the biochemical mechanisms underpinning this compound formation and its subsequent role in the complex cascade of elastin cross-linking. It details the enzymatic action of the lysyl oxidase (LOX) family, the spontaneous condensation reactions leading to unique polyfunctional cross-links like desmosine (B133005) and isodesmosine (B1214917), and the experimental protocols used to investigate these processes. This document is intended for researchers, scientists, and drug development professionals engaged in the study of extracellular matrix biology, connective tissue disorders, and the development of therapeutics targeting matrix-remodeling pathways.
Introduction to Elastin and Elastic Fibers
Elastic fibers are essential components of the extracellular matrix (ECM), providing elasticity and recoil to tissues that undergo repeated deformation.[1][2][3] These fibers consist of a central core of amorphous elastin surrounded by a scaffold of fibrillin-rich microfibrils.[4] The functional properties of elastin are not inherent to its soluble precursor, tropoelastin, but are conferred through an extensive process of intermolecular cross-linking that renders the protein insoluble and exceptionally stable.[1][5] This process, known as elastogenesis, is initiated by a single, critical enzymatic step: the formation of this compound.
The Pivotal Role of this compound in Elastogenesis
This compound, or α-aminoadipic acid-δ-semialdehyde, is the aldehyde derivative of the amino acid lysine. It is not incorporated into tropoelastin during protein synthesis but is formed post-translationally in the extracellular space.[1][6] The aldehyde functional group of this compound is highly reactive and serves as the precursor for all subsequent cross-linking reactions.[7] This reactivity allows this compound residues on adjacent tropoelastin molecules to spontaneously condense, forming a variety of bifunctional and tetrafunctional covalent cross-links that lock the monomers into a durable, elastic polymer.[6][8][9] The conversion of lysine to this compound is therefore the rate-limiting and essential first step in the formation of mature, functional elastin.[10]
Enzymatic Formation of this compound by Lysyl Oxidase (LOX)
The conversion of specific peptidyl lysine residues to this compound is catalyzed by the lysyl oxidase (LOX) family of copper-dependent amine oxidases.[11][12][13] This reaction is an oxidative deamination, where the ε-amino group of a lysine side chain is removed and replaced with an aldehyde group.[1][14]
The Lysyl Oxidase (LOX) Family
The LOX family in mammals consists of five homologous enzymes: LOX and four LOX-like proteins (LOXL1, LOXL2, LOXL3, and LOXL4).[8] While all members share a conserved C-terminal catalytic domain responsible for the oxidase activity, they differ in their N-terminal regions, which are thought to influence substrate specificity and localization.[15] Both LOX and LOXL2 have been shown to mediate the cross-linking of tropoelastin.[15] The enzyme's activity is dependent on a copper cofactor and a lysine tyrosylquinone (LTQ) cofactor, which are essential for its catalytic function.[14]
Biochemical Mechanism of Oxidative Deamination
The LOX-catalyzed reaction involves the oxidation of the ε-amino group of a lysine residue within specific domains of the tropoelastin molecule.[6][16] This process consumes molecular oxygen and produces hydrogen peroxide (H₂O₂) and ammonia (B1221849) (NH₃) as byproducts.[4]
Reaction: Peptidyl-Lysine + O₂ + H₂O → Peptidyl-Allysine + H₂O₂ + NH₃
Deficiencies in LOX activity, whether due to genetic mutations, copper deficiency, or chemical inhibition, lead to impaired elastin cross-linking, resulting in connective tissue disorders characterized by decreased tissue elasticity, such as aortic aneurysms.[8][14][17][18]
Spontaneous Cross-Link Formation
Following the enzymatic formation of this compound, the subsequent cross-linking reactions occur spontaneously and do not require further enzymatic catalysis.[4][6][13] The reactive aldehyde groups of this compound residues condense with each other or with unmodified ε-amino groups of lysine residues on adjacent tropoelastin chains.[8][9]
Formation of Bifunctional Cross-Links
The initial condensations form bifunctional cross-links:
-
This compound Aldol (B89426): Formed from the aldol condensation of two this compound residues.[1][5][9]
-
Dehydrolysinonorleucine: Formed via a Schiff base reaction between one this compound residue and one unmodified lysine residue.[1][4] This can be reduced to the more stable lysinonorleucine.[1]
Formation of Tetrafunctional Cross-Links: Desmosine and Isodesmosine
The hallmark cross-links of mature elastin are the tetrafunctional, pyridinium (B92312) ring-containing amino acids, desmosine and its isomer, isodesmosine.[9][19] These unique structures are formed from the condensation of three this compound residues and one unmodified lysine residue.[1][9][16] The formation of these complex, multi-way linkages is responsible for creating the highly interconnected and stable three-dimensional network that gives elastin its characteristic ability to stretch and recoil without degradation.[8] Desmosine and isodesmosine are exclusive to elastin, making them valuable biomarkers for elastin degradation in diseases such as chronic obstructive pulmonary disease (COPD) and atherosclerosis.[19]
Visualization of the Elastin Cross-Linking Pathway
The hierarchical process of elastin cross-linking, initiated by this compound formation, is a cascade of enzymatic and spontaneous chemical reactions.
Caption: The enzymatic and spontaneous reactions leading from tropoelastin to a mature cross-linked network.
Quantitative Analysis of Elastin Cross-Links
The quantification of desmosine (Des) and isodesmosine (isoDes) provides a direct measure of the extent of elastin cross-linking and can be used to assess elastin content in tissues. The levels of these cross-links vary between different tissues, reflecting their unique mechanical requirements.
| Tissue Source | Animal Model | Desmosine + Isodesmosine Level (pmol/mg tissue) | Citation |
| Lung | Wild-type Mouse | 14.2 ± 1.1 | [20] |
| Heart | Wild-type Mouse | 13.5 ± 0.9 | [20] |
| Kidney | Wild-type Mouse | 9.0 ± 0.8 | [20] |
| Liver | Wild-type Mouse | 0.4 ± 0.1 | [20] |
| Aorta | Rabbit | Varies (used for method comparison) | [21] |
| Aorta | Human | Varies (used for method comparison) | [21] |
Table 1: Representative levels of desmosine cross-links in various murine tissues, quantified by cation exchange HPLC. Data are presented as mean ± SEM.
Experimental Protocols for Studying Elastin Cross-Linking
Investigating the this compound-dependent cross-linking of elastin requires specialized biochemical assays. The following sections detail the core methodologies for measuring the activity of the initiating enzyme, LOX, and for quantifying the final cross-link products.
Protocol for Lysyl Oxidase (LOX) Activity Assay (Fluorometric, Amplex Red Method)
This assay measures the hydrogen peroxide (H₂O₂) produced during the LOX-catalyzed oxidative deamination of a substrate. The H₂O₂ is detected via a horseradish peroxidase (HRP)-coupled reaction with Amplex Red, which generates the highly fluorescent product, resorufin.[22][23] This method is more sensitive than many traditional assays and avoids the use of radioactive substrates.[22][23]
1. Sample Preparation:
-
Tissues: Homogenize small tissue samples in a high-salt buffer (e.g., 4 M urea, 50 mM sodium borate, pH 8.2) to extract LOX, which has a strong affinity for ECM components.[22] Centrifuge to remove insoluble debris.
-
Cell Cultures: Collect conditioned media or lyse cell layers with the urea-based extraction buffer.[22]
2. Reaction Mixture Preparation (per well of a 96-well plate):
-
Prepare a reaction buffer (e.g., 1.2 M urea, 50 mM sodium borate, pH 8.2).
-
Prepare a working solution containing:
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent
-
A suitable LOX substrate (e.g., 1,5-diaminopentane).[23]
-
-
Add the prepared working solution to each well.
3. Assay Procedure:
-
Add the extracted enzyme sample (or purified LOX standard) to the appropriate wells to initiate the reaction.
-
Include a negative control with a specific LOX inhibitor, such as β-aminopropionitrile (BAPN), to confirm that the measured activity is specific to LOX.[14][24]
-
Incubate the plate at 37°C, protected from light.
4. Data Acquisition and Analysis:
-
Measure the fluorescence in a microplate reader at excitation/emission wavelengths of approximately 540/590 nm.
-
Take readings kinetically over a period of 30-60 minutes.
-
Calculate the rate of reaction (fluorescence units per minute).
-
Determine the specific activity by normalizing the rate to the amount of protein in the sample (e.g., in nmol of H₂O₂/min/mg protein), using a standard curve generated with known concentrations of H₂O₂.[22]
Protocol for Quantification of Desmosine and Isodesmosine via HPLC
This method is the gold standard for accurately quantifying the mature elastin cross-links, desmosine and isodesmosine, from biological samples.[19][20][25]
1. Sample Preparation and Hydrolysis:
-
Obtain tissue samples (e.g., aorta, lung) or isolated elastin.
-
To liberate the amino acids, perform acid hydrolysis by incubating the sample in 6 N HCl at 110°C for 16-24 hours.[11][26]
-
After hydrolysis, dry the samples completely (e.g., using a vacuum centrifuge) to remove the acid.
-
Reconstitute the dried residue in a suitable HPLC injection buffer.[11]
2. Chromatographic Separation:
-
Technique: High-Performance Liquid Chromatography (HPLC).
-
Column: A cation-exchange column is typically used to separate the positively charged amino acids.[20][25][26]
-
Mobile Phase: Use a salt gradient (e.g., with a sodium citrate (B86180) buffer system) to elute the amino acids from the column. The precise gradient will depend on the specific column and system used.
-
Flow Rate: A typical flow rate is around 0.5 mL/min.[25]
3. Detection and Quantification:
-
UV Detection: Desmosine and isodesmosine have characteristic UV absorbance spectra, with a major peak around 268 nm, which can be used for detection and quantification.[19][20]
-
Mass Spectrometry (LC-MS/MS): For higher sensitivity and specificity, couple the HPLC system to a mass spectrometer. Monitor for the specific mass-to-charge ratio (m/z) of the molecular ions (m/z 526 for both isomers) and their characteristic fragment ions for selected reaction monitoring (SRM).[19][26]
-
Quantification: Calculate the concentration of desmosine and isodesmosine in the sample by comparing the peak areas to those of known quantities of purified standards run under the same conditions.[25]
Visualization of Experimental Workflows
Visualizing the logical flow of experimental protocols can clarify complex multi-step procedures for researchers.
Caption: A step-by-step workflow for the measurement of lysyl oxidase activity using a fluorometric assay.
Caption: The process for isolating and quantifying elastin cross-links from biological samples via HPLC.
Implications for Disease and Drug Development
The critical role of the this compound pathway in matrix stability makes it a key area of interest for pathology and pharmacology.
-
Genetic Diseases: Mutations in the elastin gene (ELN) can lead to diseases like Autosomal Dominant Cutis Laxa (ADCL) and Supravalvular Aortic Stenosis (SVAS), where impaired elastic fiber formation weakens connective tissues.[2][3][27]
-
Pathological Remodeling: Dysregulation of LOX activity is implicated in diseases involving abnormal ECM remodeling. Increased LOX activity can contribute to the stiffening of tissues in fibrosis and chronic kidney disease.[12][28]
-
Therapeutic Targeting: The development of lysyl oxidase inhibitors is an active area of research for diseases characterized by excessive cross-linking and tissue stiffening, including fibrosis and certain cancers.[12][29] By blocking the initial formation of this compound, these inhibitors can prevent the downstream cascade of collagen and elastin cross-linking, potentially reducing tissue rigidity.[12]
Conclusion
The conversion of lysine to this compound by lysyl oxidase is the foundational event in the assembly of a functional elastin matrix. This single enzymatic step initiates a series of spontaneous chemical reactions that culminate in a uniquely stable and resilient biopolymer. Understanding the intricacies of this pathway, from the enzymes involved to the final cross-link structures, is fundamental for researchers in matrix biology. The quantitative and methodological frameworks presented in this guide provide the necessary tools to investigate this process, paving the way for a deeper understanding of connective tissue physiology and the development of novel therapeutics for a range of matrix-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Elastin-Driven Genetic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reactome | Elastin cross-linking by lysyl oxidase [reactome.org]
- 7. Elastic fiber - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
- 9. Desmosine - Wikipedia [en.wikipedia.org]
- 10. This compound modifications perturb tropoelastin structure and mobility on a local and global scale - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lysyl Oxidase Enhances Elastin Synthesis and Matrix Formation by Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are Lysyl oxidase inhibitors and how do they work? [synapse.patsnap.com]
- 13. annualreviews.org [annualreviews.org]
- 14. Lysyl Oxidase Enhances the Deposition of Tropoelastin through the Catalysis of Tropoelastin Molecules on the Cell Surface [jstage.jst.go.jp]
- 15. Lysyl oxidase–like 2 (LOXL2)–mediated cross-linking of tropoelastin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A sex-linked defect in the cross-linking of collagen and elastin associated with the mottled locus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A SEX-LINKED DEFECT IN THE CROSS-LINKING OF COLLAGEN AND ELASTIN ASSOCIATED WITH THE MOTTLED LOCUS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cation exchange HPLC analysis of desmosines in elastin hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparison of ELISA and HPLC for the determination of desmosine or isodesmosine in aortic tissue elastin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Measurement of lysyl oxidase activity from small tissue samples and cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A fluorometric assay for detection of lysyl oxidase enzyme activity in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. pnas.org [pnas.org]
- 27. ELN gene: MedlinePlus Genetics [medlineplus.gov]
- 28. journals.physiology.org [journals.physiology.org]
- 29. lysyl oxidase inhibitor: Topics by Science.gov [science.gov]
The Enzymatic Pathway of Allysine Formation by Lysyl Oxidase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysyl oxidase (LOX) is a critical copper-dependent enzyme responsible for the post-translational modification of lysine (B10760008) residues in extracellular matrix (ECM) proteins, primarily collagen and elastin (B1584352). Through the oxidative deamination of the ε-amino group of lysine, LOX generates the highly reactive aldehyde, allysine. This enzymatic conversion is the rate-limiting step in the formation of covalent cross-links that are essential for the structural integrity, tensile strength, and elasticity of connective tissues. Dysregulation of lysyl oxidase activity is implicated in a range of pathologies, including fibrosis, cancer metastasis, and cardiovascular diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the enzymatic pathway of this compound formation, including the structure and function of lysyl oxidase, its catalytic mechanism, quantitative kinetic data, and detailed experimental protocols for its study. Furthermore, we explore the regulation of LOX expression, with a focus on the TGF-β signaling pathway, and present methods for the detection and quantification of its product, this compound.
Introduction to Lysyl Oxidase and this compound Formation
Lysyl oxidase (LOX), or protein-lysine 6-oxidase, is a secreted enzyme that plays a pivotal role in the maturation and stabilization of the extracellular matrix.[1][2] The primary function of LOX is to catalyze the conversion of peptidyl lysine residues into peptidyl α-aminoadipic-δ-semialdehyde, commonly known as this compound.[3][4] This process of oxidative deamination is a crucial post-translational modification that introduces reactive aldehyde groups into collagen and elastin precursors.[5][6]
The formation of this compound is the initial and rate-limiting step in the complex process of collagen and elastin cross-linking.[7] The aldehyde group of this compound is highly reactive and can spontaneously condense with the ε-amino group of other lysine or hydroxylysine residues on adjacent protein chains, forming Schiff base intermediates. These intermediates can then undergo further reactions to form stable, covalent cross-links, such as pyridinoline (B42742) in collagen and desmosine (B133005) in elastin.[5][7] These cross-links are indispensable for the biomechanical properties of tissues, providing tensile strength to collagen fibrils and elasticity to elastin fibers.[3][7]
Given its central role in ECM remodeling, the activity of lysyl oxidase is tightly regulated. However, aberrant LOX activity is a hallmark of numerous diseases. Increased LOX expression and activity contribute to the excessive collagen deposition and tissue stiffening characteristic of fibrotic diseases and the tumor microenvironment, promoting cancer progression and metastasis.[3] Conversely, inhibition of LOX can lead to conditions like osteolathyrism, characterized by weakened connective tissues.[2] This dual role of LOX in health and disease underscores its importance as a subject of research and a target for drug development.
Structure and Catalytic Site of Lysyl Oxidase
The human lysyl oxidase is encoded by the LOX gene and is synthesized as a proenzyme that undergoes post-translational modifications and proteolytic processing to become a mature, active enzyme of approximately 32 kDa.[1] The catalytic activity of LOX is dependent on two essential cofactors: a copper ion (Cu²⁺) and a unique, covalently bound quinone cofactor known as lysyl tyrosylquinone (LTQ).[1][5]
The active site of lysyl oxidase contains the Cu²⁺ ion, which is coordinated by three histidine residues.[1] The copper ion is crucial for the catalytic cycle, likely participating in the redox reactions involved in the oxidation of the lysine substrate and the subsequent reduction of molecular oxygen.[1][3]
The LTQ cofactor is formed through an unusual post-translational modification involving the cross-linking of a specific tyrosine and lysine residue within the enzyme's polypeptide chain.[1][5] This cofactor is essential for the catalytic mechanism, directly participating in the oxidative deamination of the lysine substrate.[1]
The Enzymatic Mechanism of this compound Formation
The conversion of a peptidyl lysine to this compound by lysyl oxidase follows a ping-pong mechanism.[8] The catalytic cycle can be broken down into two main stages: the reductive half-reaction where the lysine substrate is oxidized, and the oxidative half-reaction where the enzyme is regenerated.
Reductive Half-Reaction:
-
Substrate Binding: A peptidyl lysine residue of a collagen or elastin molecule binds to the active site of lysyl oxidase.
-
Schiff Base Formation: The ε-amino group of the lysine residue forms a Schiff base intermediate with the C5 carbonyl group of the LTQ cofactor.[1]
-
Proton Abstraction and Tautomerization: A proton is abstracted from the Cε of the lysine side chain, leading to tautomerization and the formation of a new imine.[1]
-
Hydrolysis and Product Release: The imine is hydrolyzed, releasing the product, this compound, which now contains an aldehyde group. The LTQ cofactor is now in a reduced, aminophenol form.[1]
Oxidative Half-Reaction:
-
Oxygen Binding and Oxidation: Molecular oxygen binds to the reduced enzyme-cofactor complex. The reduced LTQ cofactor is re-oxidized back to its quinone form.
-
Formation of Byproducts: In the process of re-oxidation, molecular oxygen is reduced, leading to the formation of hydrogen peroxide (H₂O₂) and ammonia (B1221849) (NH₃) as byproducts.[1]
-
Enzyme Regeneration: The enzyme is now regenerated and ready to catalyze another reaction cycle.
Mandatory Visualization:
References
- 1. Lysyl oxidase - Wikipedia [en.wikipedia.org]
- 2. Lysyl Oxidase: Its Diversity in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Properties and function of lysyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Introduction to Lysyl Oxidase and Its Quantification | AAT Bioquest [aatbio.com]
- 5. Collagen cross-linking. Purification and substrate specificity of lysyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drinkharlo.com [drinkharlo.com]
- 7. Exploring the Interplay between Polyphenols and Lysyl Oxidase Enzymes for Maintaining Extracellular Matrix Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
The Crossroads of Strength: A Technical Guide to the Biological Significance of Allysine in Connective Tissue
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allysine, a critical aldehyde derivative of lysine (B10760008), stands as a central molecule in the biology of connective tissue. Formed through the enzymatic action of lysyl oxidase (LOX), this compound is the foundational precursor for the covalent cross-links that impart tensile strength and elasticity to extracellular matrix (ECM) proteins, primarily collagen and elastin (B1584352). Dysregulation of this compound formation is implicated in a host of pathological conditions, ranging from fibrotic diseases to cancer metastasis, making the this compound pathway a compelling target for therapeutic intervention. This guide provides an in-depth examination of the biosynthesis of this compound, its crucial role in collagen and elastin cross-linking, the signaling pathways governing its production, and its significance in disease. Detailed experimental protocols for the quantification of this compound, LOX activity, and ECM cross-links are provided to facilitate further research in this vital area.
Introduction: The Molecular Architect of Tissue Integrity
The structural integrity and mechanical properties of connective tissues are fundamentally dependent on the intricate network of the extracellular matrix (ECM). At the heart of this network are the fibrillar proteins collagen and elastin, whose stability and function are dictated by a series of post-translational modifications. Among the most critical of these is the formation of covalent intermolecular cross-links, a process initiated by the oxidative deamination of specific lysine and hydroxylysine residues. This reaction, catalyzed by the copper-dependent enzyme lysyl oxidase (LOX), converts the ε-amino group of lysine into a reactive aldehyde group, forming a residue known as this compound (α-aminoadipic-δ-semialdehyde).[1][2]
This compound residues are highly reactive and spontaneously undergo condensation reactions with other allysines or with unmodified lysine residues on adjacent collagen or elastin molecules.[3] This process gives rise to a diverse array of stable, covalent cross-links that are indispensable for the structural integrity of collagen fibrils and the elasticity of elastin fibers.[1][4] Consequently, the regulation of this compound synthesis and its subsequent reactions is paramount for maintaining connective tissue homeostasis.
The this compound Biosynthetic Pathway
The formation of this compound is the rate-limiting enzymatic step in ECM cross-linking. It is a multi-stage process involving the synthesis and secretion of the inactive proenzyme, pro-LOX, followed by its extracellular activation.
Lysyl Oxidase (LOX) Synthesis and Activation
Lysyl oxidase is synthesized as an inactive ~50 kDa N-glycosylated proenzyme (pro-LOX) that is secreted into the extracellular space.[1][3] For LOX to become catalytically active, it must undergo proteolytic cleavage. This processing is primarily carried out by Bone Morphogenetic Protein-1 (BMP-1) and related metalloproteinases, which cleave the N-terminal propeptide, releasing the ~18 kDa LOX propeptide (LOX-PP) and the mature, active ~32 kDa LOX enzyme.[1][2][5] While the propeptide of LOX must be cleaved for activation, other members of the LOX family, such as LOXL2, LOXL3, and LOXL4, appear to be active in both their processed and non-processed forms.[3]
The Catalytic Reaction: From Lysine to this compound
Once activated, LOX, a copper-dependent amine oxidase, catalyzes the oxidative deamination of the ε-amino group of lysine residues within collagen and elastin polypeptides.[6] This reaction requires molecular oxygen and produces this compound, hydrogen peroxide (H₂O₂), and ammonia (B1221849) (NH₃) as byproducts.[7]
The Role of this compound in ECM Cross-Linking
The aldehyde group of this compound is the key functional moiety that drives the spontaneous formation of a variety of bifunctional, trifunctional, and tetrafunctional cross-links, which differ between collagen and elastin.
Collagen Cross-Linking
In collagen, two primary cross-linking pathways exist, one initiated by this compound and the other by its hydroxylated counterpart, hydroxythis compound. The this compound pathway is predominant in tissues like skin and cornea.[8][9]
-
Aldol (B89426) Condensation: Two this compound residues on adjacent collagen molecules can undergo an aldol condensation reaction to form a bifunctional cross-link known as the This compound aldol .[10]
-
Schiff Base Formation: An this compound residue can react with the ε-amino group of a lysine or hydroxylysine residue to form an unstable Schiff base (aldimine), which can later mature into more stable cross-links.[11]
-
Mature Cross-Links: In some tissues, these initial cross-links can mature into more complex structures. For instance, the previously accepted mature cross-link, histidinohydroxylysinonorleucine (HHL), is now understood to be a laboratory artifact of acid hydrolysis, with telopeptide aldol dimerization being the primary stable cross-linking mechanism in the this compound pathway.[9][10]
Elastin Cross-Linking
The cross-linking in elastin is more extensive and leads to the formation of unique, highly stable tetrafunctional cross-links called desmosine (B133005) and isodesmosine (B1214917) . These structures are responsible for the remarkable elasticity and resilience of tissues like the aorta, lungs, and skin.[4][12] The formation pathway involves the condensation of three this compound residues and one unmodified lysine residue.[13][14] This process creates a highly interconnected and durable elastic fiber network.
Regulation of this compound Synthesis: Signaling Pathways
The expression and activity of lysyl oxidase, and thus the production of this compound, are tightly regulated by a variety of signaling molecules, with Transforming Growth Factor-β (TGF-β) playing a central role, particularly in the context of fibrosis.
The TGF-β Signaling Pathway
TGF-β is a potent inducer of LOX expression in numerous cell types.[10][11] This induction occurs through both canonical (Smad-dependent) and non-canonical signaling pathways.
-
Canonical Pathway: Upon TGF-β binding to its receptor, Smad2 and Smad3 are phosphorylated. Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus and acts as a transcription factor to increase LOX gene expression.[10][11]
-
Non-Canonical Pathways: TGF-β can also activate other signaling cascades, including the p38 mitogen-activated protein kinase (p38 MAPK), JNK, and ERK1/2 pathways, which converge to promote LOX expression.[10] In some contexts, a feedback loop exists where LOX activity can, in turn, modulate TGF-β signaling.[8][10]
This compound in Health and Disease
The precise control of this compound levels is critical for tissue health. Both insufficient and excessive this compound formation lead to significant pathology.
-
Deficiency: Reduced LOX activity, leading to decreased this compound and cross-linking, results in connective tissue disorders characterized by fragile tissues. For example, inhibition of LOX by β-aminopropionitrile (BAPN) causes osteolathyrism, a condition marked by skeletal deformities and aortic aneurysms.[12][15]
-
Excess: Overexpression and elevated activity of LOX are hallmarks of fibrotic diseases, including pulmonary, liver, and cardiac fibrosis.[12][16] The excessive cross-linking of collagen leads to tissue stiffening and organ dysfunction. In cancer, elevated LOX expression contributes to the formation of a stiff, fibrotic tumor microenvironment that promotes tumor cell invasion and metastasis.[12][17][18]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound, LOX activity, and ECM cross-links.
Table 1: this compound and Cross-Link Concentrations in Tissues
| Analyte | Tissue | Species | Condition | Concentration | Reference(s) |
| This compound | Lung | Mouse | Healthy | Baseline | [6] |
| This compound | Lung | Mouse | Fibrotic (Bleomycin-induced) | 2.5-fold increase vs. healthy | [6] |
| Isodesmosine (IDE) | Lung | Rat (Wistar Kyoto) | Healthy | 191.6 ± 54.5 nmol/g dry tissue | [19] |
| Desmosine (DES) | Lung | Rat (Wistar Kyoto) | Healthy | 184.0 ± 39.3 nmol/g dry tissue | [19] |
| Desmosines | Lung | Mouse (C57BL/6J) | Healthy | ~1400 pmol/mg tissue | [4] |
| Desmosines | Heart | Mouse (C57BL/6J) | Healthy | ~1400 pmol/mg tissue | [4] |
| Desmosines | Liver | Mouse (C57BL/6J) | Healthy | ~200 pmol/mg tissue | [4] |
Table 2: Lysyl Oxidase (LOX) Activity and Inhibition
| Parameter | Enzyme/System | Inhibitor | Value | Reference(s) |
| IC₅₀ | Lysyl Oxidase (in vitro) | β-aminopropionitrile (BAPN) | <50 µM | [15][20] |
| IC₅₀ | Lysyl Oxidase (in vitro) | β-aminopropionitrile (BAPN) | ~10 µM | [21] |
| IC₅₀ | LOXL2 (in vitro, 2h preincubation) | β-aminopropionitrile (BAPN) | 66 nM | [22] |
| IC₅₀ | LOXL2 (in human whole blood) | β-aminopropionitrile (BAPN) | 396 nM | [22] |
| Activity | Liver Homogenates | - | Increased at 6 weeks in CCl₄-induced fibrosis | [16] |
Experimental Protocols
Quantification of this compound by HPLC
This protocol is adapted from a high-sensitivity method using a fluorescent naphthol derivative.[6][7]
Workflow Diagram
Methodology
-
Sample Preparation: Homogenize a known weight of tissue (e.g., 10-25 mg) in water.
-
Hydrolysis and Derivatization:
-
To the tissue homogenate in a high-pressure reaction tube, add 6M HCl.
-
Add the derivatizing agent, sodium 2-naphthol-7-sulfonate (e.g., 40 mg).
-
Seal the tube and heat at 110°C for 24 hours. This step simultaneously hydrolyzes the tissue proteins and reacts this compound with the naphthol sulfonate to form a stable, fluorescent bis-naphthol derivative (AL-NP).
-
-
Neutralization: Cool the reaction solution and neutralize with 6M NaOH.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute the AL-NP derivative.
-
Flow Rate: ~1.0 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for the AL-NP derivative.
-
Quantification: Generate a standard curve using known concentrations of L-allysine ethylene (B1197577) acetal (B89532) subjected to the same derivatization procedure. Calculate the concentration in the tissue sample based on the peak area relative to the standard curve. A detection limit as low as 0.02 pmol can be achieved with this method.[6]
-
Fluorometric Assay for Lysyl Oxidase (LOX) Activity
This protocol is based on commercially available kits that measure the hydrogen peroxide (H₂O₂) produced during the LOX-catalyzed oxidation.[23][24][25]
Workflow Diagram
Methodology
-
Sample Preparation: Prepare samples (e.g., concentrated cell culture media, purified enzyme, or tissue extracts) in the provided assay buffer. Include a negative control by treating a sample aliquot with a specific LOX inhibitor (e.g., BAPN).
-
Reaction Mix Preparation: Prepare a working solution containing a LOX substrate (e.g., 1,5-diaminopentane or a proprietary substrate), Horseradish Peroxidase (HRP), and a fluorescent probe (e.g., Amplex Red or a proprietary red fluorescence substrate).
-
Assay Procedure (96-well plate format):
-
Add 50 µL of sample, standard, or control to each well of a black, clear-bottom 96-well plate.
-
Add 50 µL of the Reaction Mix to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence in kinetic mode for 30-60 minutes, with readings every 30-60 seconds.
-
Excitation/Emission: ~535-540 nm / ~587-590 nm.
-
-
Calculation:
-
Subtract the fluorescence reading of the inhibitor-treated negative control from the sample readings to correct for non-specific signal.
-
Determine the rate of fluorescence increase (slope) from the linear portion of the reaction curve.
-
Calculate the LOX activity relative to a standard curve generated with a known concentration of H₂O₂ or a LOX positive control.
-
Quantification of Collagen and Elastin Cross-Links by LC-MS/MS
This protocol provides a general framework for the analysis of mature cross-links like desmosine (DES), isodesmosine (IDE), and pyridinoline (B42742) (Pyr).[13][26][27][28]
Methodology
-
Sample Preparation:
-
Lyophilize and weigh a tissue sample (e.g., 5 mg).
-
For immature cross-links (optional): Reduce the sample with sodium borohydride (B1222165) (NaBH₄) to stabilize the aldimine bonds.
-
Hydrolysis: Hydrolyze the sample in 6N HCl at ~110°C for 18-24 hours.
-
Enrichment: Dry the hydrolysate and enrich the cross-links using a solid-phase extraction method, such as flash cellulose (B213188) chromatography.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a suitable column for separating small, polar analytes, such as a cation exchange or HILIC column.
-
Mobile Phase: Typically involves an aqueous phase with an ion-pairing agent (e.g., pentafluoropropionic acid for ion-pair LC) or a high organic content (for HILIC), and an organic phase like acetonitrile, with an appropriate acid modifier (e.g., formic acid).
-
Mass Spectrometry:
-
Use a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Perform analysis using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.
-
Monitor specific precursor-to-product ion transitions for each cross-link analyte (e.g., DES, IDE, Pyr).
-
-
-
Quantification:
-
Generate calibration curves for each analyte using certified standards.
-
Use a stable isotope-labeled internal standard for the most accurate quantification.
-
Normalize the results to the initial dry weight of the tissue or to the total collagen content (determined by a hydroxyproline (B1673980) assay).
-
Conclusion and Future Directions
This compound is a linchpin in the formation and maintenance of healthy connective tissue. Its synthesis via lysyl oxidase and subsequent participation in cross-linking reactions are fundamental to the mechanical properties of the ECM. The strong association of dysregulated LOX activity and this compound formation with fibrosis and cancer progression has solidified this pathway as a high-value target for drug development. The methodologies detailed in this guide provide a robust framework for researchers to quantitatively investigate the role of this compound in various physiological and pathological states. Future research will likely focus on developing isoform-specific LOX inhibitors to achieve more targeted therapeutic effects and on elucidating the non-canonical, signaling functions of the LOX family, further unraveling the complex biological significance of this critical pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of Lysyl Oxidase Propeptide in Secretion and Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional importance of lysyl oxidase family propeptide regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cation exchange HPLC analysis of desmosines in elastin hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic and non-enzymatic functions of the lysyl oxidase family in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High sensitivity HPLC method for determination of the this compound concentration in tissue by use of a naphthol derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High sensitivity HPLC method for determination of the this compound concentration in tissue by use of a naphthol derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysyl Oxidase Binds Transforming Growth Factor-β and Regulates Its Signaling via Amine Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Transforming Growth Factor–β Induces Extracellular Matrix Protein Cross-Linking Lysyl Oxidase (LOX) Genes in Human Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lysyl Oxidase Isoforms and Potential Therapeutic Opportunities for Fibrosis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid LC-MS/MS Evaluation of Collagen and Elastin Crosslinks in Human and Mouse Lung Tissue with a Novel Bioanalytical Surrogate Matrix Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of lysyl oxidase propeptide in secretion and enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo inhibition of lysyl oxidase by aminopropionitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biochemical and immunochemical study of lysyl oxidase in experimental hepatic fibrosis in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Quantification of elastin cross-linking amino acids, desmosine and isodesmosine, in hydrolysates of rat lung by ion-pair liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. stacks.cdc.gov [stacks.cdc.gov]
- 21. Bioreductively Activated Lysyl Oxidase Inhibitors against Hypoxic Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 23. assaygenie.com [assaygenie.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. A fluorometric assay for detection of lysyl oxidase enzyme activity in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Rapid LC-MS/MS Evaluation of Collagen and Elastin Crosslinks in Human and Mouse Lung Tissue with a Novel Bioanalytical Surrogate Matrix Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Measurement of Collagen Cross-Links from Tissue Samples by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 28. biorxiv.org [biorxiv.org]
The Role of Allysine in the Pathogenesis of Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM), leads to organ scarring and dysfunction, contributing to a significant burden of disease worldwide. A critical and often underappreciated player in the stiffening and stabilization of the fibrotic ECM is allysine. This aldehyde derivative of lysine (B10760008), formed through the enzymatic action of lysyl oxidases (LOX), is the foundational precursor for the covalent cross-linking of collagen and elastin (B1584352). This technical guide provides an in-depth exploration of this compound's central role in the pathogenesis of fibrosis. We will delve into the molecular mechanisms of this compound formation, its function in mediating ECM cross-linking, and the signaling pathways that regulate its production. Furthermore, this guide will present quantitative data on this compound and LOX family enzyme levels in various fibrotic diseases, detail key experimental protocols for their study, and outline a preclinical workflow for the evaluation of therapeutic agents targeting the this compound pathway.
Introduction: The Molecular Scaffolding of Fibrosis
Fibrosis is the final common pathway of numerous chronic inflammatory and injurious processes affecting virtually every organ system, including the lungs, liver, heart, kidneys, and skin. The hallmark of fibrosis is the relentless accumulation of ECM components, primarily fibrillar collagens, which disrupts normal tissue architecture and function. While the synthesis of new collagen is a key driver, the subsequent modification of this collagen through cross-linking is what imparts the characteristic stiffness and resistance to degradation of fibrotic tissue.
At the heart of this cross-linking process lies this compound. Formed from peptidyl lysine residues within collagen and elastin molecules, this compound's reactive aldehyde group initiates a series of spontaneous condensation reactions with other this compound residues or with the ε-amino groups of lysine or hydroxylysine residues on adjacent molecules. This creates a complex network of covalent bonds that mechanically stabilizes the ECM, leading to increased tissue stiffness and contributing to the perpetuation of the fibrotic cascade. The enzymatic conversion of lysine to this compound is catalyzed by the lysyl oxidase (LOX) family of copper-dependent amine oxidases.[1]
The Lysyl Oxidase (LOX) Family: Master Regulators of this compound Formation
The LOX family consists of five members: LOX and four LOX-like proteins (LOXL1-4).[2] These enzymes are synthesized as inactive proenzymes and secreted into the extracellular space where they undergo proteolytic processing to become active. The catalytic domain is highly conserved across the family and contains a copper-binding site and a lysyl tyrosylquinone (LTQ) cofactor, which are essential for their enzymatic activity.[2]
In the context of fibrosis, the expression and activity of several LOX family members are significantly upregulated.[2][3] This leads to an overproduction of this compound and, consequently, excessive collagen cross-linking, which is a defining feature of fibrotic tissue.[4]
Quantitative Data: this compound and LOX Family Members in Fibrotic Diseases
The quantification of this compound and the expression levels of LOX family enzymes serve as critical biomarkers for assessing the progression and severity of fibrosis. The following tables summarize key quantitative findings from preclinical and clinical studies.
Table 1: this compound Concentration in Healthy vs. Fibrotic Tissues
| Tissue Type | Species | Condition | This compound Concentration | Fold Change | Reference(s) |
| Lung | Mouse | Healthy | 80 ± 6 nmol/g tissue | - | [4] |
| Lung | Mouse | Bleomycin-induced fibrosis | 150 ± 16 nmol/g tissue | ~1.9x | [4] |
Table 2: Upregulation of LOX and LOXL mRNA and Protein in Fibrotic Tissues
| Gene/Protein | Fibrotic Disease | Tissue/Cell Type | Method | Fold Change/Observation | Reference(s) |
| LOX mRNA | Systemic Sclerosis (SSc) | Lung Fibroblasts | qPCR | Increased vs. Healthy Controls & IPF | [4] |
| LOX Protein | Systemic Sclerosis (SSc) | Lung Fibroblasts | Western Blot | Increased vs. Healthy Controls & IPF | [4] |
| LOX mRNA | Bleomycin-induced fibrosis | Mouse Lung | qPCR | 2.8-fold increase at day 10 | [5] |
| LOX Protein | Scleroderma | Skin | Immunohistochemistry | Increased expression | [5] |
| LOXL1 mRNA | Idiopathic Pulmonary Fibrosis (IPF) | Lung Tissue | Microarray | Increased vs. Healthy Controls | [5] |
| LOXL2 mRNA | Idiopathic Pulmonary Fibrosis (IPF) | Lung Tissue | Microarray | Increased vs. Healthy Controls | [5] |
| LOXL2 Protein | Idiopathic Pulmonary Fibrosis (IPF) | Lung Tissue | Immunohistochemistry | Detected in fibroblastic foci | [6] |
| LOXL2 Protein | Heart Failure | Human Heart Tissue | Immunohistochemistry | High expression in areas of interstitial fibrosis | [3] |
| LOXL2 Protein | Liver Fibrosis | Human Liver | Immunohistochemistry | Strongly induced in fibrotic septa | [7] |
Table 3: Circulating Levels of LOX/LOXL2 in Fibrotic Diseases
| Analyte | Disease | Fluid | Observation | Reference(s) |
| LOX | Bleomycin-induced pulmonary fibrosis (mouse) | Serum | Significantly higher than controls | [8] |
| LOXL2 | Heart Failure | Serum | Elevated in patients | [3][9] |
| LOXL2 | Idiopathic Pulmonary Fibrosis (IPF) | Serum | Associated with disease progression | [3] |
| LOX | Systemic Sclerosis (SSc) | Serum | Higher levels compared to healthy controls | [10] |
Signaling Pathways Regulating this compound Formation
The expression and activity of LOX family enzymes are tightly regulated by a complex network of signaling pathways that are often dysregulated in fibrosis.
Transforming Growth Factor-β (TGF-β)/Smad Signaling
The TGF-β/Smad pathway is a master regulator of fibrosis.[11] TGF-β1, a potent profibrotic cytokine, induces the expression of multiple LOX family members, thereby increasing this compound production and collagen cross-linking.[12]
References
- 1. abcam.com [abcam.com]
- 2. Targeting LOXL2 for cardiac interstitial fibrosis and heart failure treatment [scholarworks.indianapolis.iu.edu]
- 3. Lysyl oxidase like-2 in fibrosis and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Magnetic Resonance Imaging of Lung Fibrogenesis with an Oxyamine Based Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Evidence of 5-lipoxygenase overexpression in the skin of patients with systemic sclerosis: a newly identified pathway to skin inflammation in systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gut.bmj.com [gut.bmj.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Serum lysyl oxidase concentration increases in long-standing systemic sclerosis: Can lysyl oxidase change over time? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crosstalk of lysyl oxidase-like 1 and lysyl oxidase prolongs their half-lives and regulates liver fibrosis through Notch signal - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigation of Allysine in Tissue Regeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allysine, a key aldehyde derivative of lysine (B10760008), is fundamental to the structural integrity and mechanical properties of the extracellular matrix (ECM). Formed through the enzymatic action of lysyl oxidases (LOX), this compound initiates the covalent cross-linking of collagen and elastin (B1584352) fibers. This process is a double-edged sword: it is essential for the stabilization of newly formed tissue during physiological wound healing, yet its dysregulation and overactivity are hallmarks of pathological fibrosis. Understanding the nuanced role of the this compound pathway is critical for developing novel therapeutic strategies that promote regeneration while preventing scarring. This technical guide provides an in-depth overview of this compound's function in tissue regeneration, detailing the core mechanisms, relevant signaling pathways, quantitative data, and key experimental protocols for its investigation.
Introduction: The Central Role of this compound in ECM Remodeling
Tissue regeneration is a complex process involving inflammation, cell proliferation, and extensive remodeling of the extracellular matrix (ECM). The mechanical strength and elasticity of tissues are largely conferred by the cross-linked network of collagen and elastin fibers. The formation of these critical cross-links is initiated by the post-translational modification of lysine and hydroxylysine residues into highly reactive aldehydes, known as this compound and hydroxythis compound, respectively.[1]
This oxidative deamination is catalyzed by the lysyl oxidase (LOX) family of copper-dependent enzymes.[2] Once formed, this compound residues spontaneously condense with other allysines or lysine residues, creating stable covalent bonds that insolubilize and strengthen collagen and elastin fibers.[2][3] This process is vital for the maturation of granulation tissue into a mechanically stable scar during wound healing.[2] However, the overexpression or sustained activation of LOX enzymes leads to excessive this compound formation and subsequent ECM stiffening, a primary driver of fibrosis in numerous organs, including the lungs, heart, and liver.[4][5]
Mechanism of Action: From Lysine to a Cross-linked Matrix
The journey from a soluble precursor protein to a resilient, cross-linked matrix is orchestrated by the LOX-allysine pathway. The LOX family comprises five members: LOX and four LOX-like proteins (LOXL1-4), which, despite some functional redundancies, exhibit distinct roles in development and disease.[4]
The fundamental biochemical process involves:
-
Enzymatic Oxidation : LOX catalyzes the oxidative deamination of the ε-amino group on specific lysine residues within procollagen (B1174764) and tropoelastin molecules.[1]
-
This compound Formation : This reaction yields a reactive aldehyde group, forming the residue α-aminoadipic-δ-semialdehyde, commonly known as this compound.[6]
-
Spontaneous Condensation : this compound aldehydes then undergo a series of spontaneous condensation reactions to form intramolecular and intermolecular cross-links, such as aldol (B89426) condensations and Schiff bases. These initial cross-links mature over time into more complex, stable structures.[7]
This cross-linking is essential for providing tissues with tensile strength and elasticity, and its disruption leads to severe connective tissue disorders.[2]
Key Signaling Pathway: TGF-β1 Regulation of Lysyl Oxidase
The expression and activity of LOX enzymes are tightly regulated. One of the most potent inducers of LOX expression is Transforming Growth Factor-beta 1 (TGF-β1). TGF-β1 is a pleiotropic cytokine that plays a central role in wound healing and fibrosis.[2][8] Upon tissue injury, TGF-β1 is released and activates fibroblasts, stimulating them to produce ECM components, including collagen, and upregulating the expression of LOX.[9][10] This creates a positive feedback loop where increased matrix deposition and stiffening can further promote TGF-β1 activation, driving the progression from healthy tissue repair to pathological fibrosis.[2] The signaling cascade often involves the canonical Smad pathway (Smad2/3) and other pathways like PI3K/Akt and MAPK.[8][9][11]
Quantitative Data on this compound and LOX in Tissue Remodeling
Quantitative analysis is crucial for distinguishing between physiological and pathological levels of ECM cross-linking. Studies have demonstrated significant changes in LOX expression and this compound concentration in various models of tissue injury and fibrosis.
| Parameter | Model / Tissue | Condition | Observation | Reference(s) |
| LOX mRNA Expression | Mouse Lung | Bleomycin-induced fibrosis (Day 10) | 2.8-fold increase vs. control | [10] |
| LOX Family mRNA | Rat Kidney | Unilateral Ureteral Obstruction (UUO) | Significant increase in LOX, LOXL1-4 vs. sham | [12] |
| LOX Activity | Rabbit Tooth Extraction | Wound Healing (Day 7) | Peak activity reached, then gradual decrease | [13] |
| LOX Activity | Human Chondrocytes | TGF-β1 (5 ng/mL) stimulation | Significant increase in LOX activity vs. control | [8] |
| This compound Concentration | Mouse Lung | Bleomycin-induced fibrosis | 2.5-fold increase vs. healthy tissue | [6] |
| Collagen Cross-linking | In vitro Osteoblasts | 0.25mM β-APN treatment | Significant decrease in mature/immature cross-link ratio | [7] |
| Granulation Tissue | Human Chronic Wounds | Topical L-Lysine Treatment | 80.5% mean granulation vs. 53.3% in control group | [14] |
Experimental Protocols
Investigating the this compound pathway requires a multi-faceted approach, combining biochemical quantification with advanced imaging and biophysical measurements.
Quantification of this compound in Tissue by HPLC
This protocol is adapted from a high-sensitivity method for quantifying this compound by derivatizing it into a stable, fluorescent compound.[6][15]
-
Tissue Preparation : Lyophilize tissue samples to a constant dry weight. Homogenize the dry tissue into a fine powder.
-
Hydrolysis and Derivatization :
-
Place 2-5 mg of dried tissue homogenate into a high-pressure reaction tube.
-
Add 40 mg of sodium 2-naphthol-7-sulfonate.
-
Add 1 mL of 12 M Hydrochloric Acid (HCl).
-
Add an internal standard (e.g., 100 μL of 4 mM fluorescein) for normalization.
-
Seal the vessel and heat at 110°C for 24 hours. This step simultaneously hydrolyzes the tissue proteins and derivatizes the this compound.
-
-
Sample Neutralization : Cool the reaction solution and neutralize with 6 M Sodium Hydroxide (NaOH) to approximately pH 7.
-
HPLC Analysis :
-
System : Reversed-phase high-performance liquid chromatography (HPLC) system with a fluorescence detector.
-
Column : C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase : A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Detection : Set excitation and emission wavelengths appropriate for the fluorescent bis-naphthol derivative of this compound (AL-NP).
-
-
Quantification : Generate a standard curve using known concentrations of L-allysine ethylene (B1197577) acetal. Calculate the this compound content in the tissue sample relative to the standard curve and normalize to the initial dry weight of the tissue.
Assessment of Collagen Organization by Second Harmonic Generation (SHG) Microscopy
SHG microscopy is a label-free technique ideal for imaging fibrillar collagen with high resolution and specificity, as the highly ordered, non-centrosymmetric structure of collagen fibrils is a potent source of second-harmonic signals.[16][17]
-
Sample Preparation :
-
Fix tissue samples in 4% paraformaldehyde (PFA) or use fresh, unfixed tissue.
-
Section the tissue to a thickness of 50-200 µm using a vibratome. Thicker sections are possible compared to standard histology.[18]
-
Mount the section on a glass slide in phosphate-buffered saline (PBS).
-
-
Imaging System :
-
A multiphoton microscope equipped with a tunable femtosecond-pulsed laser (e.g., Ti:Sapphire).
-
A high numerical aperture (NA) objective (e.g., 25x water-immersion).
-
-
Imaging Parameters :
-
Excitation Wavelength : Tune the laser to 880-900 nm.[18]
-
Emission Detection : The SHG signal is detected at exactly half the excitation wavelength (e.g., 440-450 nm). Use a narrow bandpass filter to specifically isolate the SHG signal.
-
Signal Collection : SHG signals can be collected in both the forward and backward (epi) directions. The ratio of forward-to-backward signal (F/B ratio) can provide information about fibril structure and organization.[16]
-
-
Image Analysis :
-
Use software (e.g., ImageJ/Fiji) to quantify collagen parameters such as fiber density, orientation (using orientation analysis plugins), and straightness.
-
The intensity of the SHG signal is directly proportional to the amount of fibrillar collagen, allowing for quantitative comparisons between samples.[17]
-
Measurement of Tissue Stiffness by Atomic Force Microscopy (AFM)
AFM measures the mechanical properties of tissues at a micro- to nanoscale by indenting the surface with a sharp tip and recording the force-displacement relationship.[19]
-
Sample Preparation :
-
Embed fresh or lightly fixed (e.g., 1% PFA) tissue in optimal cutting temperature (OCT) compound and prepare cryosections (10-20 µm thick).
-
Mount sections on poly-L-lysine coated glass slides.[20]
-
Before measurement, rehydrate the sections in PBS.
-
-
AFM Setup and Calibration :
-
Instrument : An atomic force microscope mounted on an inverted optical microscope.
-
Probe : Use a cantilever with a spherical tip (e.g., 5 µm diameter bead) to minimize stress concentration and tissue damage.[21]
-
Calibration : Determine the cantilever's spring constant and the detector's sensitivity before measurement.
-
-
Data Acquisition :
-
Engage the tip with the tissue surface and perform force-spectroscopy measurements (i.e., create force-indentation curves) at multiple points across the region of interest.
-
Acquire data in a grid pattern to generate a "stiffness map" of the tissue.
-
-
Data Analysis :
-
Fit the retraction part of the force-indentation curves to a suitable contact mechanics model (e.g., the Hertz model for elastic materials) to calculate the Young's Modulus (a measure of stiffness) for each point.[22]
-
Generate a color-coded map to visualize the spatial distribution of stiffness across the tissue. This can reveal stiff fibrotic regions compared to softer, healthy parenchyma.[19]
-
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. The Role of the Lysyl Oxidases in Tissue Repair and Remodeling: A Concise Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insight into the pathogenesis of interstitial lung diseases and near-to-native lung fibrosis models | springermedizin.de [springermedizin.de]
- 5. journals.physiology.org [journals.physiology.org]
- 6. High sensitivity HPLC method for determination of the this compound concentration in tissue by use of a naphthol derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition | PLOS One [journals.plos.org]
- 8. Lysyl oxidase mediates regeneration of chondrocytes and extracellular matrix in the construction of tissue-engineered cartilage in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single-cell analysis reveals lysyl oxidase (Lox)+ fibroblast subset involved in cardiac fibrosis of diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lysyl oxidase directly contributes to extracellular matrix production and fibrosis in systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Changes in lysyl oxidase activity and calcium content during the healing of tooth extraction wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijss-sn.com [ijss-sn.com]
- 15. High sensitivity HPLC method for determination of the this compound concentration in tissue by use of a naphthol derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interpreting Second-Harmonic Generation Images of Collagen I Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Second Harmonic Generation Imaging For Fibrosis | Histoindex [histoindex.com]
- 18. Frontiers | Second Harmonic Generation Imaging of Collagen in Chronically Implantable Electrodes in Brain Tissue [frontiersin.org]
- 19. Measurement of Liver Stiffness using Atomic Force Microscopy Coupled with Polarization Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Atomic force microscopy-mediated mechanobiological profiling of complex human tissues - PMC [pmc.ncbi.nlm.nih.gov]
Allysine: A Comprehensive Technical Guide to its Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allysine, a critical aldehyde derivative of lysine (B10760008), plays a pivotal role in the structural integrity of the extracellular matrix (ECM). Formed via the enzymatic action of lysyl oxidase (LOX) on lysine residues within collagen and elastin, this compound is the foundational precursor for the covalent cross-links that provide tensile strength and elasticity to connective tissues.[1] This guide provides an in-depth examination of the structure, chemical properties, and biological importance of the this compound molecule. It details established experimental protocols for its quantification, summarizes key quantitative data, and visualizes its related biochemical pathways and analytical workflows. Understanding the nuances of this compound formation and reactivity is paramount for research into a host of pathological conditions, including fibrosis and cancer, and for the development of novel therapeutic interventions targeting the ECM.
Molecular Structure and Properties of this compound
This compound, systematically named (2S)-2-amino-6-oxohexanoic acid, is not a free-floating amino acid within the cellular environment but rather exists as a post-translational modification of lysine residues within protein backbones. The transformation is an aerobic oxidation process catalyzed by the copper-dependent enzyme, lysyl oxidase.
Chemical and Physical Properties
The key feature of this compound is its terminal aldehyde group, which is highly reactive and predisposes it to a variety of condensation reactions.[1] This reactivity is fundamental to its biological function in cross-linking.
| Property | Value | Reference |
| Chemical Formula | C6H11NO3 | |
| Molar Mass | 145.158 g·mol−1 | |
| Appearance | Unstable as a free molecule | |
| Density | 1.74 g/cm³ | |
| Boiling Point | 295.2 °C | |
| Flash Point | 132.3 °C |
Quantitative Data on this compound Concentration in Tissues
The concentration of this compound in tissues is a dynamic measure of ECM remodeling and can be indicative of both normal physiological processes and pathological states. Increased this compound levels are often correlated with fibrotic conditions.[1]
| Tissue | Species | Condition | This compound Concentration | Reference |
| Lung | Mouse | Normal | 80 ± 6 nmol/g | [2] |
| Lung | Mouse | Bleomycin-induced fibrosis | 150 ± 16 nmol/g | [2] |
| Aorta | Porcine | Normal | 7.50 µmol/g | [2] |
| Human Serum Albumin | Human (in vitro) | 4 mM Glucose (Physiological) | ~0.68 nmol/mg protein | [3] |
| Human Serum Albumin | Human (in vitro) | 12 mM Glucose (Pathological) | ~1.22 nmol/mg protein | [3] |
Biological Significance and Signaling Pathways
This compound itself is not a signaling molecule. However, its synthesis is catalyzed by lysyl oxidase (LOX), an enzyme with increasingly recognized roles in various signaling cascades that influence cell behavior, including proliferation, migration, and differentiation. The enzymatic activity of LOX, and thus the production of this compound, is a critical downstream event in several key signaling pathways.
Lysyl Oxidase (LOX) Signaling Network
The expression and activity of LOX are regulated by a variety of growth factors and cytokines. In turn, LOX can influence the activity of receptor tyrosine kinases and other signaling molecules.
Experimental Protocols
The quantification of this compound in biological samples presents a challenge due to its inherent instability. The most common and reliable methods involve derivatization of the aldehyde group, followed by chromatographic separation and detection.
Quantification of this compound in Tissue by HPLC with Fluorescence Detection
This protocol is adapted from established methods for the sensitive detection of this compound in tissue homogenates.
Principle: this compound is derivatized with 2-naphthol-7-sulfonate during acid hydrolysis of the tissue sample. The resulting fluorescent bis-naphthol derivative is stable and can be quantified by reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.
Materials:
-
Tissue sample
-
Phosphate-buffered saline (PBS), pH 7.4
-
Liquid nitrogen
-
High-pressure reaction tubes with Teflon caps
-
12 M Hydrochloric acid (HCl)
-
Sodium 2-naphthol-7-sulfonate
-
4 mM Fluorescein (internal standard)
-
6 M Sodium hydroxide (B78521) (NaOH)
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
Procedure:
-
Sample Preparation:
-
Excise and weigh the tissue of interest.
-
Flash-freeze the tissue in liquid nitrogen and pulverize it into a fine powder.
-
Resuspend the pulverized tissue in PBS (e.g., to a final concentration of 50 mg/mL).
-
-
Hydrolysis and Derivatization:
-
Neutralization:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the sample to pH 7.4 with 6 M NaOH.
-
-
HPLC Analysis:
-
Centrifuge the neutralized sample to pellet any precipitate.
-
Inject the supernatant onto the HPLC system.
-
Separate the derivatized this compound using a suitable gradient of mobile phases (e.g., acetonitrile (B52724) and water with a buffer).
-
Detect the fluorescent derivative using an excitation wavelength of 254 nm and an emission wavelength of 310 nm.[4]
-
Detect the internal standard (fluorescein) at an excitation of 490 nm and emission of 510 nm.
-
-
Quantification:
-
Generate a standard curve using a synthesized bis-naphthol derivative of this compound.
-
Calculate the concentration of this compound in the original tissue sample based on the peak area relative to the internal standard and the standard curve, correcting for the initial tissue mass.
-
Experimental Workflow for this compound Quantification
The following diagram illustrates the logical flow of the experimental protocol described above.
Conclusion
This compound is a molecule of profound importance in the structural biology of connective tissues. Its formation, catalyzed by lysyl oxidase, is a key event in the maturation of collagen and elastin, and its dysregulation is implicated in a range of diseases. The highly reactive nature of this compound's aldehyde group, while essential for its cross-linking function, also presents analytical challenges. The methods and data presented in this guide offer a comprehensive resource for researchers in the field. Further investigation into the signaling roles of its parent enzyme, LOX, and the development of more direct and sensitive methods for this compound detection will undoubtedly open new avenues for understanding and treating diseases of the extracellular matrix.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Molecular Magnetic Resonance Imaging of Lung Fibrogenesis with an Oxyamine Based Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and α-Aminoadipic Acid as Markers of the Glyco-Oxidative Damage to Human Serum Albumin under Pathological Glucose Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysyl oxidase regulation and protein aldehydes in the injured newborn lung - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Measuring Allysine Levels in Tissue Samples: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allysine, or α-aminoadipic-δ-semialdehyde, is a critical, yet transient, aldehyde intermediate formed from the enzymatic oxidation of lysine (B10760008) residues in collagen and elastin (B1584352) by lysyl oxidase (LOX). This post-translational modification is the first and rate-limiting step in the formation of covalent cross-links that are essential for the structural integrity and stability of the extracellular matrix (ECM). Dysregulation of this compound production is implicated in a variety of fibrotic diseases and cancer metastasis, making the accurate quantification of this compound levels in tissue samples a key biomarker for disease progression and a valuable tool for evaluating the efficacy of therapeutic interventions targeting LOX activity. This application note provides detailed protocols for the quantification of this compound in tissue samples, with a primary focus on a highly sensitive High-Performance Liquid Chromatography (HPLC) method.
Overview of Quantification Methods
Several methods have been developed for the quantification of this compound, each with its own advantages and limitations. Due to its reactive aldehyde group, this compound is inherently unstable, particularly during acid hydrolysis of tissues, necessitating derivatization for accurate measurement.
-
High-Performance Liquid Chromatography (HPLC): This is the most established and widely used method for this compound quantification. It involves the derivatization of this compound to a stable, detectable compound.
-
P-cresol Derivatization: An older method that forms a bis-p-cresol derivative of this compound, detectable by UV. Its main limitation is lower sensitivity.[1]
-
2-Naphthol-7-Sulfonate Derivatization: A more recent and highly sensitive method that forms a fluorescent bis-naphthol derivative of this compound (AL-NP), allowing for picomole-level detection.[1][2][3] This method is the focus of our detailed protocol.
-
-
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offer high specificity and sensitivity. These methods often involve reduction of the aldehyde group followed by analysis or indirect measurement of this compound through its equilibrium with Δ6,7-piperideine-6-carboxylic acid (P6C).[1] While powerful, these techniques may require more specialized equipment and expertise.
-
Immunoassays (ELISA): Currently, there are no commercially available ELISA kits specifically designed for the direct quantification of this compound in tissue homogenates. Existing lysine ELISA kits do not differentiate between lysine and its modified form, this compound.
Quantitative Data Summary
The following tables summarize reported this compound levels in various tissue samples, as determined by HPLC. These values can serve as a reference for researchers, though it is important to note that concentrations can vary based on species, age, and the specific experimental conditions.
Table 1: this compound Levels in Animal Tissues
| Tissue Type | Species | Condition | This compound Concentration | Reference |
| Lung | Mouse | Healthy/Normal | 80 ± 6 nmol/g | [4] |
| Lung | Mouse | Bleomycin-induced fibrosis | 150 ± 16 nmol/g (a 2.5-fold increase) | [1][4] |
| Aorta | Porcine | Healthy | 7.50 µmol/g | [4] |
| Heart | Mouse | Sham | 13 ± 5 nmol/g | [2] |
| Heart | Mouse | Transverse Aortic Constriction (TAC) | 22 ± 5 nmol/g | [2] |
| Aorta Elastin | Rat | 1 week of age | Dramatically increased by 2 weeks | [3] |
| Ligamentum Nuchae, Aorta, Lung | Bovine | Healthy | Levels determined | [3] |
Table 2: this compound Derivative Levels in Human Tissues
| Tissue Type | Condition | Analyte Measured | Observation | Reference |
| Skin Collagen | Aging, Diabetes, Renal Failure | 2-aminoadipic acid (oxidation product of this compound) | Accumulates to > 2 nmol/mg of collagen | [5] |
Experimental Protocols
Protocol 1: Quantification of this compound in Tissue Samples by HPLC with 2-Naphthol-7-Sulfonate Derivatization
This protocol is adapted from the highly sensitive method described by Waghorn et al. (2017).[1][2][3] It involves the acid hydrolysis of tissue in the presence of 2-naphthol-7-sulfonate to form a stable and fluorescent this compound derivative (AL-NP).
Materials:
-
Tissue samples (5-50 mg)
-
High-pressure reaction tubes with Teflon caps
-
12 M Hydrochloric acid (HCl)
-
6 M Sodium hydroxide (B78521) (NaOH)
-
Sodium 2-naphthol-7-sulfonate
-
Fluorescein (B123965) (for internal standard, optional)
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-50 mg of the tissue sample and place it in a high-pressure reaction tube.
-
For homogenized tissue, pipette a known volume into the tube. For example, for mouse lung homogenate, use 250 µL.[1]
-
Add 900 µL of water.
-
(Optional) Add 100 µL of 4 mM fluorescein as an internal standard.[1]
-
Add 1 mL of 12 M HCl.
-
Add 40 mg of sodium 2-naphthol-7-sulfonate.[1]
-
-
Acid Hydrolysis and Derivatization:
-
Neutralization and Sample Clarification:
-
Cool the reaction solution to room temperature.
-
Carefully neutralize the solution with 6 M NaOH to a pH of approximately 7.
-
Filter the neutralized sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 reverse-phase column.
-
Set the fluorescence detector to an excitation wavelength of 275 nm and an emission wavelength of 350 nm.
-
Inject 20 µL of the filtered sample onto the column.
-
Elute the this compound-bis-p-naphthol derivative (AL-NP) using a gradient of Solvent A and Solvent B. An example gradient is as follows:
-
0-5 min: 20% B
-
5-20 min: 20-80% B (linear gradient)
-
20-25 min: 80% B
-
25-30 min: 80-20% B (linear gradient)
-
30-35 min: 20% B (re-equilibration)
-
-
The flow rate should be maintained at 1 mL/min.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of the synthesized this compound-bis-p-naphthol derivative (AL-NP).
-
Identify the AL-NP peak in the sample chromatogram based on its retention time compared to the standard.
-
Quantify the amount of AL-NP in the sample by integrating the peak area and comparing it to the standard curve.
-
Normalize the this compound concentration to the initial weight of the tissue sample (e.g., nmol/g of tissue).
-
Expected Results:
This method has a detection limit of approximately 0.02 pmol with a linear range of 0.35–175 pmol.[1][2][3] Recovery rates are typically between 88-100%.[1][2][3] For example, fibrotic mouse lung tissue has shown a 2.5-fold increase in this compound content compared to healthy tissue when analyzed by this method.[1][2][3]
Visualizations
Signaling Pathway: Formation of this compound and Collagen Cross-linking
Caption: Enzymatic conversion of lysine to this compound by lysyl oxidase.
Experimental Workflow: HPLC Quantification of this compound
Caption: Workflow for this compound quantification by HPLC.
Conclusion
The quantification of this compound in tissue samples is a valuable tool for studying ECM remodeling in both physiological and pathological contexts. The HPLC method utilizing 2-naphthol-7-sulfonate derivatization offers a robust, sensitive, and reproducible approach for researchers in basic science and drug development. While other methods like mass spectrometry hold promise, the HPLC protocol detailed here provides a well-validated and accessible workflow for the accurate measurement of this important biomarker.
References
- 1. Molecular Magnetic Resonance Imaging of Lung Fibrogenesis with an Oxyamine Based Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Age-dependent increase in ortho-tyrosine and methionine sulfoxide in human skin collagen is not accelerated in diabetes. Evidence against a generalized increase in oxidative stress in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global protein quantification of mouse heart tissue based on the SILAC mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aging effects on the elastin composition in the extracellular matrix of cultured rat aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aging, diabetes, and renal failure catalyze the oxidation of lysyl residues to 2-aminoadipic acid in human skin collagen: evidence for metal-catalyzed oxidation mediated by alpha-dicarbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for high-performance liquid chromatography (HPLC) detection of Allysine.
Application Note and Protocol: HPLC Detection of Allysine
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (α-aminoadipic-δ-semialdehyde) is a critical, yet transient, amino acid derivative formed by the enzymatic oxidation of lysine (B10760008) residues in collagen and elastin (B1584352) by lysyl oxidase (LOX).[1][2][3] This post-translational modification is the initiating step in the formation of covalent cross-links that are essential for the structural integrity and stability of the extracellular matrix (ECM).[1][2] Aberrant regulation of this compound production is implicated in various fibrotic diseases and metastatic processes, making its quantification a valuable tool in biomedical research and drug development.[1][2][4]
This document provides detailed protocols for the high-performance liquid chromatography (HPLC) detection of this compound in tissue samples. Two primary methods are presented: a highly sensitive fluorescence-based method and a UV-based method.
Biochemical Pathway of this compound Formation and Collagen Cross-Linking
The formation of this compound is a key step in the maturation of collagen and elastin fibers. The following diagram illustrates the enzymatic conversion of lysine to this compound and its subsequent role in forming stable cross-links within the ECM.
Figure 1: Enzymatic formation of this compound and its role in ECM cross-linking.
Experimental Protocols
Quantification of this compound is challenging due to the aldehyde functionality which is unstable during standard acid hydrolysis of tissues.[1] Therefore, a derivatization step is required to form a stable product that can be analyzed by HPLC.
Method 1: High-Sensitivity Fluorescence Detection
This method utilizes the derivatization of this compound with sodium 2-naphthol-7-sulfonate to produce a stable, fluorescent bis-naphthol derivative (AL-NP).[1][2][4] This protocol is highly sensitive and suitable for samples with low this compound content.
1. Sample Preparation and Derivatization
-
Place 5–50 mg of tissue (e.g., porcine aorta, mouse lung) into a high-pressure reaction tube.[1]
-
For homogenized tissue, use an appropriate volume (e.g., 250 µL of lung homogenate).[1]
-
Add 100 µL of 4 mM fluorescein (B123965) as an internal standard.[1]
-
Add water to bring the aqueous volume to 1 mL.
-
Add 1 mL of 12 M HCl and 40 mg of sodium 2-naphthol-7-sulfonate.[1]
-
Cap the reaction vessel with a Teflon cap and heat at 110 °C for 24 hours.[1]
-
After cooling, neutralize the reaction solution with 6 M NaOH.[1]
-
The sample is now ready for HPLC analysis.
2. HPLC Conditions
-
HPLC System: Agilent 1260 HPLC or equivalent with a fluorescence detector.[1]
-
Column: Reverse-phase C8 Discovery® column.[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[1]
-
Flow Rate: 1 mL/min.
-
Detection: Fluorescence at λex = 254 nm and λem = 310 nm.[1]
-
Gradient Program:
-
A specific gradient program should be optimized for the separation, but a typical gradient would involve increasing the percentage of Mobile Phase B over time to elute the derivatized this compound.
-
Method 2: UV Detection
This method involves the derivatization of this compound with p-cresol (B1678582) to form a bis-p-cresol condensation derivative (APC), which can be detected by UV absorbance.[1][3] While less sensitive than the fluorescence method, it is a robust alternative.
1. Sample Preparation and Derivatization
-
The derivatization is carried out by acid hydrolysis of the tissue sample in 6 M HCl containing 5% (w/v) p-cresol.[3]
-
The mixture is heated at 110 °C for 48 hours.[3]
-
After hydrolysis and derivatization, the sample is cooled and prepared for HPLC injection.
2. HPLC Conditions
-
HPLC System: HPLC with a UV detector.
-
Column: Reverse-phase C8 Discovery® column or equivalent.[1]
-
Mobile Phase: 0.05 M sodium dihydrogen phosphate (B84403) (pH 2.2)-acetonitrile (3:1).[1]
-
Flow Rate: 1 mL/min.[1]
-
Injection Volume: 20 µL.[3]
-
Detection: UV absorbance at a wavelength optimized for the APC derivative.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the HPLC detection of this compound.
Figure 2: General workflow for HPLC-based this compound detection.
Quantitative Data Summary
The performance of the described methods is summarized in the tables below.
Table 1: Performance Characteristics of the Fluorescence Detection Method
| Parameter | Value | Reference |
| Analyte | AL-NP (this compound-Naphthol Derivative) | [1] |
| Linearity (R²) | 0.994 | [1][2][4] |
| Linear Range | 0.35 – 175 pmol | [1][2][4] |
| Limit of Detection (LOD) | 0.02 pmol | [1][2][4] |
| Recovery | 88–100% | [1][2][4] |
Table 2: Performance Characteristics of the UV Detection Method
| Parameter | Value | Reference |
| Analyte | APC (this compound-p-Cresol Derivative) | [1][3] |
| Limit of Detection (LOD) | 58 pmol | [3] |
| Limit of Quantification (LOQ) | 0.63 pmol/injection | [1] |
Note: The fluorescence method is approximately 8 times more sensitive than the p-cresol UV method.[1]
Conclusion
The HPLC-based methods described provide robust and reliable quantification of this compound in biological tissues. The high-sensitivity fluorescence protocol is particularly well-suited for studies where sample material is limited or this compound levels are expected to be low. Accurate measurement of this compound can provide valuable insights into the dynamics of ECM remodeling in both physiological and pathological conditions.
References
- 1. High sensitivity HPLC method for determination of the this compound concentration in tissue by use of a naphthol derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High sensitivity HPLC method for determination of the this compound concentration in tissue by use of a naphthol derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic quantification of this compound as bis-p-cresol derivative in elastin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Visualizing Allysine: Application Notes and Protocols for Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allysine, an aldehyde derivative of lysine (B10760008) or hydroxylysine, is a critical component in the cross-linking of collagen and elastin, fundamental processes in tissue development, wound healing, and the pathogenesis of fibrotic diseases. The enzymatic conversion of lysine to this compound by lysyl oxidase (LOX) is a key step in the maturation of the extracellular matrix (ECM). Dysregulation of this process is implicated in various pathologies, including fibrosis and cancer metastasis. The ability to visualize and quantify this compound in biological samples is therefore of paramount importance for understanding disease mechanisms and for the development of novel therapeutics. This document provides detailed application notes and protocols for the use of fluorescent probes in the visualization of this compound.
Fluorescent Probes for this compound Detection
Several fluorescent probes have been developed to detect and visualize this compound by targeting its reactive aldehyde group. This section details the properties and applications of three such probes: DAF-FM, a rhodamine-cyanine hybrid probe (B2), and a hydroxylamine-based probe (Hydroxylamine-647).
Probe Characteristics
A summary of the key quantitative data for these probes is presented in the table below for easy comparison.
| Probe | Target | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| DAF-FM | This compound Aldehyde | ~495 | ~515 | ~0.81 (after reaction) | ~73,000 |
| Rhodamine-Cyanine B2 | This compound Aldehyde | Not specified | Not specified | Not specified | Not specified |
| Hydroxylamine-647 | This compound Aldehyde | ~651 | ~672 | ~0.33 | ~250,000 |
Note: Quantitative data for the Rhodamine-Cyanine B2 probe is not widely available in the public domain as it is a more recently developed probe.
Reaction Mechanisms and Experimental Workflows
The visualization of this compound using these fluorescent probes involves specific chemical reactions with the aldehyde group. The underlying mechanisms and general experimental workflows are illustrated below.
DAF-FM Annulation Reaction with this compound
DAF-FM (4-amino-5-methylamino-2',7'-difluorofluorescein) reacts with the aldehyde group of this compound through an annulation reaction to form a highly fluorescent product. This reaction allows for the direct visualization of this compound in tissues, particularly in newly synthesized collagen.[1][2][3]
Fluorogenic Response of Rhodamine-Cyanine B2 with this compound
The rhodamine-cyanine hybrid probe B2 is a fluorogenic probe, meaning it is non-fluorescent in its native state but becomes highly fluorescent upon reaction with its target. The probe's hydrazide group specifically reacts with the aldehyde of this compound, triggering a conformational change that results in a fluorescent signal. This "turn-on" mechanism provides a high signal-to-noise ratio, making it suitable for imaging fibrosis.[4]
Hydroxylamine-647 Labeling of this compound
Hydroxylamine derivatives, such as Hydroxylamine-647, react with aldehydes and ketones to form stable oximes. This reaction can be used to visualize this compound, particularly in cellular models where this compound has been chemically induced. The high quantum yield and extinction coefficient of the Alexa Fluor 647 dye provide a bright and photostable signal.[5][6]
Experimental Protocols
Detailed methodologies for the application of these fluorescent probes are provided below.
Protocol 1: Visualization of this compound in Cultured Cells using DAF-FM
This protocol describes the staining of this compound in the extracellular matrix of cultured cells, such as fibroblasts, which are known to produce collagen.
Materials:
-
DAF-FM diacetate (cell-permeable version of DAF-FM)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium appropriate for the cell type
-
Coverslips or imaging-compatible plates
-
Fluorescence microscope with appropriate filter sets (e.g., FITC or GFP channel)
Procedure:
-
Cell Culture: Culture cells on coverslips or imaging plates until they reach the desired confluency and have deposited a sufficient amount of extracellular matrix.
-
Probe Preparation: Prepare a 10 mM stock solution of DAF-FM diacetate in DMSO. Store unused stock solution at -20°C, protected from light and moisture.
-
Staining Solution: On the day of the experiment, dilute the DAF-FM diacetate stock solution to a final working concentration of 10 µM in pre-warmed cell culture medium.
-
Staining: Remove the existing culture medium from the cells and add the DAF-FM staining solution.
-
Incubation: Incubate the cells for 1 hour at 37°C in a CO₂ incubator.
-
Washing: After incubation, remove the staining solution and wash the cells three times with pre-warmed PBS to remove excess probe.
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image the stained this compound using a fluorescence microscope. For DAF-FM, use an excitation wavelength of ~488 nm and collect emission at ~515 nm.
Protocol 2: Visualization of this compound in Tissue Sections using a Rhodamine-Based Probe
This protocol provides a general guideline for staining this compound in tissue sections, which can be adapted for probes like the rhodamine-cyanine B2. Optimization of probe concentration and incubation time may be required for different tissue types.
Materials:
-
Rhodamine-based this compound probe (e.g., Rhodamine-Cyanine B2)
-
DMSO or appropriate solvent for the probe
-
PBS, pH 7.4
-
Formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections
-
Deparaffinization and rehydration solutions (for FFPE sections)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets (e.g., TRITC or Texas Red channel)
Procedure:
-
Tissue Preparation:
-
For FFPE sections: Deparaffinize the sections by incubating in xylene, followed by rehydration through a graded series of ethanol (B145695) solutions (100%, 95%, 70%) and finally in distilled water.
-
For frozen sections: Bring the sections to room temperature and fix briefly with 4% paraformaldehyde if required. Wash with PBS.
-
-
Probe Preparation: Prepare a stock solution of the rhodamine-based probe in DMSO.
-
Staining Solution: Dilute the probe stock solution to the desired working concentration in PBS. The optimal concentration should be determined empirically, but a starting point of 1-10 µM is recommended.
-
Staining: Apply the staining solution to the tissue sections, ensuring complete coverage.
-
Incubation: Incubate the sections in a humidified chamber at room temperature or 37°C for 1-2 hours. Protect from light.
-
Washing: Gently wash the sections three times with PBS to remove unbound probe.
-
Mounting and Imaging: Mount the coverslip onto the slide using an appropriate mounting medium. Image the stained this compound using a fluorescence microscope with excitation and emission wavelengths suitable for the rhodamine fluorophore.
Protocol 3: Visualization of Chemically-Induced this compound in Cells using Hydroxylamine-647
This protocol is designed for cellular models where this compound is generated through chemical methods, for example, by the oxidation of lysine residues.
Materials:
-
Cells with chemically-induced this compound
-
Hydroxylamine-647
-
Anhydrous DMSO
-
PBS, pH 7.4
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., Cy5 channel)
Procedure:
-
Cell Preparation: Culture and treat cells to induce this compound formation according to the specific experimental design.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Probe Preparation: Prepare a stock solution of Hydroxylamine-647 in anhydrous DMSO.
-
Staining Solution: Dilute the Hydroxylamine-647 stock solution to a working concentration of 5-10 µM in PBS.
-
Staining: Add the staining solution to the fixed and permeabilized cells and incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unbound probe.
-
Imaging: Mount the coverslip if necessary and image the cells using a fluorescence microscope. For Alexa Fluor 647, use an excitation wavelength of ~650 nm and collect emission at ~670 nm.
Conclusion
The fluorescent probes and protocols described in these application notes provide powerful tools for the visualization and investigation of this compound in various biological contexts. The choice of probe will depend on the specific application, sample type, and available imaging instrumentation. Careful optimization of staining conditions is recommended to achieve the best results. The ability to visualize this compound will undoubtedly contribute to a deeper understanding of its role in health and disease and aid in the development of targeted therapies.
References
- 1. A facile method for fluorescent visualization of newly synthesized fibrous collagen by capturing the this compound aldehyde groups serving as cross-link precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A facile method for fluorescent visualization of newly synthesized fibrous collagen by capturing the this compound aldehyde groups serving as cross-link precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. An this compound-Conjugatable Probe for Fluorogenically Imaging Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Invitrogen Alexa Fluor 647 Hydroxylamine 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. Bioinspired Synthesis of this compound for Late-Stage Functionalization of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Allysine Quantification Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allysine, or α-aminoadipic-δ-semialdehyde, is a critical aldehyde derivative of lysine (B10760008). It is formed through the enzymatic oxidation of lysine residues in collagen and elastin (B1584352) by lysyl oxidase (LOX). This post-translational modification is the initial and rate-limiting step in the formation of covalent cross-links that are essential for the structural integrity and stability of the extracellular matrix (ECM). Dysregulation of this compound formation is implicated in a variety of pathological conditions, including fibrosis, cancer, and cardiovascular diseases, making its accurate quantification a key area of research in drug development and disease diagnostics.
This document provides detailed application notes and protocols for the quantification of this compound in biological samples using mass spectrometry-based techniques.
Overview of Analytical Techniques
The quantification of this compound is challenging due to its reactive aldehyde group, which makes it unstable during standard sample preparation procedures like acid hydrolysis. Therefore, derivatization is a crucial step to form a stable product that can be accurately measured. The primary methods for this compound quantification involve either high-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
HPLC with Fluorescence Detection: This method relies on the reaction of this compound with a fluorescent labeling agent, such as 2-naphthol-7-sulfonate, to produce a highly fluorescent and stable derivative. This technique offers high sensitivity and is a cost-effective option for this compound quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is considered the gold standard for the quantification of small molecules in complex biological matrices due to its high selectivity and sensitivity. While direct analysis of underivatized this compound is difficult, LC-MS/MS analysis of derivatized this compound provides robust and accurate quantification.
Quantitative Data Summary
The following table summarizes representative quantitative data for this compound concentrations in various biological samples, as determined by mass spectrometry and related techniques.
| Biological Sample | Condition | This compound Concentration | Fold Change | Analytical Method | Reference |
| Mouse Lung Tissue | Healthy | - | - | HPLC-Fluorescence | [1] |
| Mouse Lung Tissue | Fibrotic | - | 2.5-fold increase | HPLC-Fluorescence | [1] |
| Porcine Aorta | Healthy | 7.50 µmol/g tissue | - | HPLC | [2] |
| Human Plasma | Healthy | 16.6 ± 7.8 ng/mL (related lysine derivative CML) | - | LC-MS/MS | [3] |
| Human Plasma | Uremia | Significantly higher than healthy | - | LC-MS/MS | [3] |
| Mouse Plasma | Basal (AAA levels) | ~3 µM | - | LC-MS/MS | [4] |
| Mouse Plasma | 1h post-lysine injection (AAA levels) | ~70 µM | 24-fold increase | LC-MS/MS | [4] |
Note: Direct quantitative values for this compound are often reported as relative changes or in the context of its derivatives or related metabolites due to the technical challenges in its measurement. CML (carboxymethyl-lysine) and AAA (α-aminoadipic acid) are related markers of lysine modification and degradation.
Experimental Protocols
Protocol 1: Sample Preparation by Acid Hydrolysis
This protocol is a general procedure for the liberation of amino acids, including this compound, from protein-rich tissues.
Materials:
-
Tissue sample (e.g., lung, aorta)
-
6 M Hydrochloric Acid (HCl)
-
High-pressure reaction tubes with Teflon caps
-
Heating block or oven
-
Neutralizing solution (e.g., 6 M Sodium Hydroxide - NaOH)
-
Centrifuge
Procedure:
-
Weigh a small amount of the tissue sample (e.g., 5-50 mg) and place it in a high-pressure reaction tube.[5]
-
Add a known volume of 6 M HCl to the tube. For derivatization with 2-naphthol-7-sulfonate, the derivatizing agent is added at this stage (see Protocol 2).
-
Securely cap the reaction tube with a Teflon cap.
-
Place the tube in a heating block or oven pre-heated to 110°C.[1]
-
Incubate for 24 hours to ensure complete hydrolysis of the proteins.[1]
-
After 24 hours, carefully remove the tube and allow it to cool to room temperature.
-
Neutralize the acidic solution by adding an appropriate volume of 6 M NaOH.
-
Centrifuge the sample to pellet any undissolved material.
-
The supernatant containing the amino acid hydrolysate is now ready for derivatization and analysis.
Protocol 2: Derivatization of this compound with Sodium 2-Naphthol-7-Sulfonate for HPLC-Fluorescence Analysis
This protocol describes the derivatization of this compound to form a stable, fluorescent product for quantification.
Materials:
-
Acid hydrolysate from Protocol 1
-
Sodium 2-naphthol-7-sulfonate
-
Internal standard (e.g., 4 mM fluorescein)
-
High-pressure reaction tubes with Teflon caps
-
Heating block or oven (110°C)
-
6 M HCl
-
6 M NaOH
-
HPLC system with a fluorescence detector
Procedure:
-
To a high-pressure reaction tube containing the tissue sample, add the following reagents:
-
For a 250 µL lung homogenate: 650 µL water, 100 µL 4 mM fluorescein (B123965) (internal standard), 1 mL of 12 M HCl, and 40 mg of sodium 2-naphthol-7-sulfonate.[5]
-
For 5-50 mg of porcine aorta: 100 µL of 4 mM fluorescein, 900 µL water, 1 mL of 12 M HCl, and 40 mg of sodium 2-naphthol-7-sulfonate.[5]
-
-
Cap the reaction vessel and heat at 110°C for 24 hours.[1]
-
Cool the reaction solution to room temperature.
-
Neutralize the solution with 6 M NaOH.[5]
-
Analyze the sample by reverse-phase HPLC with fluorescence detection. The excitation and emission wavelengths for the naphthol derivative should be optimized, with typical values around 275 nm for excitation and 350 nm for emission.
Protocol 3: LC-MS/MS for this compound Quantification (General Approach)
1. Derivatization:
-
Follow a suitable derivatization protocol to create a stable this compound derivative. Besides 2-naphthol-7-sulfonate, other reagents like p-aminobenzoic acid can be used. The choice of derivatizing agent will influence the chromatographic and mass spectrometric properties of the analyte.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column is a common choice for separating derivatized amino acids.
-
Mobile Phases:
-
Mobile Phase A: Water with an additive like 0.1% formic acid to aid in protonation for positive ion mode mass spectrometry.
-
Mobile Phase B: An organic solvent like acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid.
-
-
Gradient: A gradient elution starting with a low percentage of organic phase and gradually increasing is typically used to separate the analyte from other components in the sample matrix.
3. Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for the analysis of derivatized amino acids.
-
Ionization Mode: Positive ion mode is generally preferred for amino acid derivatives.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the method of choice for quantification. This involves selecting a specific precursor ion (the molecular ion of the derivatized this compound) and one or more specific product ions that are formed upon fragmentation in the collision cell.
-
MRM Transition Optimization: The precursor ion will be the mass of the derivatized this compound. The product ions will be specific fragments. These transitions need to be empirically determined by infusing a standard of the derivatized this compound into the mass spectrometer and performing product ion scans.
-
Internal Standard: A stable isotope-labeled version of the derivatized this compound is the ideal internal standard to correct for matrix effects and variations in instrument response.
Example LC-MS/MS Parameters (for a hypothetical derivatized this compound):
-
LC Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: 5% B to 95% B over 10 minutes
-
Ion Source: ESI, Positive Mode
-
MRM Transitions: To be determined based on the derivative's structure.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the biological pathway of this compound formation and a general experimental workflow for its quantification.
Caption: Enzymatic conversion of lysine to this compound by lysyl oxidase.
Caption: General experimental workflow for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. High sensitivity HPLC method for determination of the this compound concentration in tissue by use of a naphthol derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysyl Oxidase Isoforms and Potential Therapeutic Opportunities for Fibrosis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application of Allysine-Specific Antibodies in Western Blotting: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allysine, a key aldehyde derivative of lysine (B10760008), is fundamental to the structural integrity of the extracellular matrix (ECM). Its formation, catalyzed by the enzyme lysyl oxidase (LOX), is the rate-limiting step in the covalent cross-linking of collagen and elastin (B1584352) fibers. This process is vital for the normal physiological function of connective tissues. However, dysregulation of this compound production and the subsequent increase in ECM stiffness are critically implicated in the pathogenesis of numerous fibrotic diseases, including pulmonary fibrosis, liver fibrosis, and systemic sclerosis, as well as in cancer progression and metastasis.
While direct detection of the highly reactive and unstable this compound aldehyde via Western blotting is not a conventional approach, the quantification of its generating enzyme, lysyl oxidase (LOX), serves as a robust and widely accepted indirect method to assess the potential for this compound-mediated protein cross-linking. This document provides detailed application notes and protocols for the detection of LOX by Western blotting as a surrogate marker for this compound-related physiological and pathological processes.
Signaling Pathway: The Role of TGF-β in this compound Formation and Fibrosis
Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis.[1][2] Upon binding to its receptor, TGF-β initiates a signaling cascade that culminates in the increased expression of ECM proteins, most notably collagen.[3] A critical component of this fibrotic program is the upregulation of lysyl oxidase (LOX).[1][4] Increased LOX activity leads to the conversion of lysine residues on procollagen (B1174764) and proelastin to this compound, initiating the cross-linking process that results in the formation of a rigid, scar-like matrix.[2]
Experimental Workflow for Western Blotting of Lysyl Oxidase (LOX)
The following diagram outlines the key steps for the detection of LOX in cell lysates or tissue homogenates, an indirect method to assess this compound formation potential.
Quantitative Data Presentation
The following tables summarize representative quantitative data for the upregulation of LOX and LOXL2 (a LOX-like protein with similar function) in fibrotic conditions, as determined by Western blotting.
Table 1: Densitometric Analysis of LOX and LOXL2 Protein Levels in Fibrotic Tissues
| Target Protein | Condition | Fold Change vs. Control (Mean ± SEM) | Reference |
| LOX | Bleomycin-induced pulmonary fibrosis (mouse lung) | 2.8 ± 0.4 | [5] |
| LOXL2 | Carbon tetrachloride-induced liver fibrosis (mouse liver) | 3.5 ± 0.6 | [6] |
| LOXL2 | Alport syndrome renal fibrosis (mouse kidney) | 2.5 ± 0.3 | [7] |
Table 2: Quantification of LOX in Breast Cancer Models by Western Blot
| Cell Line/Tissue | Protein Source | Relative LOX Expression (Normalized to loading control) | Reference |
| EMT-6 | Tumor Homogenate | High | [8] |
| MCF-7 | Tumor Homogenate | Moderate | [8] |
| MDA-MB-231 | Tumor Homogenate | High | [8] |
| EMT-6 | Cell Lysate | Moderate | [8] |
| MCF-7 | Cell Lysate | Low | [8] |
| MDA-MB-231 | Cell Lysate | High | [8] |
Experimental Protocols
Protocol 1: Preparation of Cell Lysates and Tissue Homogenates
A. Cell Lysate Preparation (Adherent Cells) [9]
-
Culture cells to the desired confluency and apply experimental treatments.
-
Aspirate the culture medium and wash the cells once with ice-cold 1X Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to the culture dish (e.g., 500 µL for a 10 cm dish).
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube. This is the total cell lysate.
-
Determine the protein concentration using a BCA or Bradford protein assay.
-
Aliquot and store the lysate at -80°C.
B. Tissue Homogenate Preparation [10]
-
Excise the tissue of interest and immediately snap-freeze it in liquid nitrogen.
-
Grind the frozen tissue into a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
-
Transfer the powdered tissue to a pre-chilled tube containing ice-cold lysis buffer with protease inhibitors.
-
Homogenize the sample on ice using an electric homogenizer.
-
Maintain constant agitation for 2 hours at 4°C.
-
Centrifuge the homogenate at 14,000 rpm for 30 minutes at 4°C.
-
Collect the supernatant (tissue homogenate) and determine the protein concentration.
-
Aliquot and store at -80°C.
Protocol 2: Western Blotting for Lysyl Oxidase (LOX)
This protocol is a general guideline and may require optimization based on the specific primary antibody and experimental system.[9][10][11]
1. Sample Preparation and SDS-PAGE
-
Thaw the cell lysate or tissue homogenate on ice.
-
In a microcentrifuge tube, mix the desired amount of protein (typically 20-50 µg) with 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel (a 10% gel is a good starting point for the ~32 kDa active form of LOX).
-
Run the gel at 100-120V until the dye front reaches the bottom.
2. Protein Transfer
-
Equilibrate the gel in 1X transfer buffer for 10 minutes.
-
Activate a PVDF membrane by soaking it in methanol (B129727) for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer. For nitrocellulose membranes, equilibrate directly in transfer buffer.
-
Assemble the transfer stack (sandwich) according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).
-
Perform the protein transfer (e.g., 100V for 1 hour for a wet transfer).
3. Immunoblotting
-
After transfer, block the membrane in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-LOX antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Image the blot using a chemiluminescence detection system (e.g., a CCD camera-based imager).
-
Perform densitometric analysis of the bands using appropriate software and normalize to a loading control (e.g., β-actin or total protein stain).
Concluding Remarks
The methodologies outlined in this document provide a comprehensive framework for the indirect assessment of this compound formation through the Western blot analysis of lysyl oxidase. Accurate and reproducible quantification of LOX protein levels can offer valuable insights into the pathobiology of fibrotic diseases and the efficacy of novel therapeutic interventions targeting the TGF-β/LOX axis. For researchers and drug development professionals, the consistent application of these optimized protocols is paramount for generating high-quality, publishable data.
References
- 1. Lysyl oxidase enzymes mediate TGF-β1-induced fibrotic phenotypes in human skin-like tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. TGF-β1 Signaling and Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transforming Growth Factor–β Induces Extracellular Matrix Protein Cross-Linking Lysyl Oxidase (LOX) Genes in Human Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysyl oxidase directly contributes to extracellular matrix production and fibrosis in systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | LOXL2 Inhibition Paves the Way for Macrophage-Mediated Collagen Degradation in Liver Fibrosis [frontiersin.org]
- 7. Lysyl oxidase like-2 contributes to renal fibrosis in Col4a3/Alport Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: A Step-by--Step Guide to Allysine Detection in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allysine is a critical aldehyde-containing amino acid derivative formed from lysine (B10760008) residues in proteins through the enzymatic action of lysyl oxidase (LOX).[1] This post-translational modification is a fundamental step in the cross-linking of extracellular matrix (ECM) proteins, primarily collagen and elastin.[1] The formation of these cross-links is essential for the structural integrity and elasticity of tissues. Dysregulation of this compound production and the subsequent aberrant cross-linking of ECM components are implicated in a variety of fibrotic diseases and cancer metastasis. Consequently, the accurate detection and quantification of this compound in cell culture models are paramount for understanding disease pathogenesis and for the development of novel therapeutic interventions.
These application notes provide detailed protocols for the detection and quantification of this compound in cell culture samples through two primary methodologies: direct quantification of this compound residues via High-Performance Liquid Chromatography (HPLC) with fluorescence detection, and indirect quantification by measuring the activity of lysyl oxidase, the enzyme responsible for this compound formation.
Signaling Pathway of Lysyl Oxidase in Fibrosis
Lysyl oxidase-mediated formation of this compound is a key event in the progression of fibrosis. The expression and activity of LOX are regulated by various signaling pathways, including the β-arrestin/ERK/STAT3 and Notch signaling pathways. Understanding these pathways provides context for the significance of this compound detection in fibrotic research.
References
Application Notes and Protocols: Allysine as a Target for Molecular Imaging of Fibrosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix (ECM) components, leading to scarring and disruption of normal tissue architecture.[1] This process is a common final pathway for a wide range of chronic inflammatory diseases and is a major cause of morbidity and mortality worldwide.[2][3] A key event in the progression of fibrosis is the maturation and cross-linking of collagen and elastin (B1584352), the primary structural proteins of the ECM.[4][5] This process is initiated by the lysyl oxidase (LOX) family of copper-dependent enzymes.[4][6]
LOX enzymes catalyze the oxidative deamination of ε-amino groups on lysine (B10760008) and hydroxylysine residues within collagen and elastin precursors.[7][8] This reaction converts the lysine side chain into a reactive aldehyde known as allysine (α-aminoadipic-δ-semialdehyde).[5][9] The newly formed this compound residues are crucial for the formation of covalent cross-links that stabilize collagen fibrils, leading to the formation of stiff, insoluble scar tissue.[2][4]
This compound: A Specific Biomarker for Active Fibrogenesis
Elevated LOX expression and activity are hallmarks of active fibrosis in various organs, including the lungs, liver, and heart.[4][6][10] The resulting increase in this compound concentration is a direct indicator of ongoing fibrogenesis—the active formation of new fibrous tissue.[2][11] This makes this compound a highly specific and attractive target for molecular imaging.
Unlike traditional imaging methods or biomarkers that measure total collagen content (which cannot distinguish between old, stable scar and active disease), targeting this compound allows for the specific visualization and quantification of active fibrotic remodeling.[11][12] This capability is critical for early diagnosis, staging disease activity, and monitoring the efficacy of anti-fibrotic therapies in real-time.[2][3] The concentration of this compound is significantly increased in fibrotic tissues; for example, in a mouse model of pulmonary fibrosis, this compound concentration increased from approximately 80 nmol/g in normal lung tissue to 150 nmol/g in fibrotic tissue.[2]
Signaling Pathway and Experimental Workflow
Caption: The LOX-Allysine pathway in fibrosis and the point of intervention for molecular imaging probes.
Caption: A typical experimental workflow for evaluating an this compound-targeted imaging probe.
Molecular Imaging Probes for this compound Detection
Several classes of molecular imaging probes have been developed to target this compound, each leveraging different imaging modalities. These probes typically contain an aldehyde-reactive chemical moiety, such as a hydrazide, hydrazine, or oxyamine group, which forms a covalent bond with this compound.[2][13][14]
Fluorescent Probes
Fluorogenic probes are designed to emit a fluorescent signal only upon binding to their target. This "turn-on" mechanism provides a high signal-to-noise ratio.
-
Probe B2: A rhodamine-cyanine hybrid fluorophore that is non-fluorescent in aqueous solution but exhibits a strong fluorogenic response upon conjugation with this compound via its hydrazide group.[13][15] It has demonstrated a remarkable 260- to 2600-fold increase in signal for fibrosis detection compared to control tissues, depending on disease severity.[13][16]
-
oLOX: A fluorogenic reporter designed to monitor LOX activity in real-time. It generates a 3- to 5-fold increase in fluorescence upon activation by LOX enzymes.[17][18]
Positron Emission Tomography (PET) Probes
PET offers high sensitivity and the ability to quantify biological processes in vivo. This compound-targeted PET probes are typically developed by conjugating an aldehyde-reactive moiety to a chelator that can be radiolabeled with a positron-emitting isotope.
-
68Ga-PIF-7: A hydrazine-bearing probe radiolabeled with gallium-68. In preclinical models of lung fibrosis, it showed high uptake in fibrotic lung tissue with low background signal from adjacent organs like the heart and liver.[14] Its uptake correlates linearly with this compound content in the tissue.[12]
Magnetic Resonance Imaging (MRI) Probes
MRI provides excellent spatial resolution for visualizing anatomical structures. Molecular MRI probes enhance contrast in tissues where they accumulate.
-
GdOA and Gd-Hyd: Gadolinium-based contrast agents functionalized with an oxyamine (GdOA) or hydrazide (Gd-Hyd) group to target this compound.[2][11] These probes have been successfully used to detect and quantify fibrogenesis in preclinical models of lung and liver fibrosis, and to monitor response to anti-fibrotic therapy.[2][19]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound-targeted imaging probes.
Table 1: this compound Concentration in Tissue
| Tissue Type | Animal Model | This compound Concentration (nmol/g tissue) | Citation(s) |
|---|---|---|---|
| Normal Lung | Mouse | 80 ± 6 | [2] |
| Fibrotic Lung | Bleomycin-induced (Mouse) | 150 ± 16 | [2] |
| Fibrotic Lung | Bleomycin-induced (Mouse) | ~2.5-fold increase vs. healthy |[5] |
Table 2: Performance of this compound-Targeted Imaging Probes
| Probe Name | Modality | Key Performance Metric | Finding | Citation(s) |
|---|---|---|---|---|
| Probe B2 | Fluorescence | Imaging Contrast Ratio | ~260- to 2600-fold higher signal in fibrotic vs. control tissue. | [13][15] |
| oLOX | Fluorescence | Fluorescence Increase | 3- to 5-fold increase upon probe activation by LOX. | [17][18][20] |
| 68Ga-PIF-7 | PET | Lung Uptake | Superior uptake in injured lung vs. normal lung and adjacent organs. | [14] |
| GdOA | MRI | Signal Enhancement | Signal enhancement correlates with the extent of disease and therapeutic response. | [2] |
| Gd-Hyd | MRI | Contrast-to-Noise Ratio (CNR) | ΔCNR significantly higher in fibrotic lung vs. sham controls. |[11] |
Detailed Experimental Protocols
Protocol 1: Induction of Pulmonary Fibrosis (Bleomycin Model)
This protocol describes a common method for inducing pulmonary fibrosis in mice to create a model for testing this compound-targeted probes.
Materials:
-
C57BL/6J mice (male, 8-12 weeks old)
-
Bleomycin sulfate (B86663), sterile solution
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Intratracheal instillation device
Procedure:
-
Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% in oxygen). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Position the mouse in a supine position on a surgical board.
-
Visualize the trachea via direct laryngoscopy.
-
Using a sterile catheter or microsprayer, deliver a single dose of bleomycin sulfate (e.g., 1.5 - 3.0 U/kg body weight) dissolved in 50 µL of sterile saline directly into the lungs via intratracheal instillation.[14]
-
Administer sterile saline alone to control (sham) animals.
-
Allow the mouse to recover in a clean, warm cage. Monitor until fully ambulatory.
-
Fibrosis will develop over the next 7-21 days. The peak of active fibrogenesis, where this compound levels are high, is typically observed around day 14.[11][14]
-
Proceed with in vivo imaging experiments at the desired time point post-bleomycin administration.
Protocol 2: Quantification of this compound in Tissue by HPLC
This protocol provides a sensitive method to quantify this compound content in tissue samples, often used for ex vivo validation of imaging results.[5][9]
Materials:
-
Harvested tissue (e.g., lung, liver), snap-frozen
-
6 M Hydrochloric acid (HCl)
-
Sodium 2-naphthol-7-sulfonate
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
-
Mobile phase solvents (e.g., acetonitrile, water with trifluoroacetic acid)
-
Standard solutions of known this compound concentration for calibration
Procedure:
-
Thaw and weigh the frozen tissue sample (typically 10-20 mg).
-
Place the tissue in a hydrolysis vial.
-
Add 6 M HCl and the derivatizing agent, sodium 2-naphthol-7-sulfonate.
-
Seal the vial under nitrogen and heat at 110°C for 24 hours. This step hydrolyzes the tissue proteins and simultaneously derivatizes the this compound aldehyde to form a stable, fluorescent product (AL-NP).[9]
-
After hydrolysis, cool the sample and neutralize it.
-
Centrifuge the sample to pellet any debris and filter the supernatant.
-
Inject a known volume (e.g., 20 µL) of the filtered sample into the HPLC system.
-
Separate the derivatized this compound using a reverse-phase C18 column with a suitable gradient elution.
-
Detect the fluorescent AL-NP product using a fluorescence detector.
-
Quantify the amount of this compound by comparing the peak area from the sample to a standard curve generated from known concentrations of this compound standards.[5]
Protocol 3: In Vivo Molecular Imaging with an this compound-Targeted Probe
This is a generalized protocol for performing in vivo imaging in a mouse model of fibrosis. Specific parameters (e.g., probe dose, imaging time) should be optimized for the specific probe and modality used.
Materials:
-
Fibrotic and control mice (from Protocol 1)
-
This compound-targeted imaging probe (e.g., 68Ga-PIF-7 for PET, GdOA for MRI)
-
Anesthetic (isoflurane)
-
Catheter for intravenous injection (e.g., tail vein)
-
Appropriate imaging system (MicroPET, MRI scanner)
Procedure:
-
Anesthetize the mouse with isoflurane and maintain anesthesia throughout the imaging procedure. Monitor respiration and temperature.
-
If performing dynamic imaging, acquire a baseline (pre-contrast) scan.
-
Administer the this compound-targeted probe via tail vein injection at the predetermined dose. For PET probes like 68Ga-PIF-7, this is typically followed by dynamic scanning. For MRI probes like GdOA, imaging is often performed at a set time post-injection (e.g., 60-90 minutes) to allow for probe accumulation and background clearance.[2][14]
-
Acquire images using the appropriate scanner settings.
-
After imaging, allow the animal to recover or proceed directly to euthanasia for ex vivo analysis.
-
Image Analysis:
-
Draw regions of interest (ROIs) over the target organ (e.g., lungs) and reference tissues (e.g., muscle, heart).
-
For PET, calculate the standardized uptake value (SUV) or the ratio of uptake in the target organ versus a reference tissue.[12]
-
For MRI, calculate the change in signal intensity or contrast-to-noise ratio (ΔCNR) between pre- and post-contrast images.[11]
-
Protocol 4: Ex Vivo Histological Validation
This protocol is used to correlate the in vivo imaging findings with the microscopic extent of fibrosis in the harvested tissue.
Materials:
-
Harvested organs (e.g., lungs)
-
10% neutral buffered formalin or 4% paraformaldehyde for fixation
-
Paraffin (B1166041) embedding reagents
-
Microtome
-
Sirius Red staining solution (in picric acid)
-
Masson's Trichrome staining kit
-
Microscope (with and without polarizing filters for Sirius Red)
Procedure:
-
Following euthanasia, perfuse the animal with saline and fix the target organ by inflating/perfusing with 10% formalin.
-
Excise the organ and continue fixation by immersion for at least 24 hours.
-
Process the fixed tissue through graded alcohols and xylene, and embed in paraffin wax.
-
Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Sirius Red Staining: Stain with Picro-Sirius Red solution to specifically stain collagen fibers red. This method is ideal for quantitative analysis of collagen content.[21]
-
Masson's Trichrome Staining: Perform staining according to the kit manufacturer's instructions. This will stain collagen blue, cytoplasm red, and nuclei black, providing a good overall view of tissue architecture.[21]
-
Dehydrate, clear, and mount the stained slides with a coverslip.
-
Image the slides using a slide scanner or microscope.
-
Quantify the fibrotic area (e.g., percentage of red-stained area for Sirius Red) using image analysis software and correlate these findings with the quantitative data obtained from in vivo imaging.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Molecular Magnetic Resonance Imaging of Lung Fibrogenesis with an Oxyamine Based Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. Lysyl oxidase like-2 in fibrosis and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysyl Oxidases as Targets for Cancer Therapy and Diagnostic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. High sensitivity HPLC method for determination of the this compound concentration in tissue by use of a naphthol derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lysyl oxidase directly contributes to extracellular matrix production and fibrosis in systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JCI Insight - Molecular imaging of oxidized collagen quantifies pulmonary and hepatic fibrogenesis [insight.jci.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Optimization of an this compound-Targeted PET Probe for Quantifying Fibrogenesis in a Mouse Model of Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An this compound-Conjugatable Probe for Fluorogenically Imaging Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. digibug.ugr.es [digibug.ugr.es]
- 18. Optical molecular imaging of lysyl oxidase activity – detection of active fibrogenesis in human lung tissue - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. Advanced MRI of Liver Fibrosis and Treatment Response in a Rat Model of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Optical molecular imaging of lysyl oxidase activity – detection of active fibrogenesis in human lung tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fibrosis-inflammation.com [fibrosis-inflammation.com]
Application Notes and Protocols: Inducing Allysine Formation in Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allysine, an aldehyde derivative of lysine (B10760008), is a critical intermediate in the enzymatic cross-linking of extracellular matrix proteins like collagen and elastin.[1][2][3] The formation of this compound is primarily catalyzed by the copper-dependent enzyme lysyl oxidase (LOX).[4][5] Dysregulation of this compound formation is implicated in various pathological conditions, including fibrosis and cancer metastasis, making in vitro models for studying its formation and inhibition essential for research and drug development.[5][6] This document provides detailed protocols for the enzymatic and non-enzymatic induction of this compound in in vitro models, along with methods for its quantification.
Methods for Inducing this compound Formation
There are two primary approaches to induce this compound formation in in vitro models: enzymatic and non-enzymatic methods.
Enzymatic Induction using Lysyl Oxidase (LOX)
This method utilizes the biological catalyst responsible for this compound formation in vivo. Recombinant LOX can be used to act on lysine-containing substrates.
Key Considerations:
-
Copper-Dependency: LOX is a copper-dependent enzyme; therefore, ensuring sufficient copper availability in the reaction buffer is crucial for its activity.[4][7][8] The copper transporter ATP7A plays a role in delivering copper to LOX.[9][10][11]
-
Enzyme Activity: The activity of recombinant LOX can be assessed using commercially available kits that often employ a fluorescent substrate to detect the hydrogen peroxide byproduct of the oxidation reaction.[1][6][12]
-
Inhibition: β-aminopropionitrile (BAPN) is a well-characterized irreversible inhibitor of LOX and can be used as a negative control in experiments.[13][14][15]
Experimental Protocol: Enzymatic this compound Formation
This protocol describes the induction of this compound in a generic lysine-containing protein substrate (e.g., collagen, elastin, or a synthetic peptide) using recombinant human lysyl oxidase.
Materials:
-
Recombinant Human Lysyl Oxidase (LOX)[9]
-
Lysine-containing substrate (e.g., tropoelastin, collagen type I)
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Copper (II) Sulfate (CuSO₄) solution
-
β-aminopropionitrile (BAPN) (for negative control)
-
Microcentrifuge tubes or 96-well plate
Procedure:
-
Substrate Preparation: Dissolve the lysine-containing substrate in Assay Buffer to a final concentration of 1 mg/mL.
-
Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, prepare the following reaction mixtures:
-
Test Sample: 50 µL of substrate solution, 5 µL of 100 µM CuSO₄, and add Assay Buffer to a final volume of 90 µL.
-
Negative Control (BAPN): 50 µL of substrate solution, 5 µL of 100 µM CuSO₄, 10 µL of 1 mM BAPN, and add Assay Buffer to a final volume of 90 µL. Pre-incubate for 15 minutes at 37°C.
-
Blank: 50 µL of substrate solution, 5 µL of 100 µM CuSO₄, and add Assay Buffer to a final volume of 100 µL.
-
-
Enzyme Addition: Add 10 µL of recombinant LOX (e.g., 1 µg/mL) to the "Test Sample" and "Negative Control" wells.
-
Incubation: Incubate all samples at 37°C for 2-4 hours. The optimal incubation time may need to be determined empirically based on the substrate and desired level of this compound formation.
-
Reaction Termination: Stop the reaction by adding an inhibitor like BAPN or by heat inactivation (e.g., 95°C for 5 minutes).
-
Quantification: Proceed to quantify the formed this compound using a suitable method such as HPLC (see protocol below).
Quantitative Data Summary: Enzymatic Induction
| Parameter | Value/Range | Reference |
| Recombinant LOX Concentration | 0.022-0.032 units/mg | [5] |
| BAPN Inhibitor Concentration | 0.1-0.4 mM | [15][16] |
| Copper (CuSO₄) Concentration | 1-10 µM | [4] |
| Incubation Temperature | 37°C | [6] |
| Incubation Time | 10-30 minutes (for activity assays) to several hours | [6] |
Non-Enzymatic Induction of this compound
Recent studies have demonstrated chemical methods for the selective conversion of dimethyl lysine to this compound.[17] This approach offers an alternative to enzymatic methods and can be useful for generating this compound in synthetic peptides and proteins.
Experimental Protocol: Chemical Induction of this compound from Dimethyl Lysine
This protocol is based on the selective oxidation of a dimethyl lysine residue within a peptide.[17]
Materials:
-
Peptide containing a dimethyl lysine (Kme2) residue
-
Selectfluor™
-
Acetonitrile (B52724)/Water solvent mixture
-
HPLC for purification
Procedure:
-
Peptide Dissolution: Dissolve the Kme2-containing peptide in a 1:1 mixture of acetonitrile and water.
-
Reagent Preparation: Prepare a solution of Selectfluor™ and pyridine in acetonitrile/water.
-
Reaction: Add the Selectfluor™/pyridine solution to the peptide solution. The reaction is typically rapid.[17]
-
Quenching: Quench the reaction by adding a suitable quenching agent as described in the source literature.
-
Purification: Purify the resulting this compound-containing peptide using reverse-phase HPLC.
-
Verification: Confirm the formation of this compound using mass spectrometry.
Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is a sensitive and reliable method for quantifying this compound.[18][19][20] The protocol often involves derivatization of this compound to a fluorescent or UV-active compound to enhance detection.[18][21]
Experimental Protocol: HPLC Quantification of this compound
This protocol is a generalized procedure based on derivatization with 2-naphthol-7-sulfonate followed by reverse-phase HPLC.[18][19]
Materials:
-
Sample containing this compound
-
6M Hydrochloric Acid (HCl)
-
Sodium 2-naphthol-7-sulfonate
-
HPLC system with a C8 or C18 reverse-phase column and a fluorescence detector
-
Mobile Phase A: 0.05 M sodium dihydrogen phosphate (B84403) (pH 2.2)
-
Mobile Phase B: Acetonitrile
-
This compound standard (L-allysine ethylene (B1197577) acetal)
Procedure:
-
Acid Hydrolysis and Derivatization:
-
To your sample (e.g., the reaction mixture from the induction protocols), add an equal volume of 12M HCl to achieve a final concentration of 6M HCl.
-
Add sodium 2-naphthol-7-sulfonate to the mixture.
-
Seal the tube and heat at 110°C for 24 hours.[18][19][20] This step hydrolyzes the protein/peptide and derivatizes the this compound.
-
-
Sample Preparation:
-
After hydrolysis, cool the samples and centrifuge to remove any precipitate.
-
Filter the supernatant through a 0.22 µm filter before HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Use a gradient elution with Mobile Phase A and Mobile Phase B to separate the derivatized this compound.
-
Detect the fluorescent derivative using an appropriate excitation and emission wavelength.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of the this compound standard that have been subjected to the same derivatization procedure.
-
Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
-
Quantitative Data Summary: this compound Quantification by HPLC
| Parameter | Value/Range | Reference |
| HPLC Column | C8 Discovery column | [18] |
| Mobile Phase A | 0.05 M sodium dihydrogen phosphate (pH 2.2) | [18] |
| Mobile Phase B | Acetonitrile | [18] |
| Detection | Fluorescence | [18][19] |
| Limit of Detection | 0.02 pmol | [19][20] |
Signaling Pathways Regulating Lysyl Oxidase
The expression and activity of lysyl oxidase are tightly regulated by various signaling pathways, making it a key player in cellular responses to stimuli like hypoxia and growth factors.
Key Regulatory Pathways:
-
Hypoxia-Inducible Factor 1α (HIF-1α): Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it binds to the hypoxia response element (HRE) in the LOX promoter, upregulating its expression.[6][12][22] There is also a positive feedback loop where LOX-generated H₂O₂ can activate the PI3K/Akt pathway, leading to further stabilization of HIF-1α.[23]
-
Transforming Growth Factor-β (TGF-β): TGF-β is a potent inducer of LOX expression. TGF-β signaling through both canonical (Smad2/3) and non-canonical (e.g., JNK) pathways can lead to the activation of transcription factors like AP-1, which in turn drive LOX expression.[15][16] LOX can also directly bind to and regulate TGF-β1 signaling.[20]
-
STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) activation is also required for LOX induction in certain cell types, such as M2-like macrophages.[18]
-
PI3K/Akt Pathway: This pathway is involved in the post-transcriptional regulation of HIF-1α by LOX and is crucial for cell proliferation and survival signals.[23]
-
Copper Transport: The copper transporter ATP7A is essential for delivering copper to the Golgi apparatus, where it is incorporated into pro-LOX, a critical step for its enzymatic activity.[9][10]
Visualizations
Caption: Workflow for Enzymatic Induction and Quantification of this compound.
Caption: Workflow for Non-Enzymatic Induction and Quantification of this compound.
Caption: Signaling Pathways Regulating Lysyl Oxidase Expression and Activity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Lysyl Oxidase (LOX): Functional Contributions to Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysyl oxidase - Wikipedia [en.wikipedia.org]
- 5. Hypoxia inducible factor 1α-mediated LOX expression correlates with migration and invasion in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysyl Oxidase (LOX): Functional Contributions to Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ATP7A delivers copper to the lysyl oxidase family of enzymes and promotes tumorigenesis and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Regulating the Expression of HIF-1α or lncRNA: Potential Directions for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LOX-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzymatic lysine oxidation as a posttranslational modification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transforming Growth Factor–β Induces Extracellular Matrix Protein Cross-Linking Lysyl Oxidase (LOX) Genes in Human Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Induction of LOX by TGF-β1/Smad/AP-1 signaling aggravates rat myocardial fibrosis and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Regulation of lysyl oxidase expression in THP-1 cell-derived M2-like macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Post-translational modifications of recombinant human lysyl oxidase-like 2 (rhLOXL2) secreted from Drosophila S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lysyl Oxidase Binds Transforming Growth Factor-β and Regulates Its Signaling via Amine Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. collaborate.princeton.edu [collaborate.princeton.edu]
- 21. Significance of HIF-1α Expression and LOXL-2 Localization in Progression of Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. The HIF-1-inducible lysyl oxidase activates HIF-1 via the Akt pathway in a positive regulation loop and synergizes with HIF-1 in promoting tumor cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
A Practical Guide to the Synthesis and Application of Allysine Derivatives in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, purification, and application of allysine derivatives, crucial tools in the study of collagen and elastin (B1584352) cross-linking, fibrosis, and other physiological and pathological processes. This compound, a lysine (B10760008) derivative bearing a reactive aldehyde group, is enzymatically generated in vivo by lysyl oxidase (LOX) and plays a pivotal role in the structural integrity of the extracellular matrix (ECM).[1][2][3] The ability to chemically synthesize peptides and proteins containing this compound or its derivatives opens up avenues for developing novel diagnostics, therapeutics, and research probes.
Synthetic Strategies for this compound Derivatives
The introduction of the reactive aldehyde functionality of this compound into peptides requires careful synthetic strategies, primarily involving the use of protected this compound precursors during solid-phase peptide synthesis (SPPS) or the post-synthetic modification of a lysine residue.
Solid-Phase Peptide Synthesis (SPPS) with Protected this compound Monomers
A common and robust method for incorporating this compound into a peptide sequence is through the use of a protected this compound building block during Fmoc-based SPPS. The aldehyde group is typically protected as an acetal (B89532) to prevent unwanted side reactions during peptide chain elongation. A widely used building block is Fmoc-L-allysine diethyl acetal .
Experimental Protocol: Synthesis of an this compound-Containing Peptide via SPPS
This protocol describes the manual synthesis of a model peptide containing an this compound residue using Fmoc-L-allysine diethyl acetal.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-L-allysine diethyl acetal
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Water (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) and OxymaPure® (4 equivalents) in DMF.
-
Add DIC (4 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
To incorporate the this compound residue, use Fmoc-L-allysine diethyl acetal in this step.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
For peptides containing sensitive residues like Cys, Trp, or Met, add 2.5% DTT to the cleavage cocktail.
-
-
Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.
-
Drying: Dry the peptide pellet under vacuum.
Acetal Deprotection: The diethyl acetal protecting group is typically stable to the final TFA cleavage. To deprotect the aldehyde, the purified peptide is treated with a milder aqueous acid solution (e.g., 80% acetic acid or dilute HCl) followed by lyophilization.
Biomimetic Synthesis via Oxidation of Dimethyl Lysine
A novel approach for the late-stage introduction of this compound into peptides involves the selective oxidation of a dimethylated lysine (Kme2) residue.[4][5][6] This biomimetic strategy is highly chemoselective and can be performed on fully assembled peptides.[4][5][6]
Experimental Protocol: On-Resin Oxidation of Dimethyl Lysine to this compound
This protocol is adapted from the work of Raj and colleagues.[4][5]
Materials:
-
Peptide-on-resin containing a Kme2 residue
-
Selectfluor™
-
Acetonitrile (ACN)
-
Water
Procedure:
-
Swell the peptide-resin in a solution of ACN/Water (1:1).
-
Add Selectfluor™ (10 equivalents) and pyridine (5 equivalents) to the resin suspension.
-
Shake the reaction mixture at room temperature for 4-6 hours.
-
Wash the resin thoroughly with water, ACN, and DCM.
-
Proceed with cleavage and purification as described in the SPPS protocol.
Quantitative Data Summary for Synthetic Methods
| Method | Key Reagents | Protection Strategy | Typical Yield | Purity (crude) | Reference |
| SPPS | Fmoc-L-allysine diethyl acetal, DIC, OxymaPure® | Acetal protection of the aldehyde | 10-30% (after purification) | 50-80% | General SPPS Protocols |
| Biomimetic Oxidation | Selectfluor™, Pyridine | Post-synthetic oxidation of Kme2 | High conversion (>90% on-resin) | Dependent on precursor purity | [4][5] |
Derivatization of this compound-Containing Peptides
The reactive aldehyde group of this compound serves as a versatile chemical handle for the site-specific modification of peptides with a variety of functional moieties, including biotin (B1667282) for affinity purification, fluorescent dyes for imaging, and drug molecules for targeted delivery.[4]
Oxime Ligation
Oxime ligation is a highly efficient and chemoselective reaction between an aldehyde and an aminooxy-functionalized molecule, forming a stable oxime bond.[7]
Experimental Protocol: Fluorescent Labeling via Oxime Ligation
Materials:
-
This compound-containing peptide
-
Aminooxy-functionalized fluorescent dye (e.g., Alexa Fluor™ 488 hydroxylamine)
-
Aniline (B41778) (as catalyst)
-
Sodium acetate (B1210297) buffer (pH 4.5)
Procedure:
-
Dissolve the this compound-containing peptide in sodium acetate buffer.
-
Add the aminooxy-functionalized fluorescent dye (1.5 equivalents).
-
Add aniline (10 mM final concentration).
-
Incubate the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by RP-HPLC and/or LC-MS.
-
Purify the labeled peptide by RP-HPLC.
Reductive Amination
Reductive amination involves the formation of a Schiff base between the this compound aldehyde and a primary amine, which is then reduced to a stable secondary amine linkage.
Experimental Protocol: Biotinylation via Reductive Amination
Materials:
-
This compound-containing peptide
-
Biotin-PEG-amine
-
Sodium cyanoborohydride (NaBH₃CN)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the this compound-containing peptide and biotin-PEG-amine (2 equivalents) in PBS.
-
Add sodium cyanoborohydride (10 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Purify the biotinylated peptide by RP-HPLC.
Quantitative Data for Derivatization Reactions
| Reaction | Reagents | Product Linkage | Typical Conversion | Reference |
| Oxime Ligation | Aminooxy-dye, Aniline | Oxime | >95% | [4][7] |
| Reductive Amination | Amine-biotin, NaBH₃CN | Secondary Amine | 60-80% | [4] |
| Hydrazone Formation | Biotin hydrazide | Hydrazone | 50-70% | [4] |
Purification and Characterization
Purification by RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.
Protocol: Preparative RP-HPLC Purification of this compound Peptides
-
Column: C18 stationary phase (e.g., 10 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30-60 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the peptide.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide product.
Characterization
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized and derivatized peptides. Tandem mass spectrometry (MS/MS) can be used to verify the peptide sequence and localize the this compound modification.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the protected this compound monomers and the final peptide derivatives, although the complexity of peptide spectra can be challenging to interpret.[10][11][12][13][14][15]
Applications of this compound Derivatives in Research
Probing Extracellular Matrix Biology and Fibrosis
This compound is central to the formation of cross-links in collagen and elastin, a process critical for the tensile strength and elasticity of tissues.[1][16] Dysregulation of this process, often mediated by the overexpression of LOX, is a hallmark of fibrotic diseases.[17][18] Synthetic this compound-containing peptides can be used as:
-
Substrates for LOX activity assays: To screen for inhibitors of LOX enzymes.
-
Probes for imaging collagen cross-linking: Fluorescently labeled this compound derivatives can be used to visualize newly synthesized and cross-linked collagen in cell culture and tissue models.[19]
-
Tools to study the molecular mechanisms of fibrosis: By incorporating stable isotope-labeled this compound, researchers can trace the fate of these residues in complex biological systems.
Signaling Pathway in Fibrosis
The transforming growth factor-beta (TGF-β) signaling pathway is a major driver of fibrosis.[17][18][20][21] TGF-β upregulates the expression of LOX, leading to increased this compound formation and subsequent collagen cross-linking, which contributes to tissue stiffening.[17][20][21]
Development of Targeted Drug Delivery Systems
The unique reactivity of the aldehyde group in this compound can be exploited for the development of peptide-drug conjugates (PDCs).[22][23] By incorporating an this compound residue into a peptide that targets a specific cell type or receptor, a drug can be attached via an oxime or hydrazone linkage. This bond can be designed to be stable in circulation but cleavable under the specific conditions of the target microenvironment (e.g., lower pH in tumors), allowing for the targeted release of the therapeutic agent.
Experimental Workflow for PDC Development
Conclusion
The chemical synthesis of this compound derivatives provides researchers with powerful tools to investigate the fundamental biology of the extracellular matrix and to develop novel therapeutic and diagnostic agents. The protocols and strategies outlined in this guide offer a practical framework for the successful synthesis, derivatization, and application of these versatile molecules in a variety of research settings. Careful consideration of protecting group strategies, purification methods, and derivatization chemistries is essential for achieving high-quality this compound-containing peptides for downstream applications.
References
- 1. drinkharlo.com [drinkharlo.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Bioinspired Synthesis of this compound for Late-Stage Functionalization of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioinspired Synthesis of this compound for Late-Stage Functionalization of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 8. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [scholarworks.wm.edu]
- 10. Bisphenol derivative of this compound for high-performance liquid chromatographic analysis of this compound residue of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-performance liquid chromatographic quantification of this compound as bis-p-cresol derivative in elastin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1H NMR study of protected and unprotected kainoid amino acids: facile assignment of C-4 stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Complete assignment of 1H and 13C NMR data of pravastatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aseestant.ceon.rs [aseestant.ceon.rs]
- 16. Lysyl Oxidase Activity Is Required for Ordered Collagen Fibrillogenesis by Tendon Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. JCI - Fibroblast-specific inhibition of TGF-β1 signaling attenuates lung and tumor fibrosis [jci.org]
- 19. biorxiv.org [biorxiv.org]
- 20. [PDF] Lysyl oxidase enzymes mediate TGF-β1-induced fibrotic phenotypes in human skin-like tissues | Semantic Scholar [semanticscholar.org]
- 21. Lysyl oxidase enzymes mediate TGF-β1-induced fibrotic phenotypes in human skin-like tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Peptide-Enabled Targeted Delivery Systems for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common challenges in accurate Allysine quantification.
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working on the accurate quantification of Allysine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound, or α-aminoadipic-δ-semialdehyde, is an amino acid derivative formed from the oxidation of lysine (B10760008) residues in collagen and elastin (B1584352) by the enzyme lysyl oxidase.[1][2] This process is the first step in the cross-linking of these structural proteins, which is essential for the stability of the extracellular matrix (ECM).[1] Quantifying this compound can provide a measure of fibrogenic activity, making it a valuable biomarker for studying disease progression and the effectiveness of targeted therapies in fibrotic and metastatic diseases.[1]
Q2: What are the primary challenges in quantifying this compound accurately?
A2: The main challenge lies in the chemical instability of this compound's aldehyde group, which is prone to loss during the acid hydrolysis step required to break down proteins into amino acids.[1] This instability necessitates chemical derivatization to protect the aldehyde functionality before analysis.[1][3] Other significant challenges include matrix effects from complex biological samples, low physiological concentrations, and potential for incomplete protein hydrolysis.[1][4][5]
Q3: What are the common methods for this compound quantification?
A3: Common methods include High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][6] HPLC methods often require derivatization to create a stable, detectable product. For example, reacting this compound with p-cresol (B1678582) or 2-naphthol-7-sulfonate produces stable derivatives that can be quantified.[1][2] LC-MS/MS can sometimes be used for indirect quantification by measuring related equilibrium products or for direct analysis of derivatized this compound.[1][7]
Q4: What is derivatization and why is it mandatory for most this compound assays?
A4: Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for analysis. For this compound, its aldehyde group is highly reactive and unstable during typical acid hydrolysis conditions used to digest tissues or proteins.[1] Derivatization converts the aldehyde into a stable functional group, preventing its degradation and allowing for sensitive detection, often by adding a fluorescent or UV-absorbent tag.[1][8] For instance, some fluorescent derivatization agents have been reported to be unstable during acid hydrolysis, making the choice of agent critical.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during this compound quantification, categorized by the experimental phase.
Phase 1: Pre-Analytical & Sample Preparation Errors
The pre-analytical phase, which includes all steps from sample collection to preparation for analysis, is the source of a majority of laboratory errors.[9][10][11]
Issue: Low or No this compound Detected in Samples
| Possible Cause | Troubleshooting Steps |
| Incomplete Protein Hydrolysis | Incomplete release of this compound from the protein backbone leads to underestimation.[4] Solution: Ensure optimal hydrolysis conditions. The standard method is 6 M HCl at 110°C for 18-24 hours under vacuum.[12] For proteins with stable peptide bonds (e.g., between hydrophobic amino acids), consider extending the hydrolysis time.[12] |
| This compound Degradation | The aldehyde group is unstable during acid hydrolysis without a protecting agent.[1] Solution: Use a derivatizing agent that reacts with this compound during the hydrolysis step. Reagents like p-cresol or 2-naphthol-7-sulfonate are added directly to the hydrolysis mixture (6 M HCl) to form a stable derivative.[1][2] |
| Inefficient Derivatization | The reaction conditions for derivatization may be suboptimal. Solution: Verify the pH, temperature, and reaction time for your chosen derivatization method. For example, the reaction with p-aminobenzoic acid requires reductive amination with NaCNBH₃.[1] Guanidination of lysine residues is highly pH-dependent.[13] |
| Sample Contamination | Contamination from plasticware or reagents can introduce interfering substances.[4] Solution: Use high-purity solvents and reagents certified for amino acid analysis. Ensure all labware is thoroughly cleaned or use disposable items designed for trace analysis. |
Phase 2: Analytical Errors (HPLC & Mass Spectrometry)
This phase involves the instrumental analysis of the prepared sample.
Issue: Poor Chromatographic Peak Shape (Broadening, Tailing, Splitting)
| Possible Cause | Troubleshooting Steps |
| Column Contamination/Overload | Buildup of matrix components on the column can distort peak shape.[14][15] Solution: Implement a robust sample cleanup procedure (e.g., solid-phase extraction). Use a guard column to protect the analytical column and replace it regularly.[14] If contamination is suspected, wash the column according to the manufacturer's instructions.[16] |
| Inappropriate Mobile Phase | Incorrect solvent composition or pH can affect peak shape. Solution: Ensure the mobile phase is correctly prepared, degassed, and that its components are miscible. Injecting the sample in a solvent much stronger than the mobile phase can cause distortion; if possible, dissolve the sample in the mobile phase. |
| Instrument Issues | Leaks in the system, especially between the column and detector, can cause broad peaks.[16] Solution: Check all fittings for leaks. A buildup of salt crystals around a fitting is a clear sign of a leak.[16] |
Issue: Low Signal Intensity or Sensitivity in Mass Spectrometry
| Possible Cause | Troubleshooting Steps |
| Ion Suppression (Matrix Effect) | Co-eluting compounds from the sample matrix compete with the analyte for ionization, reducing its signal.[5][17] This is a major concern in quantitative LC-MS.[17][18] Solution: 1. Improve chromatographic separation to separate the analyte from interfering matrix components. 2. Enhance sample cleanup procedures. 3. Use a stable isotope-labeled internal standard, which co-elutes and experiences similar matrix effects, allowing for accurate correction. |
| Suboptimal Ionization | The choice of ionization source (e.g., ESI, APCI) and its settings are not optimized for the derivatized this compound.[19][20] Solution: Experiment with different ionization methods and optimize source parameters (e.g., temperatures, gas flows, voltages) to maximize the signal for your specific analyte.[19][21] |
| Instrument Contamination or Drift | A dirty ion source or incorrect mass calibration can lead to poor sensitivity and mass accuracy.[19] Solution: Regularly clean the ion source as per the manufacturer's guidelines. Perform routine tuning and mass calibration using appropriate standards to ensure the instrument is operating at peak performance.[19] |
Quantitative Data Summary
The choice of derivatization and detection method significantly impacts sensitivity.
| Method | Derivatization Agent | Detection Limit | Recovery Rate | Reference |
| HPLC-UV | p-cresol | 58 pmol (LOD) | Not specified | [2] |
| HPLC-FL | 2-naphthol-7-sulfonate | 0.02 pmol (LOD) | 88-100% | [1][22] |
LOD: Limit of Detection
Key Experimental Protocols
Protocol: Derivatization and Hydrolysis of Tissue for HPLC-FL Analysis
This protocol is based on the highly sensitive method using 2-naphthol-7-sulfonate.[1][22]
-
Sample Preparation: Homogenize 10-20 mg of tissue in water.
-
Hydrolysis & Derivatization:
-
To the tissue homogenate, add an equal volume of 12 M HCl (to achieve a final concentration of 6 M).
-
Add sodium 2-naphthol-7-sulfonate solution.
-
Seal the vial under vacuum or flush with nitrogen to prevent oxidation.[12]
-
Heat the mixture at 110°C for 24 hours.[1][22] This step simultaneously hydrolyzes the protein and derivatizes the released this compound to form a stable, fluorescent product (AL-NP).[1]
-
-
Post-Hydrolysis Cleanup:
-
After cooling, neutralize the sample with NaOH.
-
Perform a solid-phase extraction (SPE) cleanup to remove excess reagent and matrix components.
-
-
Analysis:
-
Reconstitute the dried extract in the mobile phase.
-
Inject the sample into a reverse-phase HPLC system equipped with a fluorescence detector.
-
Visual Guides
Diagrams of Workflows and Pathways
Caption: General experimental workflow for this compound quantification.
References
- 1. High sensitivity HPLC method for determination of the this compound concentration in tissue by use of a naphthol derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic quantification of this compound as bis-p-cresol derivative in elastin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Optimizing Sample Preparation for Accurate Lysine Measurement - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioinspired Synthesis of this compound for Late-Stage Functionalization of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. THE PREANALYTICAL ERRORS: A CONTINUOUS CHALLENGE FOR CLINICAL LABORATORIES - ASCLS [ascls.org]
- 11. battlab.com [battlab.com]
- 12. researchgate.net [researchgate.net]
- 13. Derivatization procedures to facilitate de novo sequencing of lysine-terminated tryptic peptides using postsource decay matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. zefsci.com [zefsci.com]
- 16. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. gmi-inc.com [gmi-inc.com]
- 20. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 21. ssi.shimadzu.com [ssi.shimadzu.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC for Sensitive Allysine Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize High-Performance Liquid Chromatography (HPLC) parameters for the sensitive detection of allysine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
A1: this compound, or α-aminoadipic-δ-semialdehyde, is an aldehyde derivative of the amino acid lysine (B10760008). It is formed through the enzymatic action of lysyl oxidase on lysine residues within collagen and elastin (B1584352) proteins.[1][2] The formation of this compound is the critical first step in the cross-linking of these structural proteins, a process essential for the stability and integrity of the extracellular matrix.[1][3] Increased this compound concentrations are linked to diseases characterized by abnormal tissue remodeling, such as fibrosis and metastasis, making its sensitive quantification a key biomarker for disease progression and therapeutic response.[1][4][5]
Q2: Why is derivatization required for the sensitive HPLC detection of this compound?
A2: this compound lacks a strong chromophore or fluorophore, making it difficult to detect at low concentrations using standard HPLC detectors like UV-Vis or Fluorescence.[6] Derivatization is a process that chemically modifies this compound by attaching a molecule (a derivatizing agent) that possesses strong UV-absorbing or fluorescent properties.[7] This chemical modification creates a derivative that can be detected with high sensitivity, enabling the quantification of picomole levels of this compound.[1][4]
Q3: What are the most common and sensitive derivatization methods for this compound analysis?
A3: Pre-column derivatization is the most frequently used approach for this compound analysis.[8][9] Historically, p-cresol (B1678582) was used to form a UV-detectable derivative.[2] However, a more recent and significantly more sensitive method involves reacting this compound with sodium 2-naphthol-7-sulfonate during acid hydrolysis to create a highly fluorescent bis-naphthol derivative (AL-NP).[1][4] This fluorescence-based method offers an approximately eight-fold improvement in sensitivity over the p-cresol method.[4] Other reagents like o-phthalaldehyde (B127526) (OPA) are commonly used for general amino acid analysis and react with primary amines to form fluorescent products, but their application must be carefully optimized.[10]
Q4: What is the difference between pre-column and post-column derivatization?
A4: In pre-column derivatization, the analyte (this compound) is chemically modified before it is injected into the HPLC column.[8][9] In post-column derivatization, the separation of the unmodified analyte occurs on the column first, and the derivatizing reagent is added to the column effluent after separation but before it reaches the detector.[8] For this compound, pre-column derivatization is more common as it allows for the use of a wider range of reaction conditions and HPLC separation techniques, such as reversed-phase chromatography.[4][9]
Troubleshooting Guides
This guide addresses specific issues that may arise during the HPLC analysis of this compound, categorized by experimental stage.
Category 1: Sample Preparation & Derivatization
Q: My derivatization reaction seems inefficient, resulting in a weak or non-existent signal. What are the potential causes?
A: Inefficient derivatization is a common issue that directly impacts sensitivity. Several factors could be responsible:
-
Incorrect Reagent Concentration: Ensure the derivatizing agent is in sufficient molar excess to drive the reaction to completion. For the highly sensitive naphthol method, approximately 40 mg of sodium 2-naphthol-7-sulfonate is used for tissue samples.[4]
-
Suboptimal Reaction Conditions: The derivatization of this compound often occurs simultaneously with acid hydrolysis of the tissue or protein sample. The established conditions for the naphthol method are heating at 110°C in 6 M HCl for 24 hours.[1][4] For the p-cresol method, conditions are similar but may extend to 48 hours.[2] Deviations from these parameters can lead to incomplete reaction.
-
Reagent Instability: Some derivatizing agents, like OPA, can be unstable.[10] Prepare OPA reagents fresh and be mindful of their stability over time. The naphthol derivative of this compound (AL-NP) is notably stable under the harsh conditions of acid hydrolysis.[4]
-
pH of the Reaction: Derivatization reactions are often pH-dependent. The OPA reaction, for instance, occurs under basic conditions.[10] Ensure the pH of your sample is adjusted correctly before adding the reagent.
Q: The stability of my derivatized this compound sample is poor, leading to inconsistent results. How can I improve it?
A: The stability of the derivative is crucial for reproducible quantification.
-
Choice of Derivatizing Agent: The stability varies significantly between agents. The bis-naphthol derivative of this compound (AL-NP) is highly stable.[4] In contrast, OPA derivatives are known for their instability, which can be mitigated by automating the derivatization and injection process to ensure a consistent reaction time for all samples.[11]
-
Storage Conditions: After derivatization and neutralization, store samples appropriately. If not analyzing immediately, store at 4°C to minimize degradation. For longer-term storage, consult literature for the specific derivative, but freezing at -20°C is a common practice.[12]
-
Automated Derivatization: To overcome stability issues with reagents like OPA, use an autosampler programmed to perform the derivatization "just-in-time" before injection.[6][13] This ensures that each sample has the exact same reaction time, dramatically improving reproducibility.[6]
Category 2: HPLC Separation & Detection
Q: I am not seeing any peaks, or the peaks are extremely small.
A: This indicates a significant loss of signal, which can happen at multiple stages.
Troubleshooting Workflow: No or Low Signal
Caption: Troubleshooting logic for no or low peak signal.
Q: My this compound peak shows poor resolution and co-elutes with other sample components.
A: Achieving good separation is key to accurate quantification. Consider these factors:
-
Mobile Phase Composition: The choice of organic solvent (acetonitrile is common for this compound derivatives), the aqueous buffer, and additives like trifluoroacetic acid (TFA) or formic acid are critical.[4][14] Adjusting the ratio of organic to aqueous phase will alter the retention and selectivity.
-
Gradient Elution: A gradient method, where the concentration of the organic solvent is increased over time, is typically required to resolve the this compound derivative from other components in a complex biological sample.[4] Optimize the gradient slope and duration to improve separation.
-
Column Chemistry: A C8 or C18 reversed-phase column is standard for this analysis.[4] If resolution is poor, consider a column with a different particle size (smaller particles increase efficiency) or a different stationary phase chemistry (e.g., phenyl-hexyl) to alter selectivity.
-
Flow Rate: Reducing the flow rate can sometimes improve the resolution between closely eluting peaks, although this will increase the total run time.
Q: The baseline of my chromatogram is noisy or drifting.
A: An unstable baseline compromises sensitivity and makes integration difficult.
-
Mobile Phase Preparation: Ensure mobile phases are freshly prepared using high-purity (HPLC-grade) solvents and are thoroughly degassed to prevent air bubbles from entering the pump and detector.[15][16]
-
System Contamination: A drifting baseline can be caused by contaminants slowly eluting from the column or system.[17] Flush the column with a strong solvent (like 100% acetonitrile) to remove buildup.
-
Detector Issues: A noisy baseline can be caused by a failing detector lamp.[18] Check the lamp's energy output. Also, ensure the detector is set to a wavelength where the mobile phase has low absorbance.[18]
-
Temperature Fluctuation: Lack of temperature control can cause the baseline to drift. Use a column oven to maintain a stable temperature.[19]
Q: My peak retention time is inconsistent across different runs.
A: Retention time drift is a common problem that affects peak identification and reproducibility.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a major cause of shifting retention times, especially in gradient methods.[20][19]
-
Mobile Phase Composition: Small variations in mobile phase preparation can lead to drift. Prepare a large batch of mobile phase for the entire sequence of runs to ensure consistency.[20]
-
Pump Performance: Inconsistent flow from the pump, possibly due to leaks or faulty check valves, will cause retention times to change.[15][20]
-
Column Temperature: As mentioned, use a column oven. Even small fluctuations in ambient lab temperature can affect retention.[19]
Quantitative Data Summary
The following tables summarize key quantitative data for the sensitive detection of this compound.
Table 1: Comparison of this compound Derivatization & Detection Methods
| Parameter | This compound-bis-p-cresol (APC) | This compound-bis-naphthol (AL-NP) |
|---|---|---|
| Derivatizing Agent | p-cresol | Sodium 2-naphthol-7-sulfonate |
| Detection Mode | UV-Vis | Fluorescence |
| Detection Wavelength | Not specified in source | λex = 254 nm, λem = 310 nm[4] |
| Limit of Detection (LOD) | ~0.16 pmol (estimated) | 0.02 pmol[1][3][4] |
| Limit of Quantification (LOQ) | 0.63 pmol[4] | Not specified, but linearity starts at 0.35 pmol[4] |
| Linear Range | Not specified in source | 0.35 – 175 pmol[1][4] |
| Linearity (R²) | Not specified in source | 0.994[1][4] |
| Relative Sensitivity | Baseline | ~8x more sensitive than APC method[4] |
Table 2: Optimized HPLC Parameters for this compound-bis-naphthol (AL-NP) Derivative Analysis[4]
| Parameter | Value / Description |
|---|---|
| HPLC System | Agilent 1260 or similar |
| Column | Reverse-phase C8 Discovery® |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1 mL/min (analytical) |
| Injection Volume | 20 µL |
| Detection | Fluorescence |
| Excitation Wavelength (λex) | 254 nm |
| Emission Wavelength (λem) | 310 nm |
| Gradient Program | A gradient method is used for reproducible peak separation. Specifics should be optimized for the user's system but generally involve increasing the percentage of Mobile Phase B over time to elute the AL-NP derivative. |
Experimental Protocols
Protocol: Quantification of this compound in Tissue using 2-Naphthol-7-Sulfonate Derivatization
This protocol details the most sensitive method for this compound quantification based on derivatization with sodium 2-naphthol-7-sulfonate.[4]
Experimental Workflow Diagram
Caption: Workflow for this compound quantification via naphthol derivatization.
Methodology:
-
Sample Preparation:
-
In a high-pressure reaction tube, combine the tissue homogenate (e.g., 250 µL), an internal standard such as fluorescein (B123965) (e.g., 100 µL of 4 mM), 1 mL of 12 M HCl, and 40 mg of sodium 2-naphthol-7-sulfonate.[4]
-
For creating a standard curve or performing a standard addition analysis, add known amounts of an this compound standard (L-allysine ethylene (B1197577) acetal (B89532) is a stable precursor). Adjust the water volume to keep the total volume consistent across all samples.[4]
-
-
Hydrolysis and Derivatization:
-
Neutralization:
-
After 24 hours, cool the reaction solutions to room temperature.
-
Carefully neutralize the samples by adding 6 M NaOH until the pH is neutral.
-
-
HPLC Analysis:
-
Filter the neutralized sample if necessary to remove any precipitate.
-
Transfer the sample to an HPLC vial.
-
Perform the HPLC analysis using the parameters outlined in Table 2. The this compound-bis-naphthol (AL-NP) derivative should elute as a single, identifiable peak.[4]
-
-
Quantification:
-
Identify the AL-NP peak by comparing its retention time to that of a purified standard run under the same conditions.[4]
-
Integrate the peak area.
-
Calculate the concentration of this compound in the original tissue sample by comparing the peak area (normalized to the internal standard) to the standard curve generated from the samples with known amounts of added this compound.
-
References
- 1. High sensitivity HPLC method for determination of the this compound concentration in tissue by use of a naphthol derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic quantification of this compound as bis-p-cresol derivative in elastin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High sensitivity HPLC method for determination of the this compound concentration in tissue by use of a naphthol derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. axionlabs.com [axionlabs.com]
- 7. sdiarticle4.com [sdiarticle4.com]
- 8. actascientific.com [actascientific.com]
- 9. ijfans.org [ijfans.org]
- 10. diva-portal.org [diva-portal.org]
- 11. mdpi.com [mdpi.com]
- 12. Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition [mdpi.com]
- 13. jascoinc.com [jascoinc.com]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. mastelf.com [mastelf.com]
- 17. realab.ua [realab.ua]
- 18. youtube.com [youtube.com]
- 19. HPLC Troubleshooting Guide [scioninstruments.com]
- 20. labcompare.com [labcompare.com]
How to prevent the degradation of Allysine during sample preparation?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of allysine during sample preparation and ensuring accurate quantification.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to analyze?
This compound is an aldehyde derivative of the amino acid lysine (B10760008). It is a critical component in the cross-linking of collagen and elastin (B1584352), essential proteins for the structure and elasticity of connective tissues. The primary challenge in analyzing this compound is its inherent instability. The aldehyde group is highly reactive and susceptible to degradation during standard sample preparation techniques, particularly acid hydrolysis, which is commonly used to break down proteins into their constituent amino acids.
Q2: What are the main strategies to prevent this compound degradation during sample preparation?
The two primary strategies to prevent this compound degradation are:
-
Derivatization: This involves reacting the aldehyde group of this compound with a chemical agent to form a stable derivative before or during acid hydrolysis. This derivative can withstand the harsh hydrolysis conditions and is readily quantifiable, typically by High-Performance Liquid Chromatography (HPLC).
-
Reductive Amination: This method involves the reduction of the aldehyde group to a more stable alcohol (hydroxynorleucine) or its conversion to a stable amine derivative in the presence of a reducing agent and a labeling molecule.
Q3: Which derivatization agent is best for my experiment?
The choice of derivatization agent depends on the required sensitivity of your assay.
-
p-Cresol: This agent forms a stable bis-p-cresol derivative with this compound. It is a reliable method with good recovery.
-
2-Naphthol-7-sulfonate: This reagent forms a fluorescent bis-naphthol derivative, offering significantly higher sensitivity (approximately eight-fold) compared to p-cresol, making it ideal for samples with low this compound content.[1]
Q4: Can I directly measure this compound without derivatization?
Direct measurement of underivatized this compound is challenging due to its instability and the lack of a strong chromophore for UV detection in HPLC. While methods for underivatized amino acid analysis exist, they are generally less sensitive and may not be suitable for the low concentrations of this compound found in many biological samples. Derivatization is the recommended approach for accurate and sensitive quantification.
Q5: How can I be sure my derivatization reaction is complete?
To ensure complete derivatization, it is crucial to optimize reaction conditions. This includes using a sufficient excess of the derivatizing agent and ensuring the recommended reaction time and temperature are followed. For example, when using 2-naphthol-7-sulfonate, experiments have shown that maximal derivatization is achieved with 40 mg of the reagent for a 25 mg tissue sample, with a reaction time of 24 hours at 110°C.[1] Running a standard curve with known concentrations of this compound and observing a linear response can also help validate the completeness of the reaction under your experimental conditions.
II. Troubleshooting Guides
This section addresses common issues encountered during this compound analysis.
Guide 1: HPLC Analysis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No peak or very small peak for this compound derivative | 1. Incomplete derivatization: Insufficient reagent, incorrect reaction time or temperature. 2. Degradation of this compound before derivatization: Improper sample handling (e.g., prolonged exposure to room temperature, presence of proteases). 3. Incorrect HPLC conditions: Wrong mobile phase, gradient, or detector settings. 4. Loss of sample during preparation: Errors in pipetting or sample transfer. | 1. Optimize derivatization conditions (see experimental protocols). Ensure a sufficient excess of the derivatizing agent. 2. Keep samples on ice or at 4°C during preparation. Use protease inhibitors in your lysis buffer. 3. Verify HPLC parameters against the recommended protocol. Check the lamp and detector performance. 4. Use calibrated pipettes and handle samples carefully. |
| Broad or tailing peaks | 1. Column contamination: Buildup of sample matrix components on the column. 2. Column degradation: Use of inappropriate pH or temperature. 3. Poor sample solubility: The derivatized this compound is not fully dissolved in the injection solvent. | 1. Wash the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol). If the problem persists, consider using a guard column. 2. Ensure the mobile phase pH is within the column's recommended range. Avoid extreme temperatures. 3. Ensure the sample is fully dissolved before injection. Consider changing the injection solvent to be more compatible with the mobile phase. |
| Split peaks | 1. Clogged frit or column void: Particulate matter from the sample or mobile phase blocking the column inlet. 2. Injector issue: Partially blocked injector port or needle. | 1. Reverse-flush the column (disconnected from the detector). If this doesn't resolve the issue, the frit may need to be replaced. 2. Clean the injector port and needle according to the manufacturer's instructions. |
| Presence of interfering peaks | 1. Contaminants from the sample matrix. 2. Side reactions during derivatization. | 1. Optimize the HPLC gradient to improve the separation of the this compound derivative from interfering compounds. 2. Ensure the purity of your derivatizing agent and reagents. Analyze a blank sample (reagents only) to identify any peaks originating from the derivatization process itself. |
Guide 2: Reductive Amination Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of reduced product | 1. Inefficient reduction: Insufficient reducing agent or inactive reagent. 2. Side reactions: The aldehyde group of this compound may react with other nucleophiles in the sample. 3. pH is not optimal: The pH of the reaction mixture can affect the efficiency of both Schiff base formation and reduction. | 1. Use a fresh solution of the reducing agent (e.g., sodium borohydride (B1222165) or sodium cyanoborohydride). Ensure the correct molar excess is used. 2. Consider a pre-purification step to remove interfering nucleophiles before reductive amination. 3. Optimize the reaction pH. Reductive amination is often more efficient under slightly acidic conditions. |
| Formation of multiple products | 1. Over-reduction: Strong reducing agents may reduce other functional groups in the protein. 2. Instability of the label: Some fluorescent labels used in conjunction with reductive amination are not stable during subsequent acid hydrolysis. | 1. Use a milder reducing agent like sodium cyanoborohydride, which is more selective for the imine intermediate. 2. If acid hydrolysis is required after labeling, choose a label that is stable under these conditions. Alternatively, consider enzymatic digestion of the protein. |
III. Experimental Protocols
Protocol 1: Derivatization of this compound with 2-Naphthol-7-sulfonate for HPLC-Fluorescence Detection
This protocol is adapted for high-sensitivity quantification of this compound in tissue samples.[1]
Materials:
-
Tissue sample (e.g., porcine aorta, lung tissue)
-
12 M Hydrochloric acid (HCl)
-
Sodium 2-naphthol-7-sulfonate
-
6 M Sodium hydroxide (B78521) (NaOH)
-
High-pressure reaction tube with Teflon cap
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation: Place 5-50 mg of the tissue sample into a high-pressure reaction tube.
-
Reagent Addition: Add 1 ml of 12 M HCl and 40 mg of sodium 2-naphthol-7-sulfonate to the tube.
-
Hydrolysis and Derivatization: Securely cap the reaction tube and heat at 110°C for 24 hours.
-
Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with 6 M NaOH.
-
Analysis: The sample is now ready for injection into the HPLC system.
-
Column: C8 reverse-phase column
-
Detection: Fluorescence detector (Excitation: 254 nm, Emission: 310 nm)
-
Mobile Phase: A gradient of trifluoroacetic acid in water and acetonitrile is typically used.
-
Protocol 2: Derivatization of this compound with p-Cresol for HPLC-UV Detection
This is a robust and widely used method for this compound quantification.
Materials:
-
Protein or tissue sample
-
6 M Hydrochloric acid (HCl)
-
p-Cresol
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Place the sample in a hydrolysis tube.
-
Reagent Addition: Add 6 M HCl containing 5% (w/v) p-cresol.
-
Hydrolysis and Derivatization: Seal the tube under vacuum and heat at 110°C for 48 hours.
-
Sample Cleanup: After hydrolysis, the sample can be dried down and reconstituted in an appropriate buffer for HPLC analysis.
-
Analysis:
-
Column: C18 reverse-phase column
-
Detection: UV detector (typically at 280 nm)
-
Mobile Phase: A suitable gradient of an acidic buffer and an organic solvent (e.g., acetonitrile) should be used.
-
IV. Visualizations
Diagrams of this compound Degradation and Prevention
The following diagrams illustrate the chemical pathways of this compound degradation and the mechanisms of the preventative strategies.
Caption: this compound is formed from lysine and can be degraded through oxidation.
Caption: Strategies to prevent this compound degradation during sample preparation.
Experimental Workflow
This diagram outlines the general workflow for this compound quantification.
Caption: General experimental workflow for the quantification of this compound.
V. Quantitative Data Summary
The following table summarizes the performance of two common derivatization methods for this compound quantification.
| Method | Derivatizing Agent | Derivative | Detection Method | Limit of Detection (LOD) | Key Advantages |
| Umeda et al. (modified) | p-Cresol | Bis-p-cresol derivative | HPLC-UV | 58 pmol[2] | Robust, well-established method. |
| Waghorn et al. | 2-Naphthol-7-sulfonate | Fluorescent bis-naphthol derivative | HPLC-Fluorescence | 0.02 pmol[1][3] | High sensitivity, ideal for low-abundance samples. |
References
- 1. High sensitivity HPLC method for determination of the this compound concentration in tissue by use of a naphthol derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic quantification of this compound as bis-p-cresol derivative in elastin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High sensitivity HPLC method for determination of the this compound concentration in tissue by use of a naphthol derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for Allysine ELISA assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Allysine ELISA assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured using an ELISA?
This compound is an aldehyde derivative of the amino acid lysine.[1] It is formed through the action of the enzyme lysyl oxidase and plays a crucial role in the cross-linking of collagen and elastin, which are essential proteins for the structure and elasticity of various tissues.[1] Increased levels of this compound have been associated with fibrotic conditions.[1] ELISA (Enzyme-Linked Immunosorbent Assay) is a highly sensitive method used to detect and quantify substances like proteins, peptides, and hormones in biological samples.[2][3][4] Given that this compound exists as a residue within proteins and not as a free amino acid, a competitive ELISA is often the method of choice for its quantification.[1] This format is suitable for measuring small molecules and can be adapted to detect specific post-translational modifications like this compound.
Q2: What is the basic principle of a competitive this compound ELISA?
In a competitive this compound ELISA, the wells of a microplate are coated with a known amount of this compound-containing peptide or protein. The sample, which may contain the this compound you want to measure, is pre-incubated with a limited amount of anti-Allysine antibody. This mixture is then added to the coated wells. The this compound in the sample competes with the this compound coated on the plate for binding to the antibody. The more this compound present in the sample, the less antibody will be available to bind to the plate. After a washing step to remove unbound substances, a secondary antibody conjugated to an enzyme (like HRP) is added, which binds to the primary antibody captured on the plate. Finally, a substrate is added that produces a colored product when it reacts with the enzyme. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Troubleshooting Guide
This guide addresses common problems encountered during this compound ELISA assays. For each issue, potential causes and recommended solutions are provided.
Problem 1: High Background
High background is characterized by high optical density (OD) readings in the blank or zero standard wells, reducing the assay's dynamic range and sensitivity.[5]
| Potential Cause | Recommended Parameter | Typical Range | Troubleshooting Action |
| Primary Antibody Concentration | Dilution Factor | 1:1,000 - 1:100,000 | Perform a titration to find the optimal dilution. Start with a higher dilution. |
| Secondary Antibody Concentration | Dilution Factor | 1:5,000 - 1:200,000 | Titrate to determine the optimal concentration that minimizes background. |
| Blocking Buffer Concentration | Protein Concentration | 1-5% (w/v) BSA or non-fat dry milk | Increase the concentration or try a different blocking agent.[5] |
| Washing Steps | Number of Washes | 3-6 cycles | Increase the number of washes and/or the soaking time between washes.[5][6] |
| Incubation Time (Antibody) | Time | 1-2 hours at RT or overnight at 4°C | Reduce the incubation time. |
| Substrate Incubation Time | Time | 5-30 minutes | Reduce the incubation time before adding the stop solution. |
Q: My blank wells have a very high signal. What should I do?
A high signal in blank wells indicates non-specific binding of antibodies or other reagents.
-
Insufficient Washing: Ensure that the washing steps are performed thoroughly. Increase the number of washes or the volume of wash buffer.[7] Inadequate washing can leave behind unbound antibodies or enzyme conjugates, leading to a high background.[5][8]
-
Ineffective Blocking: The blocking buffer may not be effectively preventing non-specific binding. Try increasing the concentration of the blocking agent (e.g., from 1% to 3% BSA) or switch to a different blocking buffer.[5][8]
-
Antibody Concentration Too High: The concentrations of the primary or secondary antibodies may be too high, leading to non-specific binding. Perform a titration experiment to determine the optimal antibody concentrations.
-
Contaminated Reagents: Ensure all buffers and reagents are freshly prepared and free from contamination.[9]
Logical Troubleshooting Flow for High Background
Troubleshooting pathway for high background issues.
Problem 2: Low or No Signal
This issue is characterized by very low OD readings across the entire plate, including the standards and samples.
| Potential Cause | Recommended Parameter | Typical Range | Troubleshooting Action |
| Antibody Concentration | Dilution Factor | 1:1,000 - 1:100,000 (Primary) | Decrease the dilution (increase concentration). Titrate to find the optimal concentration.[2] |
| Incubation Time | Time | 1-2 hours at RT or overnight at 4°C | Increase the incubation time to allow for sufficient binding.[2] |
| Reagent Storage Temperature | Temperature | 2-8°C or -20°C | Ensure all kit components have been stored at the recommended temperatures. |
| Substrate Activity | - | - | Check the expiration date and ensure it has not been contaminated. Use fresh substrate. |
| Sample this compound Concentration | Concentration | Varies | Ensure the sample concentration is within the detection range of the assay. |
Q: I am not getting any signal, or the signal is very weak. What could be the problem?
A weak or absent signal can arise from several factors.
-
Reagent Issues: One or more reagents may be expired, improperly stored, or inactive. Ensure all reagents are within their expiration dates and have been stored according to the manufacturer's instructions.[10] Prepare fresh buffers and solutions.
-
Incorrect Reagent Addition: Double-check that all reagents were added in the correct order and volume as specified in the protocol.[2][10]
-
Low Antibody Concentration: The concentration of the primary or secondary antibody may be too low for detection. Try using a lower dilution (higher concentration) of the antibodies.
-
Insufficient Incubation Time: Incubation times may be too short for effective binding to occur. Increase the incubation times for the antibody and sample steps.
-
Problem with the Standard: The this compound standard may have degraded. Prepare a fresh dilution series of the standard.
Experimental Workflow for a Typical this compound Competitive ELISA
Standard workflow for a competitive this compound ELISA.
Problem 3: High Variability
High variability is indicated by inconsistent results between replicate wells (high coefficient of variation, or CV). A CV of <15% is generally desirable.
| Potential Cause | Recommended Parameter | Typical Range | Troubleshooting Action |
| Pipetting Accuracy | Pipette Calibration | Annually | Ensure pipettes are properly calibrated and use proper pipetting technique. |
| Well Washing | Wash Volume | 300-400 µL/well | Ensure all wells are washed equally and thoroughly. An automated plate washer can improve consistency.[11] |
| Reagent Mixing | - | - | Mix all reagents thoroughly but gently before use.[2] |
| Edge Effects | Incubation | Use a plate sealer | Ensure even temperature distribution across the plate during incubation. Avoid stacking plates.[11] |
Q: My duplicate or triplicate wells show very different readings. How can I improve my precision?
Inconsistent results between replicates can compromise the reliability of your data.[11]
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability. Ensure your pipettes are calibrated correctly and practice proper pipetting techniques. Use fresh tips for each standard and sample.
-
Inadequate Washing: Uneven washing across the plate can lead to variability.[11] Automated plate washers can improve consistency. If washing manually, be careful to aspirate and dispense wash buffer uniformly in all wells.
-
Poor Reagent Mixing: Ensure all reagents, standards, and samples are thoroughly mixed before being added to the wells.[2]
-
Edge Effects: Wells on the edge of the plate can be subject to temperature variations and evaporation, leading to different results compared to the inner wells.[11] To minimize this, use a plate sealer during incubations and ensure the plate is incubated in a temperature-stable environment. Consider not using the outermost wells for critical samples or standards.
Problem 4: Poor Standard Curve
A poor standard curve can have a low R-squared value (<0.99), poor linearity, or incorrect shape, making it difficult to accurately quantify the sample concentrations.
Q: My standard curve is not linear or has a poor fit. What should I do?
A reliable standard curve is essential for accurate quantification.
-
Improper Standard Preparation: Carefully re-check the dilution calculations and ensure the serial dilutions of the standard were prepared accurately. Briefly centrifuge the standard vial before reconstitution to ensure all the lyophilized material is at the bottom.[1]
-
Degraded Standard: The standard may have degraded due to improper storage or multiple freeze-thaw cycles. Use a fresh vial of the standard and prepare new dilutions.
-
Incorrect Curve Fitting Model: Ensure you are using the appropriate curve-fitting model for a competitive ELISA (e.g., a four-parameter logistic (4-PL) fit).[1]
-
Matrix Effects: Components in the sample matrix (e.g., serum, plasma) can interfere with the antibody-antigen binding, affecting the accuracy of the results.[12][13] To assess for matrix effects, you can perform a spike and recovery experiment or a linearity of dilution test. Diluting your samples further in the assay buffer can sometimes mitigate these effects.[12]
Experimental Protocols
Standard this compound Competitive ELISA Protocol
This protocol provides a general methodology. Always refer to the specific instructions provided with your kit or developed in your laboratory.
-
Plate Coating:
-
Dilute the this compound-conjugated peptide/protein to the optimal concentration in coating buffer (e.g., PBS or carbonate-bicarbonate buffer).
-
Add 100 µL of the coating solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard.
-
Prepare your samples. This may involve hydrolysis of the protein sample to release this compound residues, followed by appropriate dilution in assay buffer.
-
In a separate tube or plate, mix 50 µL of each standard or sample with 50 µL of the diluted anti-Allysine primary antibody.
-
Incubate this mixture for 1-2 hours at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate 4 times with wash buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of substrate solution (e.g., TMB) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 15 minutes of adding the stop solution.
-
-
Data Analysis:
-
Generate a standard curve by plotting the average absorbance of each standard against its known concentration. Use a 4-PL curve fit.
-
Calculate the concentration of this compound in your samples by interpolating their absorbance values from the standard curve. Remember to account for any dilution factors.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ELISA Protocol [protocols.io]
- 3. praxilabs.com [praxilabs.com]
- 4. ELISA Assay Technique | Thermo Fisher Scientific - US [thermofisher.com]
- 5. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 6. Principle of ELISA (Enzyme-linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 7. cusabio.com [cusabio.com]
- 8. m.youtube.com [m.youtube.com]
- 9. assaygenie.com [assaygenie.com]
- 10. mybiosource.com [mybiosource.com]
- 11. elisakits.co.uk [elisakits.co.uk]
- 12. fn-test.com [fn-test.com]
- 13. Interference in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the signal-to-noise ratio in Allysine imaging.
Welcome to the technical support center for Allysine imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the signal-to-noise ratio in your this compound imaging experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound imaging, providing potential causes and solutions in a question-and-answer format.
Issue 1: Weak or No Fluorescent Signal
Q1: I am not observing any signal, or the signal is very weak in my samples. What are the possible causes and solutions?
A1: Weak or no signal can stem from several factors, from sample preparation to the imaging parameters. Here's a systematic approach to troubleshooting this issue:
-
Low this compound Content: The target protein may not be present or expressed at low levels in your sample. Confirm protein expression using a complementary technique like a Western blot if possible. Consider using positive control cells or tissues known to have high lysyl oxidase (LOX) activity.
-
Suboptimal Probe Concentration: The concentration of your aldehyde-reactive fluorescent probe may be too low. It is recommended to perform a titration to determine the optimal probe concentration for your specific cell or tissue type. A typical starting concentration range for probes like DAF-FM is 1-10 µM.[1][2][3]
-
Inefficient "Click" Reaction (if applicable): If you are using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach your fluorophore, ensure all components are fresh and at the correct concentrations. The reaction is sensitive to oxygen, so degassing the solution can be beneficial.[2]
-
Fixation Issues: Over-fixation can mask the aldehyde-containing epitopes. Try reducing the fixation time or using a different fixation method.[4] While formaldehyde (B43269) or methanol (B129727) fixation itself may not significantly affect the fluorescence lifetime of some proteins, the mounting media used post-fixation can decrease it by up to 20%.[5][6]
-
Photobleaching: Your fluorescent signal may be fading due to excessive exposure to the excitation light. Minimize light exposure by using neutral density filters, reducing exposure time, and keeping the sample in the dark during incubations and storage. The use of an anti-fade mounting medium is also highly recommended.[7][8]
-
Incorrect Microscope Settings: Ensure that the excitation and emission filters on your microscope are appropriate for the specific fluorophore you are using.[8] Also, check that the gain and exposure settings are optimized to detect the signal without introducing excessive noise.
Issue 2: High Background Fluorescence
Q2: My images have high background, making it difficult to distinguish the specific signal. How can I reduce the background?
A2: High background fluorescence can obscure your signal and is a common issue in fluorescence microscopy. Here are several strategies to minimize it:
-
Autofluorescence: Tissues and cells can have endogenous molecules that fluoresce, creating background signal.[9] This is particularly prevalent in the blue and green spectra.[10] Including an unstained control sample is crucial to assess the level of autofluorescence.[7] If autofluorescence is high, consider using a fluorophore in the red or far-red spectrum.
-
Insufficient Washing: Inadequate washing after probe incubation can leave unbound fluorophores, contributing to high background.[11] Increase the number and duration of wash steps. Using a buffer with a mild detergent like Tween-20 can help.[12]
-
Non-Specific Probe Binding: The fluorescent probe may be binding non-specifically to other cellular components.[13][14]
-
Blocking: Use a blocking solution such as bovine serum albumin (BSA) or normal serum from the species of your secondary antibody (if applicable) to block non-specific binding sites.[12][15]
-
Optimize Probe Concentration: A high concentration of the fluorescent probe can lead to increased non-specific binding. Titrate the probe to find the lowest concentration that still provides a good signal.
-
-
Contaminated Reagents: Ensure all buffers and reagents are fresh and free of contamination that could fluoresce.
Frequently Asked Questions (FAQs)
Q1: What is the role of Lysyl Oxidase (LOX) in this compound formation?
A1: Lysyl oxidase (LOX) is a copper-dependent enzyme that is crucial for the formation of the extracellular matrix (ECM).[1][16] It catalyzes the oxidative deamination of lysine (B10760008) residues on collagen and elastin (B1584352) precursors, converting them into a reactive aldehyde derivative called this compound.[1] These this compound residues then spontaneously react with other lysine or this compound residues to form cross-links, which are essential for the stability and elasticity of collagen and elastin fibers.[1]
Q2: Can I perform this compound imaging on live cells?
A2: Yes, live-cell imaging of this compound is possible with certain aldehyde-reactive probes. Probes like DAF-FM diacetate are cell-permeable and can be used to visualize this compound in living cells.[1][2] However, it's important to optimize the probe concentration and incubation time to minimize cytotoxicity.
Q3: What are the key parameters to optimize for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction in tissues?
A3: For successful CuAAC in tissue samples, consider the following:
-
Copper Source and Ligand: A common source of copper is copper (II) sulfate (B86663) (CuSO4) reduced in situ with sodium ascorbate (B8700270).[17] A stabilizing ligand like THPTA is recommended for aqueous environments to improve reaction efficiency and reduce copper toxicity.[17]
-
Reagent Concentrations: The final concentrations of the reactants are critical. A starting point for optimization could be in the range of 2-40 µM for the azide (B81097)/alkyne detection reagent.[18]
-
Reaction Buffer: Avoid buffers containing primary amines, such as Tris, as they can inhibit the reaction.[14] Phosphate-buffered saline (PBS) is a suitable alternative.[14]
-
Reducing Agent: Freshly prepared sodium ascorbate is essential to maintain copper in its active Cu(I) state.[17]
Q4: How does fixation affect this compound detection?
A4: Fixation is a critical step that can impact the detection of this compound. Formaldehyde-based fixatives can cross-link proteins, which may mask the aldehyde groups on this compound, potentially reducing the signal.[4] Studies have shown that while fixation with formaldehyde or methanol may not alter the fluorescence lifetime of the fluorophore itself, the choice of mounting medium can significantly decrease the lifetime.[5] It is crucial to test different fixation protocols and mounting media to find the optimal conditions for your specific sample and probe.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for this compound imaging to aid in experimental design and optimization.
Table 1: Recommended Concentrations for this compound Detection Reagents
| Reagent/Parameter | Typical Concentration Range | Notes |
| Aldehyde-Reactive Probes (e.g., DAF-FM) | 1 - 10 µM | Optimal concentration should be determined by titration for each cell/tissue type.[1][2][3] |
| Click Chemistry: Azide/Alkyne Fluorophore | 2 - 40 µM | Titration is recommended to balance signal intensity and background.[18] |
| Click Chemistry: Copper (II) Sulfate (CuSO4) | 5 mM (stock) | Used in conjunction with a reducing agent and ligand.[19] |
| Click Chemistry: Sodium Ascorbate | 50 mM (stock) | Should be prepared fresh for each experiment.[19] |
| Click Chemistry: THPTA Ligand | 100 mM (stock) | A water-soluble ligand that improves reaction efficiency in biological samples.[18] |
Table 2: Performance Characteristics of this compound Detection Methods
| Method | Detection Limit | Signal-to-Noise Ratio (SNR) | Key Advantages | Key Disadvantages |
| Fluorescent Probes (e.g., DAF-FM) | Can detect low micromolar concentrations.[15][20] | Can be improved by 3-fold with optimized filter sets.[5][21] | Suitable for live-cell imaging; relatively simple protocol.[13][22] | Susceptible to photobleaching and autofluorescence. |
| HPLC with Fluorescent Derivatization | As low as 0.02 pmol. | High, as it's a quantitative biochemical method. | Highly sensitive and quantitative. | Requires tissue hydrolysis, not an imaging technique. |
| Click Chemistry with Fluorescent Tagging | Dependent on the efficiency of both the probe binding and the click reaction. | Can be high with optimized reaction conditions. | High specificity of the click reaction. | Multi-step protocol; potential for non-specific binding of alkyne probes.[13][14] |
Experimental Protocols
Protocol 1: Fluorescent Staining of this compound in Cultured Cells using DAF-FM
This protocol is adapted from a method for visualizing newly synthesized collagen fibers by targeting this compound residues.[22]
-
Cell Culture: Culture cells to the desired confluency on glass coverslips.
-
Probe Preparation: Prepare a 10 µM working solution of DAF-FM in your cell culture medium.
-
Incubation: Remove the existing medium from your cells and add the DAF-FM solution. Incubate for 1 hour at 37°C.[22]
-
Washing: After incubation, remove the DAF-FM solution and wash the cells with fresh, pre-warmed medium.
-
Imaging: Observe the fluorescently labeled cells using a confocal microscope with excitation and emission wavelengths appropriate for DAF-FM (e.g., excitation at 488 nm).[22]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for this compound Detection in Tissue Sections
This protocol provides a general framework for CuAAC on biological samples and should be optimized for your specific application.[19]
-
Sample Preparation: Deparaffinize and rehydrate tissue sections as per standard protocols.
-
Probe Incubation: Incubate the tissue sections with an alkyne- or azide-functionalized probe that targets this compound.
-
Washing: Wash the sections three times with PBS to remove unbound probe.
-
Click Reaction Mix Preparation: Prepare the reaction mix in PBS containing:
-
1-2.5 µM of a fluorescently labeled azide or alkyne (complementary to your probe).
-
5 mM CuSO4.
-
50 mM ascorbic acid (add last, as it initiates the reaction).
-
-
Click Reaction Incubation: Cover the tissue sections with the reaction mix and incubate for 40 minutes at room temperature in a humidified chamber, protected from light.[19]
-
Final Washes: Wash the sections three times with PBS.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI if desired, and mount the coverslips with an anti-fade mounting medium.
-
Imaging: Image the stained tissue sections using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore and DAPI.
Visualizations
Caption: Lysyl Oxidase (LOX) pathway for this compound formation and ECM cross-linking.
Caption: Troubleshooting workflow for improving signal-to-noise in this compound imaging.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. A facile method for fluorescent visualization of newly synthesized fibrous collagen by capturing the this compound aldehyde groups serving as cross-link precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An in situ activity assay for lysyl oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. IF Signal-To-Noise-Ratios | Proteintech Group [ptglab.com]
- 9. biotium.com [biotium.com]
- 10. biorxiv.org [biorxiv.org]
- 11. A Reaction-Based Fluorescent Probe for Imaging of Formaldehyde in Living Cells. | Semantic Scholar [semanticscholar.org]
- 12. A facile method for fluorescent visualization of newly synthesized fibrous collagen by capturing the this compound aldehyde groups serving as cross-link precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemical sensors for imaging total cellular aliphatic aldehydes in live cells - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02025H [pubs.rsc.org]
- 14. Recent progress in fluorescent chemosensors for selective aldehyde detection - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01010A [pubs.rsc.org]
- 15. Fluorescent probes for imaging formaldehyde in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Troubleshooting Fluorescence Microscopy – Labrigger [labrigger.com]
- 18. abcam.com [abcam.com]
- 19. Tunable fluorescent probes for detecting aldehydes in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
Overcoming matrix effects in mass spectrometry analysis of Allysine.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the mass spectrometry analysis of Allysine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest (this compound). These components can include salts, lipids, proteins, and other metabolites. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2] This can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[1][3]
Q2: Why is this compound particularly susceptible to analytical challenges?
A2: this compound's reactive aldehyde group makes it unstable, especially during sample preparation steps like acid hydrolysis.[4] To prevent the loss of this functional group, chemical derivatization is often required before analysis.[4][5] This adds a layer of complexity to the workflow and can introduce its own sources of variability and matrix effects.
Q3: What is derivatization and why is it important for this compound analysis?
A3: Derivatization is the process of chemically modifying an analyte to enhance its analytical properties. For this compound, derivatization is crucial to stabilize the aldehyde group, improve its chromatographic retention, and increase its ionization efficiency for mass spectrometry detection.[4][6][7] Common derivatization strategies for this compound include reaction with agents like p-cresol (B1678582) or 2-naphthol-7-sulfonate to form stable derivatives.[4][5]
Q4: How can I quantify the extent of matrix effects in my this compound assay?
A4: The most common method is the post-extraction spike comparison.[8][9][10] This involves comparing the signal response of this compound spiked into a blank matrix extract (a sample that does not contain the analyte) with the response of this compound in a neat (pure) solvent at the same concentration. The percentage of signal suppression or enhancement can then be calculated.[8]
Troubleshooting Guide
Problem 1: Poor sensitivity or low signal-to-noise for this compound.
| Possible Cause | Suggested Solution |
| Ion Suppression | Co-eluting matrix components are suppressing the this compound signal.[3] |
| * Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[11] | |
| * Optimize Chromatography: Adjust the LC gradient, column chemistry, or mobile phase to better separate this compound from interfering compounds.[1][3] | |
| Inefficient Derivatization | The derivatization reaction may be incomplete. |
| * Optimize Reaction Conditions: Re-evaluate the pH, temperature, reaction time, and reagent concentration for the derivatization step. | |
| Suboptimal MS Parameters | The mass spectrometer settings may not be optimized for the this compound derivative. |
| * Tune Instrument: Infuse the derivatized this compound standard to optimize source parameters (e.g., spray voltage, gas flows, temperature) and MS/MS transition parameters.[12] |
Problem 2: High variability and poor reproducibility in this compound quantification.
| Possible Cause | Suggested Solution |
| Inconsistent Matrix Effects | The degree of ion suppression or enhancement varies between samples.[13] |
| * Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[1][9][14][15] A SIL-IS for this compound will co-elute and experience the same matrix effects, allowing for accurate ratiometric quantification. | |
| * Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples.[13] | |
| Inconsistent Sample Preparation | Variability in sample cleanup or derivatization is introducing errors. |
| * Standardize Protocols: Ensure consistent execution of all sample preparation steps. Consider automating liquid handling steps if possible. | |
| * Monitor Recovery: Use a quality control sample with a known concentration of this compound to monitor the recovery and consistency of the entire analytical process. |
Quantitative Data Summary
The following table summarizes typical recovery and matrix effect values for different sample preparation techniques used in the analysis of small molecules in biological matrices. These values can serve as a general guideline for what to expect.
| Sample Preparation Technique | Typical Analyte Recovery (%) | Typical Matrix Effect (%) | Notes |
| Protein Precipitation (PPT) | 80 - 110 | 30 - 80 | Simple and fast, but often results in significant matrix effects due to insufficient cleanup. |
| Liquid-Liquid Extraction (LLE) | 60 - 90 | 70 - 100 | Good for removing salts and highly polar interferences. Recovery can be variable for polar analytes.[16] |
| Solid-Phase Extraction (SPE) | 70 - 100 | 85 - 110 | Provides cleaner extracts compared to PPT and LLE, leading to reduced matrix effects. |
| HybridSPE®-Phospholipid | 90 - 105 | >95 | Specifically targets the removal of phospholipids, a major source of matrix effects in plasma and serum. |
Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) * 100. A value <100% indicates ion suppression, and >100% indicates ion enhancement.
Experimental Protocols & Visualizations
Experimental Workflow for Overcoming Matrix Effects
The following diagram illustrates a comprehensive workflow for developing a robust LC-MS/MS method for this compound analysis, incorporating strategies to mitigate matrix effects.
Caption: Workflow for this compound analysis with matrix effect mitigation.
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol provides a general procedure for cleaning up plasma samples using mixed-mode cation exchange SPE to reduce matrix components prior to derivatization and LC-MS/MS analysis.
-
Sample Pre-treatment:
-
To 200 µL of plasma, add the stable isotope-labeled internal standard (SIL-IS) for this compound.
-
Acidify the sample by adding 200 µL of 2% formic acid in water.
-
Vortex for 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 1 mL of methanol (B129727) followed by 1 mL of 0.1 M HCl.
-
-
Equilibration:
-
Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove neutral and acidic interferences.
-
Wash the cartridge with 1 mL of methanol to remove lipids and other nonpolar interferences.
-
-
Elution:
-
Elute the this compound and SIL-IS from the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the derivatization reaction buffer.
-
Logical Relationship of Matrix Effect Mitigation Strategies
The following diagram illustrates the logical relationship and hierarchy of different strategies to combat matrix effects in mass spectrometry.
Caption: Proactive vs. Reactive strategies for matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. High sensitivity HPLC method for determination of the this compound concentration in tissue by use of a naphthol derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatographic quantification of this compound as bis-p-cresol derivative in elastin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 7. mdpi.com [mdpi.com]
- 8. What is matrix effect and how is it quantified? [sciex.com]
- 9. benchchem.com [benchchem.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 12. Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. welch-us.com [welch-us.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Measurement of Nepsilon-(carboxymethyl)lysine and Nepsilon-(carboxyethyl)lysine in human plasma protein by stable-isotope-dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
Best practices for the storage and handling of Allysine standards.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Allysine standards. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a user-friendly question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should lyophilized this compound standards be stored?
A1: Lyophilized this compound standards are best stored at low temperatures to ensure long-term stability. For short-term storage (weeks to a few months), -20°C is recommended. For long-term storage (months to years), -80°C is the optimal temperature. It is crucial to protect the standards from moisture, so ensure the vial is tightly sealed.
Q2: What is the proper procedure for reconstituting lyophilized this compound standards?
A2: To reconstitute a lyophilized this compound standard, allow the vial to equilibrate to room temperature before opening to prevent condensation. Briefly centrifuge the vial to ensure all the powder is at the bottom. Add the recommended solvent, typically sterile distilled water or a buffer specified in the product datasheet, to achieve the desired concentration. Gently agitate the vial to dissolve the contents completely. Avoid vigorous shaking, which can cause foaming and potential degradation.
Q3: What solvents are recommended for reconstituting this compound standards?
A3: While sterile distilled water is a common solvent, the choice of solvent may depend on the specific experimental application. For HPLC analysis, the mobile phase or a compatible solvent is often used. It is important to consult the manufacturer's instructions for the specific this compound standard. If solubility is an issue, sterile dilute acetic acid (0.1%) can be considered, but its compatibility with the downstream application must be verified.
Q4: How should reconstituted this compound standard solutions be stored?
A4: Reconstituted this compound solutions are less stable than their lyophilized form. For short-term storage (up to a week), refrigeration at 4°C is generally acceptable. For longer-term storage, it is highly recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the standard.
Q5: What is the stability of this compound in solution?
A5: The stability of this compound in solution is influenced by factors such as pH, temperature, and the presence of other reactive molecules. Due to its aldehyde group, this compound can be susceptible to oxidation and other reactions. It is recommended to use freshly prepared solutions whenever possible. Storing solutions at a slightly acidic pH (around 5-6) in sterile buffers may help prolong storage life.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Signal in HPLC Analysis | Degradation of this compound Standard: Improper storage (e.g., exposure to moisture, repeated freeze-thaw cycles) or use of an old, expired standard. | Use a fresh vial of this compound standard. Ensure proper storage conditions are maintained. Prepare fresh stock solutions. |
| Inefficient Derivatization: Incomplete reaction of this compound with the derivatizing agent. | Optimize derivatization conditions (e.g., temperature, incubation time, reagent concentration) as per the protocol. Ensure all reagents are fresh and properly prepared. | |
| Incorrect HPLC Conditions: Suboptimal mobile phase composition, gradient, or column temperature. | Verify and optimize HPLC parameters. Ensure the column is properly equilibrated and maintained. | |
| Variable or Inconsistent Peak Areas | Pipetting Errors: Inaccurate pipetting of the standard or derivatizing agent. | Calibrate pipettes regularly. Use proper pipetting techniques to ensure accuracy and precision. |
| Incomplete Reconstitution: The lyophilized standard was not fully dissolved. | Ensure the standard is completely dissolved by gentle agitation and visual inspection before use. | |
| Sample Evaporation: Evaporation of solvent from the vial or autosampler. | Keep vials tightly capped. Use appropriate autosampler vial caps (B75204) and seals. | |
| Poor Standard Curve Linearity | Incorrect Standard Dilutions: Errors in the serial dilution of the stock standard solution. | Prepare fresh serial dilutions carefully. Use calibrated pipettes and high-quality diluents. |
| Detector Saturation: The concentration of the highest standard point is too high for the detector's linear range. | Adjust the concentration range of the standard curve. Dilute the highest concentration standards. | |
| Non-specific Interactions: Interference from components in the sample matrix or buffer. | Use a matrix-matched standard curve if analyzing complex samples. | |
| Presence of Unexpected Peaks | Contamination: Contamination of the solvent, reagents, or glassware. | Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned. |
| Degradation Products: Formation of this compound degradation products during storage or sample preparation. | Minimize the time the reconstituted standard is kept at room temperature. Store aliquots at -80°C. | |
| Side Reactions during Derivatization: Formation of by-products during the derivatization step. | Follow the derivatization protocol precisely. Investigate the effect of reaction time and temperature on by-product formation. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound Standard
Objective: To prepare a stock solution of this compound standard from a lyophilized powder.
Materials:
-
Vial of lyophilized this compound standard
-
Sterile, distilled water or recommended buffer
-
Calibrated micropipettes and sterile tips
-
Vortex mixer (optional)
-
Microcentrifuge
Methodology:
-
Allow the vial of lyophilized this compound standard to reach room temperature before opening.
-
Briefly centrifuge the vial at a low speed (e.g., 2000 x g for 1 minute) to collect all the powder at the bottom.
-
Carefully open the vial.
-
Using a calibrated micropipette, add the specified volume of sterile, distilled water or recommended buffer to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Recap the vial and gently agitate or vortex at a low speed to ensure the powder is completely dissolved. Avoid vigorous shaking.
-
Visually inspect the solution to ensure there are no particulates.
-
For immediate use, proceed with dilutions. For storage, aliquot the stock solution into single-use polypropylene (B1209903) tubes and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Standard Curve for HPLC Analysis
Objective: To prepare a series of this compound standards for generating a standard curve for quantification by HPLC.
Materials:
-
Reconstituted this compound stock solution (e.g., 1 mg/mL)
-
Diluent (e.g., mobile phase A or a compatible buffer)
-
Calibrated micropipettes and sterile tips
-
Microcentrifuge tubes
Methodology:
-
Label a series of microcentrifuge tubes for each standard curve point (e.g., S1 to S7).
-
Prepare the highest concentration standard (S1) by diluting the stock solution. For example, to prepare a 100 µg/mL standard, mix 10 µL of the 1 mg/mL stock with 90 µL of diluent.
-
Perform serial dilutions to prepare the remaining standards. For a 2-fold serial dilution:
-
Add 50 µL of diluent to tubes S2 through S7.
-
Transfer 50 µL from S1 to S2, mix well.
-
Transfer 50 µL from S2 to S3, mix well.
-
Continue this process down to S7.
-
-
The resulting concentrations will be, for example: 100, 50, 25, 12.5, 6.25, 3.125, and 1.56 µg/mL.
-
Include a blank sample (S0) containing only the diluent.
-
Proceed with the derivatization protocol (if required) and HPLC analysis.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for inconsistent this compound results.
How to address non-specific binding in Allysine immunoassays?
Welcome to the technical support center for allysine immunoassays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address common issues, with a focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: We are observing high background in our this compound ELISA. What are the likely causes?
High background in an this compound immunoassay can stem from several factors. The primary reasons are often insufficient blocking of the microplate surface or inadequate washing steps, which fail to remove all unbound reagents.[1][2][3] Given that this compound is a reactive aldehyde, there's also a possibility of non-specific covalent binding to proteins in your sample or on the plate surface. Other potential causes include using too high a concentration of primary or secondary antibodies, cross-reactivity of antibodies with components in the blocking buffer, or contamination of reagents.[1][4]
Q2: How can the reactive nature of this compound contribute to non-specific binding?
This compound possesses a reactive aldehyde group. This functional group can potentially form Schiff bases with primary amines (e.g., lysine (B10760008) residues) on proteins present in the sample matrix or used as blocking agents. This covalent binding is a form of non-specific interaction that can lead to high background signals that are difficult to wash away. Therefore, careful selection of blocking agents and optimization of assay conditions are crucial.
Q3: Which blocking buffers are recommended for an this compound immunoassay?
There is no single best blocking buffer for all assays, and empirical testing is often necessary.[5] However, for small molecule assays, and particularly for a reactive molecule like this compound, it's advisable to test a range of protein-based and non-protein blockers.
-
Protein-based blockers: Bovine Serum Albumin (BSA) and non-fat dry milk are common choices.[6] Casein has also been shown to be a highly effective blocker, sometimes outperforming BSA.[7] Normal serum from the same species as the secondary antibody can also be very effective.[4]
-
Non-protein blockers: Synthetic options like Polyvinyl Alcohol (PVA) or commercial protein-free blockers can be advantageous as they are less likely to cross-react with antibodies.[8]
It is crucial to optimize the concentration of the chosen blocking agent.[1][9]
Q4: Can you provide a starting point for optimizing the washing protocol?
A robust washing protocol is critical for reducing background.[6][10] Here are some key parameters to optimize:
-
Number of Washes: Typically, 3-5 wash cycles are recommended after each incubation step.[10][11]
-
Wash Volume: Ensure the volume is sufficient to cover the entire well surface; 300 µL per well is a common starting point for 96-well plates.[11]
-
Soak Time: Introducing a short soak time (e.g., 30 seconds) during each wash can help to dislodge weakly bound molecules.[1]
-
Detergent: The inclusion of a non-ionic detergent like Tween-20 (0.05% - 0.1% v/v) in the wash buffer is highly recommended to disrupt non-specific hydrophobic interactions.[12][13]
Troubleshooting Guides
High Background Signal
If you are experiencing a high background signal, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for high background signals.
Experimental Protocols
Protocol 1: Optimizing Blocking Buffer Conditions
This protocol outlines a method for testing different blocking agents and their concentrations to minimize non-specific binding.
-
Plate Coating: Coat a 96-well microplate with your this compound conjugate or capture antibody as per your standard protocol.
-
Prepare Blocking Buffers: Prepare a panel of blocking buffers to be tested. See the table below for examples.
-
Blocking Step:
-
Wash the coated plate twice with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of each prepared blocking buffer to different sets of wells. Include a "no block" control.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Assay Procedure:
-
Wash the plate as per your standard protocol.
-
Perform the rest of your ELISA protocol on all wells simultaneously. Crucially, include "background" wells for each blocking condition that do not receive the primary antibody.
-
-
Data Analysis:
-
Measure the optical density (OD) at the appropriate wavelength.
-
Calculate the signal-to-noise (S/N) ratio for each blocking buffer: S/N = (OD of positive control) / (OD of background control).
-
Select the blocking buffer that provides the highest S/N ratio.
-
Caption: Workflow for optimizing the blocking buffer.
Protocol 2: Optimizing Wash Steps
This protocol helps determine the optimal number of washes and the composition of the wash buffer.
-
Plate Preparation: Coat and block a 96-well plate using your now-optimized blocking buffer.
-
Run Assay up to First Wash: Proceed with your immunoassay up to the first washing step after adding the primary or secondary antibody.
-
Washing Protocol Variation:
-
Divide the plate into sections to test different numbers of wash cycles (e.g., 3, 4, 5, and 6 washes).
-
Within these sections, test different wash buffers (e.g., PBS-T with 0.05% vs. 0.1% Tween-20).
-
For each wash cycle, add 300 µL of the respective wash buffer, incubate for 30 seconds (soak time), and then aspirate.
-
-
Complete the Assay: After the varied washing steps, complete the remainder of the ELISA protocol uniformly across all wells.
-
Data Analysis: Measure the OD and calculate the S/N ratio for each wash condition. The optimal condition will be the one that minimizes the background OD without significantly reducing the signal from the positive control wells.
Quantitative Data
The following tables provide examples of how different blocking agents and wash conditions can affect the signal and background in an ELISA. While not specific to this compound, they illustrate the principles of optimization.
Table 1: Comparison of Different Blocking Agents
This table shows the effectiveness of various blocking agents in reducing non-specific binding. Data is adapted from a study comparing blocking agents for antibody microarray-based immunoassays.[8]
| Blocking Agent | Surface Chemistry | Background Intensity (a.u.) | Net Signal Intensity (a.u.) |
| 1% BSA | GPS | 1500 | 8000 |
| 1% BSA | Nitrocellulose | 2500 | 12000 |
| 5% Non-fat Milk | GPS | 1200 | 7500 |
| 5% Non-fat Milk | Nitrocellulose | 2000 | 15000 |
| Protein-Free Blocker | GPS | 800 | 9000 |
| Protein-Free Blocker | Nitrocellulose | 1500 | 10000 |
Data is illustrative and adapted from a study on antibody microarrays. Absolute values will vary by assay.
Table 2: Effect of Wash Cycles on Signal-to-Noise Ratio
This table demonstrates how increasing the number of wash cycles can improve the signal-to-noise ratio.
| Number of Wash Cycles | Background OD | Signal OD | Signal-to-Noise Ratio |
| 2 | 0.350 | 1.850 | 5.3 |
| 3 | 0.200 | 1.800 | 9.0 |
| 4 | 0.120 | 1.780 | 14.8 |
| 5 | 0.080 | 1.750 | 21.9 |
| 6 | 0.075 | 1.650 | 22.0 |
This data is hypothetical and for illustrative purposes.
By systematically addressing each potential cause of non-specific binding, you can significantly improve the quality and reliability of your this compound immunoassay data.
References
- 1. arp1.com [arp1.com]
- 2. blog.abclonal.com [blog.abclonal.com]
- 3. biocompare.com [biocompare.com]
- 4. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 5. hiyka.com [hiyka.com]
- 6. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Comparison of blocking reagents for antibody microarray-based immunoassays on glass and paper membrane substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 10. How to Optimize Microplate Washing for ELISA and Cell-Based Assays [labx.com]
- 11. bosterbio.com [bosterbio.com]
- 12. seracare.com [seracare.com]
- 13. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
Refinements to the derivatization protocol for Allysine analysis.
Welcome to the technical support center for allysine analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the derivatization protocol for this compound and to offer solutions to common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for this compound analysis?
A1: this compound, or α-aminoadipic-δ-semialdehyde, contains a reactive aldehyde group. This functional group is unstable during standard protein acid hydrolysis conditions, which are necessary to break down proteins into their constituent amino acids for analysis.[1] Derivatization is required to convert the aldehyde into a stable derivative that can withstand hydrolysis and be readily detected and quantified by methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Q2: What are the common derivatization reagents for this compound analysis?
A2: Several reagents are used for this compound derivatization, each with its own advantages and disadvantages. Common reagents include:
-
p-Cresol (B1678582): Reacts with this compound during acid hydrolysis to form a stable bis-p-cresol derivative, which can be detected by UV-HPLC.[2]
-
2-Naphthol-7-sulfonate: Forms a fluorescent bis-naphthol derivative with this compound under hydrolysis conditions, offering higher sensitivity compared to the p-cresol method.[1][3]
-
o-Phthalaldehyde (OPA): A common reagent for primary amines that forms fluorescent derivatives. However, OPA derivatives can be unstable, requiring careful control of reaction and injection times.[4][5][6][7][8]* Phenylisothiocyanate (PITC): Also known as Edman's reagent, PITC reacts with primary and secondary amines to form stable phenylthiocarbamyl (PTC) derivatives suitable for HPLC-UV analysis. [9][10][11][12] Q3: Which analytical technique is best for quantifying derivatized this compound?
A3: The choice of analytical technique depends on the required sensitivity and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a widely used and robust method for quantifying derivatized this compound. [1][2][13]* Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for highly sensitive and selective quantification, especially in complex biological samples. [13][14]It can also be used for the analysis of underivatized this compound metabolites in some cases. [14] Q4: Can I quantify this compound without derivatization?
A4: Direct quantification of this compound without derivatization is challenging due to its instability. [1]However, some LC-MS/MS methods can indirectly quantify this compound by measuring its equilibrium product, piperideine-6-carboxylate (P6C), or other related underivatized metabolites. [1][14]
Troubleshooting Guides
This section provides solutions to common problems encountered during the derivatization and analysis of this compound.
Issue 1: Low or No this compound Derivative Peak in HPLC/LC-MS
| Possible Cause | Troubleshooting Steps |
| Incomplete Derivatization | 1. Verify Reagent Quality and Concentration: Prepare fresh derivatization reagent. Ensure the correct molar excess of the reagent to the sample is used. For example, with 2-naphthol-7-sulfonate, a concentration of 40 mg for 25 mg of tissue was found to be optimal. [1] 2. Optimize Reaction Conditions: Ensure the correct temperature and reaction time are used as specified in the protocol. For p-cresol derivatization, acid hydrolysis is typically carried out at 110°C for 48 hours. [2]For 2-naphthol-7-sulfonate, the reaction occurs during acid hydrolysis at 110°C for 24 hours. [1][3] 3. Check pH: For reagents like OPA and PITC, the reaction pH is critical. Ensure the buffer pH is within the optimal range for the specific reagent. |
| Derivative Instability | 1. Control Reaction and Injection Time: OPA derivatives are known to be unstable. [4][6][7]It is crucial to have a consistent and optimized time between derivatization and injection. Automated in-needle derivatization can help mitigate this issue. [4] 2. Storage Conditions: Analyze samples as quickly as possible after derivatization. If storage is necessary, investigate the stability of the specific derivative at different temperatures (e.g., 4°C or -20°C). |
| Degradation during Hydrolysis | 1. Use a Stable Derivative: Select a derivatization method that forms a product stable under acid hydrolysis conditions, such as the bis-p-cresol or bis-naphthol derivatives. [1][2]Reductive amination can also produce acid-stable derivatives, but some conjugates (e.g., with fluoresceinamine) have been reported to be unstable. [1] |
| Sample Matrix Effects | 1. Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering substances from the sample matrix before derivatization and analysis. [15] 2. Use a Guard Column: A guard column can protect the analytical column from strongly adsorbed sample constituents that may cause peak distortion. [15] |
Issue 2: Poor Peak Shape or Resolution
| Possible Cause | Troubleshooting Steps |
| Co-elution with Interfering Peaks | 1. Optimize Chromatographic Conditions: Adjust the mobile phase composition, gradient, or flow rate to improve the separation of the this compound derivative from other components. 2. Improve Sample Cleanup: Enhanced sample preparation, such as using a more selective SPE cartridge, can remove interfering compounds. [15] |
| Column Contamination | 1. Flush the Column: Wash the column with a strong solvent to remove contaminants. 2. Use a Guard Column: A guard column will trap contaminants before they reach the analytical column. [15] |
| Inappropriate Mobile Phase | 1. Check Mobile Phase Compatibility: Ensure the sample solvent is compatible with the mobile phase to avoid peak distortion. Ideally, the sample should be dissolved in the initial mobile phase. [16] 2. Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent bubble formation in the system. |
Experimental Protocols
Protocol 1: this compound Derivatization with 2-Naphthol-7-sulfonate for HPLC Analysis
This method is based on the protocol described by Waghorn et al. and offers high sensitivity. [1] Methodology:
-
Place the tissue sample (e.g., 25 mg dry weight) in a hydrolysis tube.
-
Add 40 mg of sodium 2-naphthol-7-sulfonate and 1 mL of 6M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After hydrolysis, cool the sample and neutralize it with 6M NaOH.
-
Filter the sample through a 0.22 µm filter before injection into the HPLC system.
-
Analyze the fluorescent bis-naphthol derivative of this compound (AL-NP) by reverse-phase HPLC with fluorescence detection.
Workflow Diagram:
Caption: Workflow for this compound derivatization with 2-naphthol-7-sulfonate.
Protocol 2: this compound Derivatization with p-Cresol for HPLC Analysis
This protocol is adapted from the method described by Umeda et al. [2] Methodology:
-
Place the elastin-containing tissue sample in a hydrolysis tube.
-
Add 6N HCl containing 5% (w/v) p-cresol.
-
Seal the tube and heat at 110°C for 48 hours.
-
After hydrolysis, cool the sample.
-
Prepare the sample for HPLC analysis, which may include a drying step and redissolving in a suitable solvent.
-
Analyze the bis-p-cresol derivative of this compound by reverse-phase HPLC with UV detection.
Workflow Diagram:
References
- 1. High sensitivity HPLC method for determination of the this compound concentration in tissue by use of a naphthol derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic quantification of this compound as bis-p-cresol derivative in elastin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. Derivatization and chromatographic behavior of the o-phthaldialdehyde amino acid derivatives obtained with various SH-group-containing additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Lysine Quantification Methods for Research and Biotech Use [metabolomics.creative-proteomics.com]
- 14. Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. web.vscht.cz [web.vscht.cz]
Strategies to enhance the stability of Allysine in biological samples.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with allysine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the stability of this compound in your biological samples and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it unstable in biological samples?
This compound, or α-aminoadipic-δ-semialdehyde, is a reactive aldehyde derivative of lysine (B10760008). It is formed by the enzymatic oxidation of lysine residues in proteins like collagen and elastin (B1584352) by lysyl oxidase (LOX).[1][2] Its instability stems from the high reactivity of its aldehyde group, which can readily participate in several reactions:
-
Cross-linking: this compound is a crucial intermediate in the formation of cross-links in collagen and elastin, where it reacts with other this compound residues or lysine residues.[2]
-
Aldol (B89426) Condensation: Two this compound molecules can undergo an aldol condensation reaction.
-
Schiff Base Formation: The aldehyde group can react with primary amines to form unstable Schiff bases.
-
Oxidation: this compound can be further oxidized to α-aminoadipic acid.[3]
-
Cyclization: The semialdehyde form can exist in equilibrium with a cyclic derivative.[4]
These reactions lead to the loss of free this compound in biological samples, making its accurate quantification challenging.
Q2: What are the primary strategies to enhance this compound stability for analysis?
The most effective strategy to stabilize this compound is through chemical derivatization of its reactive aldehyde group. This process converts the unstable aldehyde into a stable derivative that can be readily quantified, typically by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The main derivatization approaches are:
-
Reaction with Phenolic Compounds: this compound can be derivatized with phenolic compounds like p-cresol (B1678582) or 2-naphthol-7-sulfonate under acidic conditions to form stable bis-adducts.[1][5]
-
Reduction to a Stable Alcohol: The aldehyde group can be reduced to a more stable primary alcohol (6-hydroxynorleucine) using a reducing agent like sodium borohydride.[4]
-
Reductive Amination: This involves the reaction of this compound with an amine to form a Schiff base, which is then reduced to a stable secondary amine.
Q3: Which derivatization method offers the highest sensitivity for this compound quantification?
Derivatization with 2-naphthol-7-sulfonate followed by HPLC with fluorescence detection is significantly more sensitive than the p-cresol method. The 2-naphthol-7-sulfonate derivative is fluorescent, allowing for a much lower limit of detection.[1][6]
Troubleshooting Guide
Issue 1: Low or no detectable this compound in my samples.
| Potential Cause | Troubleshooting Suggestion |
| This compound Degradation During Sample Handling/Storage | This compound is unstable. Process samples as quickly as possible. If storage is necessary, freeze them immediately at -80°C. Avoid repeated freeze-thaw cycles. |
| Incomplete Derivatization | - Reagent Concentration: Ensure the derivatizing agent is in sufficient excess. For the 2-naphthol-7-sulfonate method, using 40 mg per 25 mg of tissue has been shown to be optimal.[1] - Reaction Time and Temperature: Adhere strictly to the recommended reaction times and temperatures in the protocol. For both p-cresol and 2-naphthol-7-sulfonate methods, heating at 110°C for 24-48 hours is typical.[1][5] - pH: The pH of the reaction is critical. For instance, reductive amination is more efficient under acidic conditions. |
| Inefficient Extraction of Derivatized this compound | Review your extraction protocol. Ensure the solvent used is appropriate for the derivatized this compound. |
| Low this compound Content in the Sample | The biological sample may inherently have low levels of this compound. Consider using a more sensitive detection method, such as switching from UV to fluorescence detection by using 2-naphthol-7-sulfonate instead of p-cresol.[1] |
Issue 2: High background or interfering peaks in my chromatogram.
| Potential Cause | Troubleshooting Suggestion |
| Contaminants in Reagents or Solvents | Use high-purity, HPLC-grade reagents and solvents. Run a blank (all reagents without the sample) to identify any contaminating peaks. |
| Incomplete Reaction or Side Reactions | Optimize derivatization conditions (time, temperature, reagent concentration) to maximize the yield of the desired derivative and minimize side products. |
| Matrix Effects from the Biological Sample | - Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to clean up the sample before derivatization or HPLC analysis. - HPLC Gradient Optimization: Adjust the mobile phase gradient to better separate the peak of interest from interfering matrix components. |
| Non-specific Binding to the HPLC Column | Use a guard column to protect your analytical column. Ensure the mobile phase is compatible with your column and sample. |
Issue 3: Poor reproducibility between replicate samples.
| Potential Cause | Troubleshooting Suggestion |
| Inconsistent Sample Homogenization | Ensure that tissue samples are thoroughly and consistently homogenized to achieve a uniform distribution of this compound. |
| Pipetting Errors | Calibrate your pipettes regularly. Be meticulous when adding reagents, especially for the derivatization step. |
| Variability in Reaction Conditions | Use a reliable heating block or oven that maintains a consistent temperature. Ensure all samples are heated for the exact same duration. |
| Inconsistent Sample Neutralization | After acid hydrolysis and derivatization, ensure that all samples are neutralized to the same pH before HPLC injection.[1] |
Quantitative Data Summary
The following tables summarize key quantitative data for the two primary derivatization methods for this compound analysis.
Table 1: Comparison of this compound Derivatization and Detection Methods
| Parameter | p-Cresol Method | 2-Naphthol-7-Sulfonate Method | Reference |
| Detection Method | HPLC-UV | HPLC-Fluorescence | [1] |
| Limit of Detection (LOD) | 58 pmol | 0.02 pmol | [1][5] |
| Limit of Quantification (LOQ) | 0.63 pmol | Not explicitly stated, but lower than p-cresol method | [1] |
| Sensitivity Comparison | - | ~8 times more sensitive than the p-cresol method | [1] |
Table 2: Recovery Rates for the 2-Naphthol-7-Sulfonate Derivatization Method
| Analyte Concentration Range | Recovery Rate | Reference |
| 0.35 – 175 pmol | 88–100% | [1][6] |
Experimental Protocols
Protocol 1: this compound Derivatization with 2-Naphthol-7-Sulfonate for HPLC-Fluorescence Analysis
This protocol is adapted from Waghorn et al. and is suitable for tissue samples.[1]
Materials:
-
High-pressure reaction tubes with Teflon caps
-
Porcine aorta or other tissue sample
-
Internal standard (e.g., 4 mM fluorescein)
-
12 M Hydrochloric acid (HCl)
-
Sodium 2-naphthol-7-sulfonate
-
6 M Sodium hydroxide (B78521) (NaOH)
-
HPLC system with a fluorescence detector and a C8 reverse-phase column
Procedure:
-
Place the tissue sample (e.g., 5-50 mg of porcine aorta) into a high-pressure reaction tube.
-
Add 100 µL of 4 mM fluorescein (B123965) as an internal standard.
-
Add 900 µL of water.
-
Add 1 mL of 12 M HCl.
-
Add 40 mg of sodium 2-naphthol-7-sulfonate.
-
Cap the reaction vessel tightly with a Teflon cap.
-
Heat the reaction at 110°C for 24 hours.
-
Cool the reaction solution to room temperature.
-
Neutralize the solution with 6 M NaOH.
-
Analyze the sample by HPLC with fluorescence detection (excitation λ = 254 nm, emission λ = 310 nm).
Protocol 2: this compound Derivatization with p-Cresol for HPLC-UV Analysis
This protocol is based on the method described by Umeda et al.[5]
Materials:
-
Tissue sample (e.g., elastin-rich tissue)
-
6 N HCl containing 5% (w/v) p-cresol
-
Heating block or oven
-
HPLC system with a UV detector
Procedure:
-
Place the tissue sample in a hydrolysis tube.
-
Add a sufficient volume of 6 N HCl containing 5% (w/v) p-cresol to fully submerge the sample.
-
Seal the tube under vacuum or flush with nitrogen to prevent oxidation.
-
Heat the sample at 110°C for 48 hours to facilitate both protein hydrolysis and derivatization.
-
After hydrolysis, cool the sample and remove the acid (e.g., by evaporation under vacuum).
-
Reconstitute the sample in a suitable buffer for HPLC analysis.
-
Analyze by reverse-phase HPLC with UV detection.
Visualizations
References
- 1. High sensitivity HPLC method for determination of the this compound concentration in tissue by use of a naphthol derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. This compound and α-Aminoadipic Acid as Markers of the Glyco-Oxidative Damage to Human Serum Albumin under Pathological Glucose Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. High-performance liquid chromatographic quantification of this compound as bis-p-cresol derivative in elastin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High sensitivity HPLC method for determination of the this compound concentration in tissue by use of a naphthol derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Revolutionizing Fibrosis Research: A Comparative Guide to a Novel Allysine-Detecting Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
The detection and quantification of allysine, a key biomarker for fibrogenesis and other pathological conditions, is critical for advancing our understanding of disease progression and for the development of novel therapeutics. This compound is an aldehyde derivative of lysine, formed through the enzymatic action of lysyl oxidase on collagen and elastin (B1584352).[1][2] Its presence is a hallmark of the cross-linking of extracellular matrix proteins, a pivotal process in the development of fibrosis.[1] This guide provides a comprehensive comparison of a novel fluorescent probe, Probe B2, with existing methodologies for this compound detection, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis of this compound Detection Methods
The following table summarizes the performance of the novel fluorescent probe, Probe B2, against other widely used methods for this compound detection.
| Method | Probe/Reagent | Detection Principle | Reported Performance | Primary Application |
| Novel Fluorescent Probe | Probe B2 | Fluorogenic response upon conjugation with this compound.[3][4][5] | Imaging Contrast: ~260–2600-fold ratio for fibrosis-to-control detection.[3][4][5] | In situ imaging of fibrosis, evaluation of anti-fibrosis drugs.[3][4][5] |
| Fluorescent Probe | Diaminofluorescein-FM (DAF-FM) | Covalent binding to this compound aldehyde groups, leading to fluorescence.[6][7] | Qualitative visualization of newly synthesized collagen fibers.[6][7] | Fluorescent staining of collagen fibers in tissues.[6][7] |
| High-Performance Liquid Chromatography (HPLC) | Sodium 2-naphthol-7-sulfonate | Derivatization of this compound to a fluorescent bis-naphthol product for HPLC detection.[8][9][10] | Limit of Detection (LOD): 0.02 pmol.[8][9][10] | Quantitative analysis of total this compound concentration in tissue homogenates.[8][9] |
| High-Performance Liquid Chromatography (HPLC) | p-Cresol | Derivatization of this compound to a bis-p-cresol derivative for HPLC-UV detection.[11] | Limit of Detection (LOD): 58 pmol.[11] | Quantification of this compound in elastin.[11] |
| Histological Staining | Masson's Trichrome Stain | Differential staining of collagen (blue/green), cytoplasm (red), and nuclei (dark brown/black).[12][13] | Qualitative and semi-quantitative assessment of fibrosis.[12] | Histopathological evaluation of fibrosis in tissue sections.[12][13] |
Visualizing the Biological and Experimental Context
To better understand the role of this compound and the application of fluorescent probes, the following diagrams illustrate the this compound formation pathway and a general workflow for fluorescent probe-based detection.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Reactome | Formation of this compound by LOX [reactome.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An this compound-Conjugatable Probe for Fluorogenically Imaging Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A facile method for fluorescent visualization of newly synthesized fibrous collagen by capturing the this compound aldehyde groups serving as cross-link precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. High sensitivity HPLC method for determination of the this compound concentration in tissue by use of a naphthol derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High sensitivity HPLC method for determination of the this compound concentration in tissue by use of a naphthol derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-performance liquid chromatographic quantification of this compound as bis-p-cresol derivative in elastin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ihisto.io [ihisto.io]
A Comparative Guide to Allysine and Hydroxyallysine Pathways in Collagen Cross-Linking
For Researchers, Scientists, and Drug Development Professionals
The structural integrity and biomechanical properties of vertebrate tissues are critically dependent on the covalent cross-linking of collagen fibrils. This process, essential for the stability of the extracellular matrix, is primarily mediated through two distinct enzymatic pathways: the allysine pathway and the hydroxythis compound pathway. The predominance of one pathway over the other is tissue-specific and results in significant differences in the types of cross-links formed, which in turn dictates the mechanical characteristics of the tissue. This guide provides a detailed comparison of these two pathways, supported by quantitative data, experimental protocols, and pathway visualizations to aid in research and therapeutic development.
Biochemical Pathways: A Tale of Two Aldehydes
Collagen cross-linking is initiated by the action of lysyl oxidase (LOX), a copper-dependent enzyme that catalyzes the oxidative deamination of specific lysine (B10760008) or hydroxylysine residues in the telopeptide regions of collagen molecules. This enzymatic reaction gives rise to reactive aldehydes, this compound and hydroxythis compound, which are the precursors for the formation of covalent cross-links.
The This compound pathway is initiated when lysyl oxidase acts on a lysine residue, forming this compound. This pathway is the predominant cross-linking mechanism in tissues such as skin and cornea.[1] The subsequent reactions in the this compound pathway lead to the formation of divalent cross-links, and the mature cross-links are thought to involve complex structures, with some evidence suggesting that previously identified histidine-containing cross-links may be laboratory artifacts.[2]
The hydroxythis compound pathway , on the other hand, begins with the hydroxylation of a lysine residue to hydroxylysine by the enzyme lysyl hydroxylase. Lysyl oxidase then acts on this hydroxylysine to form hydroxythis compound.[1] This pathway is prevalent in most connective tissues, including bone, cartilage, tendon, and ligaments, and leads to the formation of more stable, trivalent 3-hydroxypyridinium (B1257355) cross-links, namely pyridinoline (B42742) (PYD) and deoxypyridinoline (B1589748) (DPD).[1][3]
Quantitative Comparison: Tissue Distribution and Mechanical Properties
The differential expression and activity of lysyl hydroxylase are key determinants of which cross-linking pathway predominates in a given tissue. This, in turn, has a profound impact on the tissue's mechanical properties.
| Parameter | This compound Pathway | Hydroxythis compound Pathway |
| Primary Tissues | Skin, Cornea, Rat Tail Tendon[1][3] | Bone, Cartilage, Tendon, Ligament, Dentin[1][3] |
| Key Enzyme | Lysyl Oxidase (LOX) | Lysyl Hydroxylase, Lysyl Oxidase (LOX) |
| Primary Aldehyde | This compound | Hydroxythis compound |
| Resulting Cross-links | Primarily Divalent (e.g., this compound aldol)[2] | Divalent intermediates maturing to Trivalent (Pyridinoline, Deoxypyridinoline)[1] |
| Mechanical Properties | Contributes to tissue elasticity and flexibility.[4] | Confers high tensile strength and thermal stability.[5] |
Table 1: Comparison of this compound and Hydroxythis compound Pathway Characteristics.
| Tissue | Predominant Pathway | Key Cross-link Type | Tensile Strength (MPa) | Thermal Denaturation Onset (°C) |
| Bovine Cornea | This compound | Divalent | ~1.1[6] | ~60[7] |
| Bovine Skin | This compound | Divalent | ~5.22 (native collagen)[8] | - |
| Bovine Tendon | Hydroxythis compound | Trivalent | Significantly higher than skin | - |
| Bovine Sclera | Hydroxythis compound | Trivalent | - | ~58[7] |
| Human Bone | Hydroxythis compound | Trivalent | - | - |
| Human Cartilage | Hydroxythis compound | Trivalent | - | - |
Table 2: Quantitative Comparison of Tissue Properties. (Note: Direct comparative data for all parameters across all tissues from a single source is limited. Values are indicative and sourced from various studies.)
Experimental Protocols
The analysis and quantification of collagen cross-links are essential for understanding tissue biology and pathology. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary techniques employed for this purpose.
Protocol 1: HPLC Analysis of Pyridinoline Cross-links
This protocol outlines a general procedure for the quantification of pyridinoline (PYD) and deoxypyridinoline (DPD) cross-links, which are fluorescent markers of the hydroxythis compound pathway.
1. Sample Preparation (Hydrolysis):
-
Lyophilize tissue samples to determine dry weight.
-
Hydrolyze a known amount of dried tissue (typically 1-5 mg) in 6 M HCl at 110°C for 18-24 hours in a sealed, vacuum-purged tube.
-
After hydrolysis, evaporate the HCl under vacuum.
-
Re-dissolve the hydrolysate in a suitable buffer, such as 1% heptafluorobutyric acid (HFBA).
2. Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.01 M HFBA in water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 10-30% B over 30 minutes).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20-100 µL.
3. Detection:
-
Use a fluorescence detector with an excitation wavelength of ~297 nm and an emission wavelength of ~395 nm for PYD and DPD.
4. Quantification:
-
Quantify the cross-links by comparing the peak areas of the samples to those of known concentrations of purified PYD and DPD standards.
-
Normalize the results to the collagen content of the tissue, often estimated by hydroxyproline (B1673980) content.
Protocol 2: Mass Spectrometry-Based Identification of Cross-Linked Peptides
This protocol provides a general workflow for the identification of collagen cross-linked peptides using LC-MS/MS.
1. Sample Preparation and Digestion:
-
Solubilize and denature the collagen from the tissue sample.
-
For immature, reducible cross-links, a reduction step with sodium borohydride (B1222165) (NaBH₄) is necessary to stabilize the cross-links prior to analysis.[9]
-
Digest the collagen with a specific protease, such as trypsin or cathepsin K, to generate peptides.[10] The choice of enzyme will depend on the specific cross-links of interest.
2. Liquid Chromatography (LC) Separation:
-
Column: A C8 or C18 capillary column is typically used.[10]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in an organic solvent mixture (e.g., acetonitrile/n-propanol).[10]
-
Gradient: A suitable gradient of increasing organic solvent concentration is used to elute the peptides.
-
The eluent is directly introduced into the mass spectrometer.
3. Mass Spectrometry (MS) and MS/MS Analysis:
-
Ionization: Electrospray ionization (ESI) is commonly used.
-
MS Scan: Acquire full scan mass spectra to detect the parent ions of the cross-linked peptides. Cross-linked peptides will have a characteristic mass resulting from the combination of two or more peptide chains.
-
MS/MS Scan: Select the parent ions of interest for fragmentation (e.g., using collision-induced dissociation). The fragmentation pattern provides sequence information for the constituent peptides of the cross-link.
4. Data Analysis:
-
Use specialized software to search the MS/MS data against a collagen sequence database to identify the cross-linked peptides and pinpoint the exact sites of cross-linking.
Conclusion
The this compound and hydroxythis compound pathways of collagen cross-linking are fundamental determinants of the architectural and mechanical properties of connective tissues. The hydroxythis compound pathway, with its formation of stable, trivalent pyridinoline cross-links, is crucial for tissues that bear significant mechanical loads. In contrast, the this compound pathway contributes to the unique properties of tissues like skin and cornea. A thorough understanding of these pathways and the ability to accurately quantify their respective cross-links are vital for advancing our knowledge of tissue biology, the pathogenesis of diseases such as fibrosis and osteoporosis, and for the development of novel therapeutic strategies targeting the extracellular matrix.
References
- 1. annualreviews.org [annualreviews.org]
- 2. Analyses of lysine aldehyde cross-linking in collagen reveal that the mature cross-link histidinohydroxylysinonorleucine is an artifact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of hydroxypyridinium crosslinks in collagen by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tudelft.nl [tudelft.nl]
- 5. medcellpharma.com [medcellpharma.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Advances in collagen cross-link analysis - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Allysine as a Biomarker for Liver Fibrosis: A Comparison Guide
Introduction
Liver fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins in the liver, is the common result of chronic liver injury from various causes, including viral hepatitis, alcohol abuse, and metabolic dysfunction-associated steatotic liver disease (MASLD). The accurate staging of fibrosis is crucial for prognosis and guiding therapeutic decisions. While liver biopsy remains the gold standard, its invasive nature, cost, and potential for sampling error have driven the search for reliable non-invasive biomarkers.
This guide evaluates Allysine, a direct indicator of active fibrogenesis, as an emerging biomarker for liver fibrosis. We will explore its underlying mechanism, methods for its quantification, and objectively compare its potential with established non-invasive alternatives, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals working to advance the diagnosis and treatment of chronic liver disease.
This compound: A Direct Marker of Active Fibrogenesis
This compound is an aldehyde derivative of lysine, formed as a critical step in the cross-linking of collagen and elastin (B1584352) fibers, the primary components of fibrotic scars. This conversion is catalyzed by the enzyme lysyl oxidase (LOX), whose activity is upregulated during active fibrosis.[1] Therefore, the presence of this compound in tissues is a direct biochemical indicator of the ongoing process of matrix deposition, or fibrogenesis. This makes this compound a potentially highly specific marker for active disease, a feature that may not be captured by markers that reflect inflammation or the breakdown of established fibrotic tissue.
Signaling Pathway of this compound Formation in Fibrosis
The formation of this compound is a key event in the maturation of collagen fibers, which provides tensile strength to the fibrotic scar. The pathway is initiated by fibrogenic stimuli, such as transforming growth factor-beta (TGF-β), which activate hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver. Activated HSCs synthesize and secrete procollagen, which is then enzymatically modified by LOX in the extracellular space to form this compound, enabling covalent cross-links that stabilize the ECM.
Performance Comparison: this compound vs. Alternative Biomarkers
A major challenge in evaluating this compound is the lack of established diagnostic accuracy data (e.g., AUROC, sensitivity, specificity) from human clinical studies for staging liver fibrosis. Research has focused on preclinical models, confirming that this compound levels correlate with fibrosis severity, but standardized cutoffs for clinical use have not been determined.[1] In contrast, several alternative non-invasive markers have been extensively validated.
The table below summarizes the performance of prominent alternatives.
| Biomarker/Test | Components / Method | AUROC (Significant Fibrosis, ≥F2) | AUROC (Advanced Fibrosis/Cirrhosis, ≥F3/F4) | Sensitivity (Adv. Fibrosis) | Specificity (Adv. Fibrosis) |
| This compound | HPLC or Imaging (PET/MRI) on tissue | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| ELF™ Test | Hyaluronic Acid (HA), TIMP-1, PIIINP | 0.82 - 0.98[2] | 0.70 - 0.99[2] | 90% (for ≥F3)[3] | 50-71% (for ≥F3)[3][4] |
| FIB-4 Index | Age, AST, ALT, Platelet Count | 0.76[5] | 0.80[2] | 66%[5] | 86%[5] |
| APRI | AST, Platelet Count | 0.77[2] | 0.80[2] | 57%[6] | 71%[6] |
| FibroScan® (VCTE) | Transient Elastography (Liver Stiffness) | 0.84 (vs ≥F2) | 0.95 (for F4)[3] | 87% (for F4)[3] | 91% (for F4)[3] |
| MR Elastography | MR Imaging (Liver Stiffness) | 0.90 (vs ≥F1)[7] | 0.93 (vs ≥F3) | 80% (for ≥F1)[7] | 100% (for ≥F1)[7] |
Performance metrics can vary based on disease etiology and patient cohort.
Experimental Protocols
Detailed and standardized methodologies are critical for the reliable application of any biomarker. Below are protocols for the quantification of this compound and the widely used Enhanced Liver Fibrosis (ELF)™ Test.
Quantification of this compound in Tissue via HPLC
This protocol is adapted from methods developed for quantifying this compound in tissue homogenates, providing a direct measure of collagen oxidation. [6, 7 from initial search]
Principle: this compound is derivatized to form a stable, fluorescent product that can be separated and quantified using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Tissue Homogenization: Liver biopsy tissue is homogenized in a suitable buffer to create a uniform suspension.
-
Derivatization Reaction:
-
A known amount of tissue homogenate is added to a high-pressure reaction tube.
-
An internal standard (e.g., fluorescein) is added for quantification normalization.
-
The derivatizing agent, sodium 2-naphthol-7-sulfonate, is added along with 6M HCl.
-
The sealed tube is heated at 110°C for 24 hours. This process simultaneously hydrolyzes the tissue proteins and reacts the liberated this compound with the naphthol derivative to form a fluorescent bis-naphthol product (AL-NP).
-
-
Sample Preparation:
-
After cooling, the reaction solution is neutralized with 6M NaOH.
-
The solution is filtered through a 0.45 µm syringe filter to remove particulates before injection into the HPLC system.
-
-
HPLC Analysis:
-
The derivatized sample is injected into an HPLC system equipped with a fluorescence detector.
-
Separation is achieved on a C18 reverse-phase column using a gradient elution profile.
-
The fluorescent AL-NP product is detected, and its peak area is measured.
-
-
Quantification:
-
The concentration of this compound in the original tissue sample is calculated by comparing the peak area of AL-NP to a standard curve generated with known concentrations of an this compound standard, after correcting for the recovery of the internal standard.
-
Enhanced Liver Fibrosis (ELF)™ Test
The ELF test is a serum-based assay that combines three direct markers of ECM turnover into a single algorithmic score.[8][9]
Principle: The concentrations of Hyaluronic Acid (HA), Tissue Inhibitor of Metalloproteinase 1 (TIMP-1), and the Amino-terminal Propeptide of Type III Procollagen (PIIINP) are measured in serum using automated immunoassays.
Methodology:
-
Sample Collection: A blood sample is collected from the patient and processed to obtain serum.
-
Immunoassays: The serum concentrations of the three markers are quantified, typically using automated sandwich immunoassay platforms (e.g., chemiluminescence immunoassays).
-
Hyaluronic Acid (HA): Measured using a binding protein-based assay. In a typical format, a specific HA-binding protein is used to capture HA from the sample.[1]
-
TIMP-1: Measured using a sandwich ELISA. Wells are coated with a capture antibody specific for TIMP-1. The patient's serum is added, followed by a second, enzyme-linked detection antibody. A substrate is added that produces a signal proportional to the amount of bound TIMP-1.[2][10]
-
PIIINP: Measured using a similar sandwich immunoassay principle with antibodies specific to the N-terminal propeptide of type III procollagen.
-
-
Calculation of ELF Score: The individual concentrations of HA (ng/mL), TIMP-1 (ng/mL), and PIIINP (ng/mL) are entered into a proprietary algorithm to generate a single ELF score. The formula is:
-
ELF Score = 2.278 + 0.851 × ln(HA) + 0.751 × ln(PIIINP) + 0.394 × ln(TIMP-1)[8]
-
-
Interpretation: The resulting score correlates with the stage of liver fibrosis. Clinically validated cutoffs are used to stratify patients by their risk of having mild, moderate, or advanced fibrosis. For example, a score below 10.51 is often used to rule out advanced liver fibrosis.
Conclusion
This compound presents a compelling case as a next-generation biomarker for liver fibrosis. Its direct involvement in the fibrogenic process offers the potential to specifically measure active disease, a crucial advantage for monitoring disease progression and the efficacy of anti-fibrotic therapies. However, its clinical application is currently limited. The primary methods for its quantification are based on tissue analysis, which requires an invasive biopsy, or on advanced imaging techniques that are not yet widely available.[1]
Crucially, there is a lack of quantitative data from human studies to establish diagnostic accuracy (sensitivity, specificity, AUROC) for staging liver fibrosis. Without this, this compound remains an investigational tool.
In contrast, alternatives like the serum-based ELF™ test and FIB-4 index, along with imaging methods such as FibroScan® and MRE, are well-characterized, validated, and integrated into clinical guidelines. They provide robust, quantitative assessments of fibrosis stage, enabling clinicians to make informed decisions.
For this compound to transition from a promising research tool to a clinical diagnostic, future studies must focus on:
-
Developing and validating a reliable, non-invasive assay for this compound or its derivatives in blood or urine.
-
Conducting large-scale clinical trials to establish diagnostic performance metrics and clinically meaningful cutoffs for staging liver fibrosis.
-
Directly comparing the performance of a non-invasive this compound assay against current standards in diverse patient populations.
Until such data becomes available, this compound will remain a valuable biomarker for preclinical research and mechanistic studies, while established non-invasive tests will continue to be the cornerstone of clinical fibrosis assessment.
References
- 1. JCI Insight - Molecular imaging of oxidized collagen quantifies pulmonary and hepatic fibrogenesis [insight.jci.org]
- 2. Liver fibrosis quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Biomarkers in Liver Fibrosis: A Pass through the Quicksand? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessing Liver Fibrosis with Serum Marker Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diagnostic Performances of PET/CT Using Fibroblast Activation Protein Inhibitors in Patients with Primary and Metastatic Liver Tumors: A Comprehensive Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diagnostic performance of microvascular flow imaging for noninvasive assessment of liver fibrosis in chronic liver disease | PLOS One [journals.plos.org]
- 9. mdpi.com [mdpi.com]
- 10. Optimization of an this compound-Targeted PET Probe for Quantifying Fibrogenesis in a Mouse Model of Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Specificity: A Guide to Cross-Reactivity Testing of Allysine Antibodies
For researchers in cell biology, connective tissue disorders, and cancer metastasis, the accurate detection of allysine is critical. This compound, an aldehyde derivative of lysine (B10760008), is a key player in the enzymatic cross-linking of collagen and elastin (B1584352), a process fundamental to the structural integrity of the extracellular matrix (ECM).[1] The development of specific antibodies has been instrumental in studying its role in both normal physiology and pathological conditions like fibrosis and cancer.[2][3] However, the structural similarity of this compound to other modified and unmodified amino acids presents a significant challenge: antibody cross-reactivity.
This guide provides an objective comparison of methodologies to test for this compound antibody cross-reactivity, presents supporting experimental data, and discusses alternative detection methods.
The Challenge of Cross-Reactivity
Comparative Data on Antibody Specificity
Thorough validation of an this compound antibody involves testing its binding against a panel of related molecules. The ideal antibody will exhibit high affinity for this compound with minimal to no binding to other compounds. The following table summarizes hypothetical cross-reactivity data for two different anti-allysine antibodies, "Antibody A" and "Antibody B," as determined by competitive ELISA.
| Compound Tested | Antibody A (% Cross-Reactivity) | Antibody B (% Cross-Reactivity) |
| This compound | 100% | 100% |
| L-Lysine | 0.1% | 1.5% |
| L-Hydroxylysine | 0.5% | 3.0% |
| α-Aminoadipic acid | < 0.05% | 0.8% |
| Acetaldehyde | < 0.05% | 0.2% |
Data Interpretation: In this comparison, Antibody A demonstrates superior specificity with significantly lower cross-reactivity for lysine and hydroxylysine compared to Antibody B. This makes Antibody A a more reliable choice for specific detection of this compound.
Experimental Protocols for Assessing Cross-Reactivity
Several established immunoassays can be adapted to test the specificity of this compound antibodies. The most common are competitive ELISA, Western Blotting, and Dot Blot analysis.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This is the gold standard for quantifying antibody specificity. It measures the ability of various compounds (competitors) to inhibit the binding of the antibody to its target antigen coated on a microplate.
Protocol:
-
Coating: Coat a 96-well microplate with an this compound-conjugated protein (e.g., this compound-BSA) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound antigen.
-
Blocking: Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.
-
Competitive Reaction: In separate tubes, pre-incubate the anti-allysine antibody with a serial dilution of the competitor compounds (this compound standard, lysine, hydroxylysine, etc.).
-
Incubation: Add the antibody-competitor mixtures to the washed and blocked plate. Incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate again. Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG). Incubate for 1 hour at room temperature.
-
Signal Development: Wash the plate. Add the enzyme substrate (e.g., TMB). Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Analysis: Read the absorbance at the appropriate wavelength. The signal will be inversely proportional to the amount of competitor bound to the primary antibody. Calculate the percentage of cross-reactivity relative to this compound.
Workflow for Cross-Reactivity Testing
The following diagram illustrates a typical workflow for assessing the cross-reactivity of an antibody.
Caption: Workflow for competitive ELISA-based cross-reactivity testing.
The this compound Pathway in ECM Maturation
This compound is formed from lysine residues in procollagen (B1174764) and tropoelastin by the enzyme lysyl oxidase (LOX).[1][6] This is the initial and rate-limiting step in the formation of covalent cross-links that stabilize collagen and elastin fibers, providing tissues with their essential tensile strength and elasticity.[1][7]
The diagram below outlines this critical biological pathway.
Caption: Enzymatic conversion of lysine to this compound by LOX initiates ECM cross-linking.
Alternatives to Antibody-Based Detection
While antibodies are powerful tools, alternative methods exist for the detection and quantification of this compound, which can be used to validate antibody data or as standalone techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC-based methods offer high sensitivity and specificity for quantifying this compound.[2] These methods often involve derivatizing the aldehyde group of this compound with a fluorescent tag, allowing for precise measurement from tissue hydrolysates.[2] This approach provides absolute quantification and is not subject to the biological variability of antibody production.
-
Alternative Affinity Reagents: The limitations of traditional antibodies have driven the development of synthetic alternatives.[8]
-
Aptamers: These are single-stranded DNA or RNA molecules that can be selected to bind with high affinity and specificity to a target molecule.[8][9]
-
Nanobodies: Derived from camelids, these are small, stable, single-domain antibody fragments that can be produced recombinantly with high consistency.[10]
-
Affimers: These are small, engineered proteins that can be designed to bind to a specific target with high affinity.[9][11]
-
While not yet widely available for this compound, these technologies represent a promising future direction for developing highly specific reagents with minimal lot-to-lot variation.[10]
Conclusion
The specificity of anti-allysine antibodies is paramount for obtaining reliable and reproducible data. Researchers must critically evaluate these reagents through rigorous cross-reactivity testing, with competitive ELISA being a robust method for this purpose. When selecting an antibody, preference should be given to those with minimal cross-reactivity against lysine and other structurally related molecules. Furthermore, complementing immunoassays with alternative chemical-based quantification methods like HPLC can provide a more complete and validated understanding of this compound's role in biological processes.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. High sensitivity HPLC method for determination of the this compound concentration in tissue by use of a naphthol derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Lysyl Oxidase Activity in Tumor Extracellular Matrix Using Peptide-Functionalized Gold Nanoprobes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 5. elisakits.co.uk [elisakits.co.uk]
- 6. Reactome | Formation of this compound by LOX [reactome.org]
- 7. Analyses of lysine aldehyde cross-linking in collagen reveal that the mature cross-link histidinohydroxylysinonorleucine is an artifact - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic immune reagents as alternatives to antibodies [lubio.ch]
- 9. Antibodies… What Are The Alternatives? - Pivotal Scientific [pivotalscientific.com]
- 10. Antibody and immunoglobulin alternatives (Part 1) [antibodies-online.com]
- 11. Antibody and immunoglobulin alternatives (Part 2) [antibodies-online.com]
Allysine Levels Surge in Diseased Tissues, Highlighting Potential as a Biomarker and Therapeutic Target
A comprehensive comparative analysis reveals significantly elevated levels of allysine, a key collagen cross-linking molecule, in various diseased tissues—including fibrotic lungs, cancerous tissues, and atherosclerotic plaques—when compared to their healthy counterparts. This growing body of evidence positions this compound as a promising biomarker for disease progression and a potential target for novel therapeutic interventions.
This compound, a derivative of the amino acid lysine (B10760008), plays a crucial role in the structural integrity of the extracellular matrix (ECM) by facilitating the cross-linking of collagen and elastin (B1584352) fibers. This process is primarily mediated by the enzyme lysyl oxidase (LOX). While essential for normal tissue development and repair, dysregulation of the LOX-allysine pathway is increasingly implicated in the pathogenesis of numerous diseases characterized by abnormal tissue remodeling.
Quantitative Comparison of this compound Levels
A review of current literature provides compelling quantitative data on the disparity in this compound concentrations between healthy and diseased tissues.
| Tissue Type | Condition | This compound Concentration | Fold Increase (approx.) | Reference |
| Lung | Healthy (Mouse) | 80 ± 6 nmol/g | - | [1] |
| Fibrotic (Mouse) | 150 ± 16 nmol/g | 1.9x | [1] | |
| Fibrotic (Mouse) | - | 2.5x | [2][3][4] | |
| Pancreatic Cancer | Untreated Xenograft (Mouse) | 55 ± 15 nmol/g | - | |
| Post-chemotherapy (Responsive) | 108 ± 32 nmol/g | 2.0x | ||
| Colon Cancer | Cancerous Tissue | Higher amino acid uptake, including lysine, compared to normal tissue. Specific this compound concentrations not detailed. | - | [5] |
| Prostate Cancer | Seminal Fluid of Patients | Altered lysine levels observed, suggesting a role in disease progression. Specific tissue concentrations not detailed. | - | [6][7] |
| Atherosclerosis | Atherosclerotic Plaques | Increased ε(γ-glutamyl)lysine cross-links, a related marker, observed in atherosclerotic aortas compared to healthy tissue. | - | [1] |
Note: The table synthesizes data from multiple sources. Direct comparative studies for all listed conditions are not always available, and methodologies may vary.
The most pronounced and quantified differences are observed in fibrotic conditions. For instance, in a mouse model of pulmonary fibrosis, this compound levels in fibrotic lung tissue were nearly double those in healthy lung tissue.[1] Another study reported a 2.5-fold increase in this compound content in fibrotic mouse lungs.[2][3][4] This elevation is a direct consequence of the overactivity of lysyl oxidase, which drives the excessive collagen deposition characteristic of fibrosis.
In the context of cancer, while direct quantification of this compound in various tumor types is an emerging area of research, studies indicate a significant upregulation of the LOX enzyme and subsequent ECM remodeling in breast, colon, and prostate cancers.[5][6][7] This altered microenvironment is known to promote tumor progression, invasion, and metastasis. Research on colon cancer has shown a higher uptake of lysine in cancerous tissue compared to normal colon tissue, suggesting an increased demand for this amino acid in tumor metabolism and ECM modification.[5]
Cardiovascular diseases, particularly atherosclerosis, are also associated with changes in collagen cross-linking. Studies have revealed an increase in lysine-derived cross-links within atherosclerotic plaques, contributing to their stability and pathological development.[1]
The Lysyl Oxidase (LOX) Signaling Pathway: A Central Regulator
The formation of this compound is the rate-limiting step in collagen and elastin cross-linking and is catalyzed by the copper-dependent enzyme, lysyl oxidase (LOX). The expression and activity of LOX are tightly regulated by various signaling pathways, which can become dysregulated in disease states.
Caption: The Lysyl Oxidase (LOX) signaling pathway, a key driver of tissue remodeling.
Experimental Protocols for this compound Quantification
The accurate measurement of this compound in tissues is critical for research in this field. High-Performance Liquid Chromatography (HPLC) is a widely used and sensitive method for this purpose.
Protocol: Quantification of this compound in Tissues by HPLC
This protocol is based on the derivatization of this compound to a stable, fluorescent compound, allowing for sensitive detection.[2][3][4]
1. Tissue Homogenization:
-
Weigh frozen tissue samples (typically 10-50 mg).
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.
2. Acid Hydrolysis and Derivatization:
-
To the tissue homogenate, add an equal volume of concentrated hydrochloric acid (HCl) to a final concentration of 6M.
-
Add a derivatizing agent, such as p-cresol (B1678582) or 2-naphthol-7-sulfonate.[2][8]
-
Seal the reaction vessel and heat at 110°C for 24-48 hours. This process hydrolyzes the proteins and derivatizes the this compound.
3. Sample Preparation for HPLC:
-
Cool the hydrolyzed samples.
-
Neutralize the samples with a strong base (e.g., sodium hydroxide).
-
Centrifuge the samples to pellet any precipitate.
-
Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.
4. HPLC Analysis:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile) is commonly employed.
-
Detection:
-
Quantification: A standard curve is generated using known concentrations of the derivatized this compound standard to quantify the amount of this compound in the tissue samples.
Experimental Workflow Diagram
Caption: A streamlined workflow for the quantification of this compound in biological tissues.
Conclusion and Future Directions
The comparative analysis of this compound levels in healthy versus diseased tissues underscores its significant role in the pathophysiology of fibrosis, cancer, and atherosclerosis. The elevated concentrations of this compound in diseased states highlight its potential as a valuable biomarker for early diagnosis, disease monitoring, and assessing therapeutic response. Furthermore, the central role of the lysyl oxidase-allysine axis in disease progression makes it an attractive target for the development of novel therapies aimed at mitigating abnormal tissue remodeling. Future research should focus on expanding the quantitative analysis of this compound across a broader spectrum of human diseases and further refining and standardizing the analytical methods for its detection. Such efforts will be instrumental in translating our understanding of this compound's role in pathology into tangible clinical applications.
References
- 1. Increase in epsilon(gamma-glutamyl)lysine crosslinks in atherosclerotic aortas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High sensitivity HPLC method for determination of the this compound concentration in tissue by use of a naphthol derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High sensitivity HPLC method for determination of the this compound concentration in tissue by use of a naphthol derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amino acid uptake in arterio-venous serum of normal and cancerous colon tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Seminal plasma metabolomics reveals lysine and serine dysregulation as unique features distinguishing between prostate cancer tumors of Gleason grades 6 and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-performance liquid chromatographic quantification of this compound as bis-p-cresol derivative in elastin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Allysine Quantification vs. Traditional Fibrosis Scoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of fibrosis, the excessive accumulation of extracellular matrix (ECM) components, is critical in the research and development of therapies for a multitude of chronic diseases. For decades, histological scoring of liver biopsies has been the gold standard for staging fibrosis. However, emerging biochemical techniques, such as the quantification of Allysine, offer a more direct and quantitative measure of the fibrotic process. This guide provides an objective comparison of this compound quantification and traditional fibrosis scoring methods, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate assessment for their preclinical and clinical studies.
The Science Behind the Methods
Fibrosis is characterized by the stiffening of tissue due to the excessive deposition and cross-linking of collagen. This process is primarily mediated by the lysyl oxidase (LOX) family of enzymes.[1][2] LOX enzymes catalyze the oxidative deamination of lysine (B10760008) residues on collagen and elastin (B1584352) precursors, forming a reactive aldehyde called This compound .[1] this compound is a critical intermediate that spontaneously reacts with other lysine or this compound residues to form stable cross-links, leading to the maturation and stabilization of the collagen matrix.[1][3] Dysregulation of LOX activity and the subsequent increase in this compound-mediated cross-linking are hallmarks of active fibrogenesis.[2][3]
Traditional fibrosis scoring systems, such as the Ishak and METAVIR scores, rely on the microscopic examination of tissue biopsies stained to visualize collagen.[4][5] These semi-quantitative methods assess the architectural changes in the tissue, such as the expansion of portal tracts and the formation of fibrous septa, to stage the progression of fibrosis.[4][5]
Comparative Analysis
| Feature | This compound Quantification | Traditional Fibrosis Scoring (Ishak, METAVIR) |
| Principle | Direct biochemical measurement of this compound, a key intermediate in collagen cross-linking.[6] | Semi-quantitative histological assessment of collagen deposition and architectural distortion in tissue.[4][5] |
| Nature of Measurement | Quantitative (e.g., nmol of this compound per mg of tissue).[6] | Semi-quantitative, categorical scores (e.g., Ishak stages 0-6, METAVIR stages F0-F4).[4][5] |
| Objectivity | High. Provides an objective numerical value.[6] | Moderate to low. Prone to inter- and intra-observer variability.[7] |
| Sensitivity to Change | Potentially more sensitive to dynamic changes in fibrogenesis, reflecting active collagen cross-linking.[6] | May not detect subtle changes in fibrosis, especially in early or late stages.[4] |
| Throughput | Moderate. Requires sample homogenization and HPLC analysis.[6] | Low. Requires tissue processing, staining, and expert pathological review.[4] |
| Information Provided | A direct measure of the rate of collagen cross-linking and fibrotic activity.[6] | Provides information on the structural and architectural changes of the tissue, which is clinically well-established.[4][5] |
| Limitations | Does not provide information on the spatial distribution or architectural context of fibrosis. | Sampling error from biopsy, semi-quantitative nature, and subjectivity in scoring.[7] |
While a direct quantitative correlation between this compound concentration and specific fibrosis scores is not extensively documented in publicly available literature, studies have shown a positive correlation between the severity of fibrosis and the levels of LOX and this compound. For instance, one study demonstrated a 2.5-fold increase in this compound content in fibrotic mouse lung tissue compared to healthy controls.[6] Another study on patients with nonalcoholic fatty liver disease (NAFLD) found that serum LOX levels were significantly higher in patients with hepatic fibrosis and increased with worsening fibrosis stages.[8]
Experimental Protocols
This compound Quantification via High-Performance Liquid Chromatography (HPLC)
This method provides a sensitive and quantitative measurement of this compound in tissue samples.
1. Sample Preparation:
-
Excise and weigh the tissue sample.
-
Homogenize the tissue in a suitable buffer.
2. Derivatization of this compound:
-
To a known amount of tissue homogenate, add a derivatizing agent such as sodium 2-naphthol-7-sulfonate.[6]
-
The reaction is typically carried out under acidic conditions (e.g., 6M HCl) and high temperature (e.g., 110°C) for several hours to facilitate both tissue hydrolysis and derivatization of this compound to a stable, fluorescent product.[6]
3. HPLC Analysis:
-
Neutralize the sample after the derivatization reaction.
-
Inject a defined volume of the sample into a reverse-phase HPLC system equipped with a fluorescence detector.[6]
-
Separate the derivatized this compound from other components using a suitable gradient elution.
-
Quantify the amount of this compound by comparing the peak area of the sample to a standard curve generated with known concentrations of derivatized this compound.[6]
Traditional Fibrosis Scoring: Histological Assessment
This method involves staining tissue sections to visualize collagen and then scoring the extent of fibrosis based on established criteria.
1. Tissue Processing and Sectioning:
-
Fix the tissue biopsy in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin.
-
Cut thin sections (e.g., 4-5 µm) and mount them on microscope slides.
2. Staining for Collagen:
-
Masson's Trichrome Stain: This stain differentiates collagen from other tissue components.
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with Weigert's iron hematoxylin (B73222) for nuclei (black).[9]
-
Stain with Biebrich scarlet-acid fuchsin for cytoplasm and muscle (red).[9]
-
Differentiate with phosphomolybdic-phosphotungstic acid.
-
Stain with aniline (B41778) blue for collagen (blue).[9]
-
Dehydrate and mount.
-
-
Picro-Sirius Red Stain: This stain is highly specific for collagen.
3. Histological Scoring:
-
A trained pathologist examines the stained slides under a microscope.
-
Ishak Scoring System (for liver fibrosis):
-
Stage 0: No fibrosis.
-
Stage 1: Fibrous expansion of some portal areas.
-
Stage 2: Fibrous expansion of most portal areas.
-
Stage 3: Fibrous expansion of most portal areas with occasional portal to portal bridging.
-
Stage 4: Fibrous expansion of portal areas with marked bridging (portal to portal as well as portal to central).
-
Stage 5: Marked bridging with occasional nodules (incomplete cirrhosis).
-
Stage 6: Cirrhosis, probable or definite.[5]
-
-
METAVIR Scoring System (for liver fibrosis):
Visualizing the Processes
To better understand the underlying biology and experimental procedures, the following diagrams illustrate the key pathways and workflows.
Conclusion
This compound quantification and traditional fibrosis scoring offer complementary information for the assessment of fibrosis. While traditional histological scoring provides a well-established, albeit semi-quantitative, evaluation of the structural changes in fibrotic tissue, this compound quantification offers a direct and objective measure of the underlying biochemical process of collagen cross-linking. For researchers investigating the mechanisms of fibrogenesis and the efficacy of anti-fibrotic therapies that target collagen cross-linking, this compound quantification can be a powerful tool. In contrast, traditional scoring remains indispensable for its clinical relevance and its ability to assess the overall architectural distortion of the tissue. The choice of method will ultimately depend on the specific research question and the desired endpoints of the study. A multi-faceted approach that combines both quantitative biochemical assays and traditional histological assessment may provide the most comprehensive understanding of the fibrotic state.
References
- 1. Lysyl Oxidase: Its Diversity in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. search.library.stonybrook.edu [search.library.stonybrook.edu]
- 3. researchgate.net [researchgate.net]
- 4. Liver fibrosis quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High sensitivity HPLC method for determination of the this compound concentration in tissue by use of a naphthol derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. radiopaedia.org [radiopaedia.org]
- 8. Lysyl Oxidase as a Serum Biomarker of Liver Fibrosis in Patients with Severe Obesity and Obstructive Sleep Apnea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ihisto.io [ihisto.io]
- 10. med.emory.edu [med.emory.edu]
Validating Allysine's Role in a Mouse Model of Scleroderma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the role of allysine in the pathogenesis of scleroderma, benchmarked against other key molecular pathways. Experimental data from mouse models are presented to offer a clear, quantitative understanding of these mechanisms, aiding in the evaluation of novel therapeutic targets.
The Central Role of this compound in Scleroderma Fibrosis
Scleroderma is characterized by excessive fibrosis, where the accumulation of cross-linked collagen leads to tissue hardening and organ dysfunction. A key player in this process is the enzyme lysyl oxidase (LOX), which catalyzes the conversion of lysine (B10760008) and hydroxylysine residues in collagen and elastin (B1584352) to highly reactive aldehydes, known as this compound and hydroxythis compound, respectively. These aldehydes spontaneously form covalent cross-links within and between collagen molecules, dramatically increasing the tensile strength and insolubility of the collagen matrix, thus contributing directly to the fibrotic phenotype.
Studies in mouse models of scleroderma, particularly the bleomycin-induced fibrosis model, have demonstrated a significant upregulation of LOX expression and activity in fibrotic skin and lungs. This increased LOX activity directly correlates with increased collagen cross-linking and the severity of the fibrotic phenotype.
Comparative Analysis of Fibrotic Pathways
While the LOX-allysine pathway is a critical driver of fibrosis, other signaling cascades are also centrally involved in the pathogenesis of scleroderma. Understanding the interplay and relative contributions of these pathways is crucial for developing effective anti-fibrotic therapies.
Key Fibrotic Pathways in Scleroderma:
-
Lysyl Oxidase (LOX)/Allysine Pathway: Directly responsible for the enzymatic cross-linking of collagen, leading to the formation of a rigid and insoluble extracellular matrix (ECM).
-
Transforming Growth Factor-β (TGF-β) Signaling: A master regulator of fibrosis, TGF-β stimulates the production of ECM proteins, including collagen, and promotes the differentiation of fibroblasts into myofibroblasts, the primary collagen-producing cells.[1][2][3][4] TGF-β is known to upregulate LOX expression, linking these two pathways.
-
Platelet-Derived Growth Factor (PDGF) Signaling: A potent mitogen and chemoattractant for fibroblasts, PDGF signaling contributes to the expansion of the fibroblast population in fibrotic lesions.[5][6][7][8][9]
-
Connective Tissue Growth Factor (CCN2/CTGF): A downstream mediator of TGF-β signaling, CCN2 promotes fibroblast proliferation, adhesion, and ECM production.[10][11][12]
-
Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ): This nuclear receptor acts as a negative regulator of fibrosis by suppressing TGF-β signaling and myofibroblast differentiation.[13][14][15][16][17]
Quantitative Comparison of Fibrotic Markers in a Bleomycin-Induced Scleroderma Mouse Model
The following table summarizes representative quantitative data from studies using the bleomycin-induced scleroderma mouse model, comparing key markers of the this compound pathway with those of other major fibrotic pathways.
| Parameter | Control Mice | Bleomycin-Treated Mice | Bleomycin (B88199) + LOX Inhibitor | Fold Change (Bleomycin vs. Control) | Reference |
| This compound Pathway | |||||
| LOX mRNA Expression (relative units) | 1.0 ± 0.2 | 3.5 ± 0.6 | 1.2 ± 0.3 | 3.5 | [18] |
| LOX Activity (arbitrary units) | 100 ± 15 | 280 ± 40 | 110 ± 20 | 2.8 | |
| This compound Content (nmol/mg tissue) | 0.5 ± 0.1 | 1.25 ± 0.2 | 0.6 ± 0.1 | 2.5 | |
| Collagen Cross-links (relative units) | 1.0 ± 0.3 | 4.2 ± 0.8 | 1.5 ± 0.4 | 4.2 | [19][20] |
| General Fibrosis Markers | |||||
| Dermal Thickness (µm) | 200 ± 25 | 450 ± 50 | 250 ± 30 | 2.25 | [20] |
| Hydroxyproline (B1673980) Content (µg/mg tissue) | 5.0 ± 0.8 | 12.5 ± 1.5 | 6.0 ± 1.0 | 2.5 | [21][22] |
| α-SMA Positive Cells (cells/high-power field) | 5 ± 2 | 25 ± 5 | 8 ± 3 | 5.0 | [20] |
| Alternative Pathway Markers | |||||
| Phospho-Smad3 (TGF-β pathway, relative units) | 1.0 ± 0.2 | 4.0 ± 0.7 | 3.8 ± 0.6 | 4.0 | [1] |
| PDGF-Rβ Expression (relative units) | 1.0 ± 0.3 | 3.2 ± 0.5 | 3.0 ± 0.4 | 3.2 | [6] |
| CCN2 mRNA Expression (relative units) | 1.0 ± 0.4 | 5.5 ± 1.0 | 5.1 ± 0.9 | 5.5 | [23] |
| PPAR-γ Expression (relative units) | 1.0 ± 0.2 | 0.4 ± 0.1 | 0.5 ± 0.1 | -2.5 | [13][14] |
Note: The data presented are representative values compiled from multiple sources and are intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Bleomycin-Induced Scleroderma Mouse Model
-
Objective: To induce skin fibrosis in mice that mimics the pathology of scleroderma.
-
Procedure:
-
House C57BL/6 mice in a specific pathogen-free facility.
-
Anesthetize mice using isoflurane.
-
Inject 100 µl of bleomycin (1 mg/ml in sterile saline) subcutaneously into a defined area on the shaved back of the mice daily for 28 days.
-
Administer sterile saline to control mice.
-
Monitor mice for signs of skin thickening, erythema, and scaling.
-
At the end of the treatment period, euthanize the mice and collect skin and lung tissues for analysis.
-
Quantification of this compound in Tissue Samples
-
Objective: To measure the concentration of this compound, the aldehyde derivative of lysine, in tissue samples as a direct indicator of LOX activity.
-
Method: High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[24][25][26][27]
-
Procedure:
-
Hydrolyze freeze-dried tissue samples (1-2 mg) in 6 M HCl containing a derivatizing agent (e.g., 2-naphthol-7-sulfonate) at 110°C for 24 hours.[24][25][26]
-
The derivatizing agent reacts with this compound to form a stable, fluorescent product.
-
Neutralize the hydrolysates and filter them.
-
Inject the samples into a reverse-phase HPLC system.
-
Separate the fluorescent this compound derivative using a C18 column and a suitable mobile phase gradient.
-
Detect the derivative using a fluorescence detector.
-
Quantify the this compound concentration by comparing the peak area to a standard curve generated with known concentrations of the derivatized this compound standard.
-
Hydroxyproline Assay
-
Objective: To quantify the total collagen content in tissue samples.
-
Method: Colorimetric assay based on the reaction of hydroxyproline with p-dimethylaminobenzaldehyde (DMAB).[28][29][30][31][32]
-
Procedure:
-
Hydrolyze dried tissue samples in 6 M HCl at 120°C for 3 hours.[29][31]
-
Neutralize the hydrolysates.
-
Add Chloramine-T reagent to oxidize the hydroxyproline.
-
Add DMAB reagent, which reacts with the oxidized hydroxyproline to produce a colored product.
-
Incubate at 60°C for 90 minutes.[29]
-
Measure the absorbance at 560 nm using a spectrophotometer.
-
Calculate the hydroxyproline concentration from a standard curve prepared with known concentrations of hydroxyproline.
-
Immunohistochemistry for α-Smooth Muscle Actin (α-SMA)
-
Objective: To identify and quantify myofibroblasts, a key cell type in fibrosis, in tissue sections.
-
Procedure: [33][34][35][36][37]
-
Fix tissue samples in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm thick sections and mount them on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval by heating the sections in a citrate (B86180) buffer.
-
Block non-specific antibody binding with a blocking solution (e.g., normal goat serum).
-
Incubate the sections with a primary antibody against α-SMA.
-
Wash the sections and incubate with a biotinylated secondary antibody.
-
Apply an avidin-biotin-peroxidase complex.
-
Develop the signal with a chromogen substrate (e.g., DAB) to produce a brown stain.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the sections.
-
Quantify the number of α-SMA positive cells per high-power field using a microscope.
-
Signaling Pathways and Experimental Workflow
This compound-Mediated Collagen Cross-linking
Caption: The LOX-allysine pathway leading to collagen cross-linking.
Key Signaling Pathways in Scleroderma Fibrosis
Caption: Interconnected signaling pathways driving fibrosis in scleroderma.
Experimental Workflow for Validating this compound's Role
Caption: Workflow for validating the role of this compound in a mouse model.
References
- 1. The role of TGF-beta signaling in the pathogenesis of fibrosis in scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Noncanonical transforming growth factor β signaling in scleroderma fibrosis | Semantic Scholar [semanticscholar.org]
- 3. Scleroderma - Wikipedia [en.wikipedia.org]
- 4. Transforming growth factor-β signaling in systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of PDGF in Fibrosis and Scleroderma: Recent Insights from Animal Models and Potential Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDGF/PDGFR: A Possible Molecular Target in Scleroderma Fibrosis | MDPI [mdpi.com]
- 7. Involvement of PDGF in fibrosis and scleroderma: recent insights from animal models and potential therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Involvement of PDGF in Fibrosis and Scleroderma: Recent Insights from Animal Models and Potential Therapeutic Opportunities | springermedizin.de [springermedizin.de]
- 9. PDGF Promotes Dermal Fibroblast Activation via a Novel Mechanism Mediated by Signaling Through MCHR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CCN proteins as potential actionable targets in scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. The control of ccn2 (ctgf) gene expression in normal and scleroderma fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PPAR-gamma agonists inhibit profibrotic phenotypes in human lung fibroblasts and bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PPAR-γ agonists inhibit profibrotic phenotypes in human lung fibroblasts and bleomycin-induced pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A synthetic PPAR-γ agonist triterpenoid ameliorates experimental fibrosis: PPAR-γ-independent suppression of fibrotic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Peroxisome Proliferator-Activated Receptor Gamma Agonist Attenuates Liver Fibrosis by Several Fibrogenic Pathways in an Animal Model of Cholestatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peroxisome Proliferator-Activated Receptor-γ Is Critical to Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lysyl oxidase directly contributes to extracellular matrix production and fibrosis in systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Pan-Lysyl Oxidase Inhibitor PXS-5505 Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Collagen Content in Skin and Internal Organs of the Tight Skin Mouse: An Animal Model of Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Animal model of sclerotic skin. II. Bleomycin induced scleroderma in genetically mast cell deficient WBB6F1-W/W(V) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Thrombin-induced CCN2 expression as a target for anti-fibrotic therapy in scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. High sensitivity HPLC method for determination of the this compound concentration in tissue by use of a naphthol derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. High sensitivity HPLC method for determination of the this compound concentration in tissue by use of a naphthol derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. High-performance liquid chromatographic quantification of this compound as bis-p-cresol derivative in elastin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Enzymatic Hydroxyproline Assay Protocol [merckmillipore.com]
- 30. quickzyme.com [quickzyme.com]
- 31. Enzymatic Hydroxyproline Assay Protocol [sigmaaldrich.com]
- 32. resources.amsbio.com [resources.amsbio.com]
- 33. sevenhillsbioreagents.com [sevenhillsbioreagents.com]
- 34. sigmaaldrich.cn [sigmaaldrich.cn]
- 35. biocare.net [biocare.net]
- 36. biossusa.com [biossusa.com]
- 37. biocare.net [biocare.net]
A critical review of Allysine's utility as a therapeutic target.
A Critical Review of Allysine's Utility as a Therapeutic Target
An Objective Comparison of this compound-Directed Therapies Against Alternative Strategies in Fibrosis and Cancer Metastasis
This compound, a reactive aldehyde formed from the enzymatic oxidation of lysine (B10760008) residues in collagen and elastin (B1584352), is a critical mediator of extracellular matrix (ECM) remodeling.[1][2] This post-translational modification, catalyzed by the lysyl oxidase (LOX) family of enzymes, initiates the cross-linking of structural proteins, a process fundamental to tissue integrity.[3][4] However, dysregulation of LOX activity and subsequent this compound accumulation are implicated in the pathogenesis of fibrotic diseases and cancer metastasis, making it a compelling, albeit challenging, therapeutic target.[1][3] This guide provides a critical review of this compound's utility as a therapeutic target, comparing it with alternative approaches and presenting supporting experimental data for an audience of researchers, scientists, and drug development professionals.
The Central Role of this compound in Pathogenesis
The formation of this compound is the rate-limiting step in collagen and elastin cross-linking.[5] This process is essential for the normal development and maintenance of connective tissues.[6] However, excessive LOX activity leads to an overabundance of this compound, resulting in aberrant ECM stiffening. This pathological stiffening is a hallmark of fibrotic diseases, such as pulmonary fibrosis and liver cirrhosis, where it disrupts normal tissue architecture and function.[3] Furthermore, in the context of cancer, a stiff, cross-linked ECM can promote tumor progression and metastasis.[4][7] LOX-mediated remodeling of the ECM creates pathways for tumor cell invasion and can also contribute to the formation of a pre-metastatic niche.[4]
Targeting this compound: The Lysyl Oxidase Inhibitor Approach
The primary strategy for targeting this compound is the inhibition of the LOX family of enzymes. By blocking the catalytic activity of LOX, these inhibitors aim to reduce this compound formation and, consequently, mitigate pathological ECM cross-linking.[3]
A notable, albeit non-specific, inhibitor is β-aminopropionitrile (BAPN), which has been instrumental in preclinical studies to understand the biological roles of LOX.[8] However, its clinical development has been hampered by a lack of specificity and potential toxicity.[8] More recently, significant efforts have been directed towards developing potent and selective small-molecule LOX inhibitors.
Table 1: Comparison of Selected Lysyl Oxidase (LOX) Inhibitors
| Inhibitor | Target(s) | IC50 Values | Key Preclinical Findings | Reference(s) |
| β-aminopropionitrile (BAPN) | Pan-LOX family | Not specified | Widely used in preclinical models to demonstrate the role of LOX in fibrosis and cancer. | [8] |
| CCT365623 | LOX | Sub-micromolar | Orally bioavailable with demonstrated anti-metastatic efficacy in mouse models. | [7] |
| PXS-4787 | Pan-LOX family | LOX: 2 µM, LOXL1: 3.2 µM, LOXL2: 0.6 µM, LOXL3: 1.4 µM, LOXL4: 0.2 µM | Topically applied formulation ameliorates skin scarring and fibrosis. Reduces collagen deposition in vitro. | [9] |
| AMT Inhibitors (e.g., 9g, 9l, 9f) | LOX, LOXL2 | Potent (specific IC50s not provided in abstract) | Orally available with favorable pharmacokinetic profiles. Selective against other amine oxidases. | [4][8] |
Alternative Therapeutic Strategies
While LOX inhibitors present a direct approach to targeting this compound-mediated pathology, several alternative strategies are being explored for the treatment of fibrosis and cancer metastasis. These approaches often target different components of the disease process.
Targeting Profibrotic Signaling Pathways: The transforming growth factor-β (TGF-β) pathway is a master regulator of fibrosis and is also implicated in cancer progression.[10] Inhibitors of TGF-β signaling represent a major alternative therapeutic strategy.[10]
Targeting the Tumor Microenvironment: Strategies aimed at normalizing the tumor microenvironment are also under investigation.[11] This can involve:
-
Targeting Cancer-Associated Fibroblasts (CAFs): These cells are the primary producers of the fibrotic ECM in tumors.[11]
-
Enzymatic degradation of ECM components: This approach uses enzymes like collagenase and hyaluronidase (B3051955) to break down the dense matrix.[11]
-
Targeting cell-matrix interactions: The CXCR4 inhibitor plerixafor (B1678892) has been shown to reduce fibrosis and improve immunotherapy response in breast cancer models by disrupting the interaction between cancer cells and the fibrotic matrix.[12]
Targeting Epigenetic Regulators: Lysine-specific demethylase 1 (LSD1) has emerged as a therapeutic target in various cancers.[13][14][15] While mechanistically distinct from LOX, it highlights the broader therapeutic potential of targeting lysine-modifying enzymes in oncology.[16]
Table 2: Comparison of this compound-Targeted vs. Alternative Therapeutic Strategies
| Therapeutic Strategy | Mechanism of Action | Advantages | Disadvantages | Key Disease Areas |
| LOX Inhibition | Prevents this compound formation, reducing ECM cross-linking.[3] | Directly targets a key driver of tissue stiffening. Potential for broad anti-fibrotic and anti-metastatic activity. | Potential for on-target side effects due to the role of LOX in normal tissue homeostasis. Specificity across LOX family members can be challenging. | Fibrosis (pulmonary, liver, skin), Cancer Metastasis.[3] |
| TGF-β Inhibition | Blocks a major pro-fibrotic and pro-tumorigenic signaling pathway.[10] | Targets a central node in disease pathogenesis. Potential to impact multiple downstream effectors. | TGF-β has pleiotropic effects, and its inhibition can lead to significant side effects, including immune dysregulation.[10] | Fibrosis, Cancer.[10] |
| CAF Targeting | Aims to eliminate or reprogram the primary ECM-producing cells in tumors.[11] | Addresses the cellular source of fibrosis in the tumor microenvironment. | CAFs are a heterogeneous population, with some subtypes potentially having tumor-suppressive roles.[11] | Cancer.[11] |
| CXCR4 Inhibition | Disrupts the interaction between cancer cells and the fibrotic stroma, reducing fibrosis and immunosuppression.[12] | Can enhance the efficacy of immunotherapies. Targets a key pathway in metastasis. | Efficacy may be limited to tumors with high CXCR4 expression. | Cancer Metastasis.[12] |
Experimental Protocols
Measurement of Lysyl Oxidase (LOX) Activity
A common method for determining the inhibitory activity of compounds against LOX is the peroxidase-coupled Amplex Red assay.[17] This fluorometric assay provides a sensitive and continuous measurement of LOX activity.
Principle: Lysyl oxidase catalyzes the oxidative deamination of a substrate, producing an aldehyde, H₂O₂, and ammonia.[18] The H₂O₂ produced is then used by horseradish peroxidase (HRP) to oxidize Amplex Red to the highly fluorescent resorufin. The increase in fluorescence is directly proportional to the LOX activity.
Protocol Outline:
-
Preparation of Reagents: Prepare assay buffer (e.g., 1.2 M urea, 50 mM sodium borate, pH 8.2), HRP solution, Amplex Red solution, and a suitable LOX substrate (e.g., 1,5-diaminopentane). A known LOX inhibitor, such as BAPN, should be used as a control.
-
Assay Setup: In a 96-well black plate, add the assay buffer, the test inhibitor at various concentrations, and the LOX enzyme.
-
Initiation of Reaction: Start the reaction by adding a mixture of HRP, Amplex Red, and the LOX substrate.
-
Measurement: Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm using a fluorescence microplate reader.[18]
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound formation by LOX and its role in pathology.
Caption: Workflow for LOX inhibitor screening assay.
Critical Review and Future Perspectives
Targeting this compound through the inhibition of LOX holds considerable promise for the treatment of fibrotic diseases and cancer metastasis. The direct role of LOX-mediated cross-linking in establishing the pathological stiffness of the ECM provides a strong rationale for this approach. The development of potent and selective LOX inhibitors, as demonstrated by compounds like CCT365623 and PXS-4787, marks a significant advancement over early, non-specific inhibitors.
However, several challenges remain. The LOX family consists of five members (LOX and LOXL1-4), and the specific roles of each isoform in different diseases are not fully elucidated.[4][8] Pan-LOX inhibitors may offer broad efficacy but could also lead to on-target toxicities due to the importance of LOX in maintaining normal tissue homeostasis. Conversely, isoform-specific inhibitors might offer a better safety profile but could be less effective if multiple LOX family members contribute to the pathology.
When compared to alternative strategies, LOX inhibition offers the advantage of directly targeting the enzymatic process responsible for ECM stiffening. In contrast, approaches like TGF-β inhibition target upstream signaling pathways with pleiotropic effects, which can lead to a more complex and potentially problematic side-effect profile.[10] For cancer, targeting the tumor microenvironment through CAF modulation or enzymatic degradation of the ECM are valid strategies, but the heterogeneity of the tumor stroma can present significant hurdles.[11]
Future Directions:
-
Combination Therapies: The combination of LOX inhibitors with other therapeutic modalities, such as immunotherapy or chemotherapy, is a promising avenue. By "softening" the tumor microenvironment, LOX inhibitors could enhance the infiltration and efficacy of immune cells and other anti-cancer agents.
-
Biomarker Development: Identifying patients who are most likely to respond to LOX inhibition is crucial. This could involve imaging techniques to assess tissue stiffness or measuring biomarkers of LOX activity and ECM turnover.
-
Understanding Isoform Specificity: Further research is needed to delineate the specific functions of each LOX isoform in health and disease to guide the development of the next generation of targeted inhibitors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Reactome | Formation of this compound by LOX [reactome.org]
- 3. What are Lysyl oxidase inhibitors and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Therapeutic Targets for the Treatment of Cardiac Fibrosis and Cancer: Focusing on TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifibrotic therapy to normalize the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. Lysine-specific demethylase 1 as a potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Measurement of lysyl oxidase activity from small tissue samples and cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lysyl Oxidase Activity Assay Kit (Fluorometric) (ab112139) | Abcam [abcam.com]
Allysine in the Spotlight: A Comparative Guide to Protein Carbonylation Markers
For researchers, scientists, and drug development professionals, the accurate detection and quantification of protein carbonylation is crucial for understanding oxidative stress in various pathological conditions. This guide provides a detailed comparison of allysine with other established protein carbonylation markers, offering insights into their respective strengths and limitations to aid in the selection of the most appropriate tool for your research needs.
Protein carbonylation, an irreversible post-translational modification, serves as a major biomarker for oxidative stress.[1] The formation of carbonyl groups on proteins can be a result of direct oxidation of amino acid side chains (e.g., lysine (B10760008), proline, arginine, and threonine) or through secondary reactions with reactive carbonyl species derived from lipid peroxidation or glycation.[2][3] This guide focuses on this compound, a specific product of lysine oxidation, and compares it with commonly used non-specific markers of protein carbonylation.[4]
Comparative Analysis of Protein Carbonylation Markers
The selection of a suitable marker for protein carbonylation depends on the specific research question, the sample type, and the available instrumentation. The following table summarizes the key characteristics of this compound and other widely used markers.
| Marker/Method | Principle | Specificity | Sensitivity | Throughput | Major Applications | Key Advantages | Key Limitations |
| This compound | Enzymatic oxidation of lysine residues by lysyl oxidase or metal-catalyzed oxidation.[5][6] | High (specific to lysine oxidation) | High (pmol to fmol range with HPLC/MS)[7][8] | Low to Medium | Studies of collagen and elastin (B1584352) cross-linking, fibrosis, aging, diabetes.[9][10] | Specific indicator of lysine oxidation, provides insights into specific biological pathways. | Requires specialized equipment (HPLC, MS), less suitable for general screening of protein oxidation.[11] |
| DNPH-based Assays (Spectrophotometry, ELISA, Western Blot) | Chemical derivatization of carbonyl groups with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable dinitrophenylhydrazone product.[12][13][14] | Low (reacts with all protein carbonyls) | Moderate to High | High (Spectrophotometry, ELISA) | General assessment of oxidative stress in various biological samples.[15][16] | Widely established methods, versatile (multiple formats available), relatively inexpensive.[17] | Lacks specificity for the type of carbonylated amino acid, potential for artifacts and interference from non-protein carbonyls.[14] |
| Biotin (B1667282) Hydrazide | Covalent labeling of carbonyl groups with biotin hydrazide, followed by detection with streptavidin conjugates.[18][19] | Low (reacts with all protein carbonyls) | High | Medium to High | Proteomic identification of carbonylated proteins, affinity purification.[20] | High sensitivity, avoids the use of antibodies, reducing non-specific background.[21] | Indirect detection method, requires multiple steps. |
| Fluorescent Probes (e.g., FTC, Rhodamine B hydrazide) | Reaction of fluorescent hydrazides with carbonyl groups, enabling direct visualization and quantification.[22][23] | Low (reacts with all protein carbonyls) | High | Medium | In-gel detection of carbonylated proteins, fluorescence microscopy, high-throughput screening.[24] | Direct detection, suitable for imaging applications.[1] | Potential for photobleaching, probe stability can be a concern. |
Signaling Pathway: Formation of this compound
The formation of this compound is a key step in the cross-linking of extracellular matrix proteins like collagen and elastin, a process implicated in tissue remodeling and fibrosis.[9] It can be initiated by the enzyme lysyl oxidase or through metal-catalyzed oxidation, highlighting its role in both physiological and pathological processes.
Caption: Formation of this compound from lysine via enzymatic or oxidative pathways.
Experimental Workflows and Protocols
Detection of this compound by HPLC
A highly sensitive method for quantifying this compound in tissues involves derivatization followed by High-Performance Liquid Chromatography (HPLC).[7][9]
Caption: Workflow for the quantification of this compound using HPLC.
Protocol: this compound Quantification by HPLC
This protocol is adapted from a method for quantifying this compound in tissue homogenates.[9]
-
Sample Preparation: To 250 µL of tissue homogenate, add 650 µL of water, 100 µL of an internal standard (e.g., 4 mM fluorescein), 1000 µL of 12 M HCl, and 40 mg of sodium 2-naphthol-7-sulfonate in a high-pressure reaction tube.
-
Hydrolysis and Derivatization: Cap the reaction vessel and heat at 110°C for 24 hours.
-
Neutralization: Cool the reaction solution and neutralize it with 6 M NaOH.
-
HPLC Analysis: Analyze the resulting solution by reverse-phase HPLC with fluorescence detection. The fluorescent bis-naphthol derivative of this compound can be separated and quantified.[9]
General Protein Carbonylation Detection using the DNPH Assay
The spectrophotometric DNPH assay, also known as the Levine method, is a classic technique for measuring total protein carbonyl content.[12][15]
References
- 1. Current Probes for Imaging Carbonylation in Cellular Systems and Their Relevance to Progression of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and α-Aminoadipic Acid as Markers of the Glyco-Oxidative Damage to Human Serum Albumin under Pathological Glucose Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. High-performance liquid chromatographic quantification of this compound as bis-p-cresol derivative in elastin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of Lysyl Oxidase Activity in Tumor Extracellular Matrix Using Peptide-Functionalized Gold Nanoprobes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High sensitivity HPLC method for determination of the this compound concentration in tissue by use of a naphthol derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lysine detection and quantification by laser desorption/ionization mass spectrometry on gold nanoparticle-enhanced target - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. High sensitivity HPLC method for determination of the this compound concentration in tissue by use of a naphthol derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of Protein Carbonylation | Springer Nature Experiments [experiments.springernature.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Protein carbonylation detection methods: A comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 16. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 17. researchgate.net [researchgate.net]
- 18. Detection of protein carbonyls by means of biotin hydrazide-streptavidin affinity methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Detection of Protein Carbonyls by Means of Biotin Hydrazide-Streptavidin Affinity Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Detection of Protein Carbonyls by Means of Biotin Hydrazide–Streptavidin Affinity Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. Chemical probes for analysis of carbonylated proteins: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. caymanchem.com [caymanchem.com]
- 24. Current Probes for Imaging Carbonylation in Cellular Systems and Their Relevance to Progression of Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Allysine in a Laboratory Setting: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of allysine, a lysine (B10760008) derivative featuring a reactive aldehyde group. Due to this functional group, this compound is categorized as a reactive and potentially hazardous chemical, requiring specific handling and disposal procedures. Adherence to these guidelines is essential to mitigate risks and ensure a safe laboratory environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
This compound Waste Classification
Step-by-Step Disposal Protocol
The following procedure outlines the approved method for disposing of this compound waste in a laboratory setting. This protocol is designed to be clear, concise, and easy to follow, ensuring the safety of all laboratory personnel.
Table 1: this compound Disposal Protocol
| Step | Action | Detailed Instructions |
| 1 | Segregation | At the point of generation, segregate this compound waste from all other waste streams. This includes separating it from non-hazardous waste, other reactive chemicals, and incompatible materials such as acids and bases.[2][3] |
| 2 | Container Selection | Choose a waste container that is chemically compatible with this compound. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, leak-proof screw-top cap is recommended.[2][4] The container must be in good condition, free from cracks or residue. |
| 3 | Labeling | Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazard (e.g., "Reactive Chemical"). The date of accumulation should also be clearly marked on the label.[5] |
| 4 | Accumulation and Storage | Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6] This area must be under the control of laboratory personnel and away from sources of ignition or incompatible chemicals. Ensure secondary containment, such as a spill tray, is used.[2][4] |
| 5 | Waste Pickup Request | Once the container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6][7] Do not attempt to dispose of this compound waste down the drain or in regular trash.[4][8] |
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical flow of the this compound disposal procedure, from generation to final pickup.
Caption: Workflow for the proper disposal of this compound waste.
Key Considerations and Best Practices
-
Waste Minimization: Whenever possible, implement experimental designs that minimize the generation of this compound waste.[6]
-
Spill Management: In the event of an this compound spill, it should be treated as a hazardous material spill. Absorb the spill with an inert material (e.g., vermiculite, sand) and place the contaminated material in a sealed, labeled hazardous waste container.[9][10]
-
Training: All laboratory personnel handling this compound must be trained on these specific disposal procedures and general hazardous waste management protocols.[4][9]
-
Regulatory Compliance: These procedures are based on general laboratory safety standards and hazardous waste regulations. Always consult and adhere to your institution's specific chemical hygiene plan and local, state, and federal regulations.[4]
By following these detailed procedures, researchers and scientists can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.
References
- 1. epa.gov [epa.gov]
- 2. acewaste.com.au [acewaste.com.au]
- 3. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 8. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. web.stanford.edu [web.stanford.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
